Efonidipine, (+)-
Description
Structure
3D Structure
Properties
CAS No. |
128194-12-7 |
|---|---|
Molecular Formula |
C34H38N3O7P |
Molecular Weight |
631.7 g/mol |
IUPAC Name |
2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1 |
InChI Key |
NSVFSAJIGAJDMR-HKBQPEDESA-N |
SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS No. |
128194-12-7 |
Origin of Product |
United States |
Foundational & Exploratory
Stereospecificity of Efonidipine Enantiomers: A Technical Guide
An In-depth Examination of the Differential Pharmacological Profiles of (+)-Efonidipine and R(-)-Efonidipine for Researchers and Drug Development Professionals.
Efonidipine (B1671133), a dihydropyridine (B1217469) calcium channel blocker, is clinically administered as a racemic mixture of its two enantiomers: (+)-Efonidipine (S-form) and R(-)-Efonidipine.[1] While the racemate is known for its dual-blocking action on both L-type and T-type calcium channels, extensive research has revealed a significant stereospecificity in the pharmacological effects of its individual isomers.[2][3][4][5] This technical guide provides a comprehensive overview of the distinct mechanisms of action, pharmacodynamics, and experimental methodologies used to characterize the stereospecific effects of (+)- and R(-)-Efonidipine.
Core Differentiators: Calcium Channel Selectivity
The primary distinction between the two enantiomers lies in their differential affinity for and blockade of voltage-dependent calcium channels. Electrophysiological studies have consistently demonstrated that R(-)-Efonidipine is a selective blocker of T-type Ca2+ channels, whereas (+)-Efonidipine exhibits a broader spectrum of activity, blocking both L-type and T-type Ca2+ channels.[2][3][6][7]
R(-)-Efonidipine: This enantiomer preferentially blocks T-type calcium channels and has been shown to have no significant effect on high-voltage-activated (HVA) Ca2+ channels, including the L-type, in various experimental models.[6][7] This selectivity makes R(-)-Efonidipine a valuable pharmacological tool for investigating the specific roles of T-type calcium channels.[6]
(+)-Efonidipine: In contrast, the S(+)-isomer is responsible for the L-type calcium channel blockade of racemic efonidipine.[2] It also contributes to the overall T-type channel inhibition, exhibiting a dual-blocking capability.[2][3] The blocking action of (+)-Efonidipine on both channel types is concentration-dependent.[2]
The racemic mixture's characteristic dual blockade of both L- and T-type channels is a composite of the actions of both enantiomers.[2][3] Efonidipine as a whole does not affect N-, P/Q-, and R-type Ca2+ channels.[2][3]
Quantitative Analysis of Channel Blockade
The inhibitory concentrations (IC50) of the efonidipine enantiomers on L-type and T-type calcium channels have been determined in various expression systems. The data clearly illustrates the stereoselective nature of their interactions.
| Enantiomer | Channel Type | Expression System | Holding Potential | IC50 (μM) | Reference |
| (+)-Efonidipine | L-type (α1C) | Xenopus oocytes | -80 mV | 1.1 | [2] |
| T-type (α1G) | Xenopus oocytes | -80 mV | 1.4 | [2] | |
| L-type (α1C) | BHK cells | -100 mV | 0.051 | [2] | |
| L-type (α1C) | BHK cells | -60 mV | 0.011 | [2] | |
| T-type (α1G) | BHK cells | -100 mV | 0.076 | [2] | |
| T-type (α1G) | BHK cells | -60 mV | 0.015 | [2] | |
| R(-)-Efonidipine | L-type (α1C) | Xenopus oocytes | -80 mV | > 10 | [2] |
| T-type (α1G) | Xenopus oocytes | -80 mV | 1.2 | [2] | |
| L-type (α1C) | BHK cells | -100 mV | > 10 | [2] | |
| L-type (α1C) | BHK cells | -60 mV | > 10 | [2] | |
| T-type (α1G) | BHK cells | -100 mV | 0.11 | [2] | |
| T-type (α1G) | BHK cells | -60 mV | 0.027 | [2] |
Note: BHK stands for baby hamster kidney cells.
Signaling Pathways and Physiological Implications
The differential blockade of calcium channels by the efonidipine enantiomers leads to distinct downstream signaling and physiological effects.
References
- 1. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Efonidipine used for? [synapse.patsnap.com]
- 5. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective T-type Ca2+ channel blocker R(-) efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The R(-)-enantiomer of efonidipine blocks T-type but not L-type calcium current in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of Efonidipine as a dual calcium channel blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efonidipine (B1671133), a dihydropyridine (B1217469) derivative, distinguishes itself within the crowded field of calcium channel blockers through its unique dual-action mechanism. Unlike traditional dihydropyridines that primarily target L-type calcium channels, efonidipine exhibits potent inhibitory effects on both L-type and T-type calcium channels. This whitepaper provides a comprehensive technical overview of the discovery, development, and pharmacological profile of efonidipine. It delves into the preclinical and clinical data that underscore its efficacy in treating hypertension and angina, with a particular focus on its cardioprotective and renoprotective attributes. Detailed experimental protocols for key assays and a thorough examination of the signaling pathways involved are presented to equip researchers and drug development professionals with a robust understanding of this multifaceted therapeutic agent.
Introduction: The Genesis of a Dual-Action Calcium Channel Blocker
The development of calcium channel blockers (CCBs) revolutionized the management of cardiovascular diseases, particularly hypertension and angina pectoris. The first generation of dihydropyridine CCBs, while effective in reducing blood pressure through vasodilation, were often associated with reflex tachycardia, a compensatory increase in heart rate that can be detrimental in certain patient populations. This limitation spurred the quest for novel agents with a more favorable hemodynamic profile.
Efonidipine emerged from this research landscape as a third-generation dihydropyridine CCB with a distinctive pharmacological characteristic: the ability to block both L-type and T-type voltage-gated calcium channels.[1][2] L-type calcium channels are abundant in vascular smooth muscle and cardiac myocytes, and their blockade leads to vasodilation and a reduction in blood pressure.[3] T-type calcium channels are prominently expressed in the sinoatrial (SA) node, the heart's natural pacemaker, and their inhibition leads to a decrease in heart rate.[2] This dual blockade allows efonidipine to effectively lower blood pressure while simultaneously mitigating the reflex tachycardia often seen with other dihydropyridines.[2]
Mechanism of Action: A Tale of Two Channels
Efonidipine's therapeutic efficacy is rooted in its ability to modulate intracellular calcium concentrations by blocking two distinct types of voltage-gated calcium channels.
L-Type Calcium Channel Blockade
In common with other dihydropyridine CCBs, efonidipine binds to the α1 subunit of the L-type calcium channel, primarily in vascular smooth muscle cells. This binding inhibits the influx of calcium ions, leading to smooth muscle relaxation and vasodilation. The consequence is a reduction in peripheral vascular resistance and, subsequently, a lowering of arterial blood pressure.
T-Type Calcium Channel Blockade
What sets efonidipine apart is its significant affinity for T-type calcium channels.[4] These channels play a crucial role in the pacemaker activity of the sinoatrial node. By inhibiting the influx of calcium through T-type channels in the SA node, efonidipine slows the rate of diastolic depolarization, resulting in a negative chronotropic effect (a decrease in heart rate).[5] This action is particularly beneficial in hypertensive patients who may experience an undesirable increase in heart rate with other vasodilators.
The dual blockade of L- and T-type calcium channels provides a synergistic effect: potent blood pressure reduction without the common side effect of reflex tachycardia.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by efonidipine and a typical experimental workflow for its characterization.
References
- 1. Renal protective effect of efonidipine hydrochloride (NZ-105), a new calcium antagonist, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 4. Inhibition of myocardial L- and T-type Ca2+ currents by efonidipine: possible mechanism for its chronotropic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of (+)-Efonidipine: A Technical Exploration of Non-Calcium Channel Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Efonidipine, a dihydropyridine (B1217469) derivative, is a well-established dual blocker of L-type and T-type voltage-gated calcium channels, forming the cornerstone of its antihypertensive and cardioprotective effects. However, a growing body of evidence reveals a more complex pharmacological profile, with (+)-Efonidipine engaging with a variety of molecular targets beyond its primary calcium channel blockade. This in-depth technical guide synthesizes the current understanding of these non-calcium channel interactions, providing a comprehensive resource for researchers and drug development professionals. This document details the molecular targets, summarizes quantitative data, presents relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper exploration of (+)-Efonidipine's therapeutic potential.
I. Identified Non-Calcium Channel Molecular Targets
Recent investigations have identified several key molecular targets of (+)-Efonidipine that are independent of its effects on calcium influx. These interactions contribute to its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and neuroprotective properties.
Voltage-Gated Potassium (Kv) Channels
(+)-Efonidipine has been demonstrated to directly inhibit voltage-gated potassium (Kv) channels in vascular smooth muscle cells. This action is independent of its calcium channel blocking activity and contributes to the overall vasodilatory effect of the drug.
JNK/NF-κB Signaling Pathway
A pivotal finding is the inhibitory effect of (+)-Efonidipine on the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways. This interaction underlies the compound's anti-inflammatory and anti-migratory effects in microglial cells, suggesting a potential role in neuroinflammatory conditions.
TGF-β1/Smad2 Signaling Pathway
(+)-Efonidipine has been shown to attenuate the transforming growth factor-beta 1 (TGF-β1)/Smad2 signaling pathway. This inhibition of a key fibrotic pathway highlights its potential as an anti-fibrotic agent in various tissues.
Steroidogenesis: DHEA-S Production and StAR Expression
Interestingly, (+)-Efonidipine has been found to enhance the production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) and the expression of steroidogenic acute regulatory protein (StAR) mRNA in adrenocortical carcinoma cells. This effect appears to be independent of calcium channel blockade and points towards a role in modulating steroid hormone biosynthesis.
II. Quantitative Data on Non-Calcium Channel Targets
The following tables summarize the available quantitative data for the interaction of (+)-Efonidipine with its identified non-calcium channel molecular targets.
| Target | Parameter | Value | Cell/System | Reference |
| Voltage-Gated Potassium (Kv) Channels | IC50 | 0.26 μM | Rabbit coronary arterial smooth muscle cells | [1] |
Table 1: Inhibitory Activity of (+)-Efonidipine on Voltage-Gated Potassium Channels
| Target/Pathway | Parameter | Concentration | Effect | Cell/System | Reference |
| JNK3 | Inhibition | 10 μM | >50% inhibition of JNK3 activity | In vitro kinase assay | [2][3] |
| NF-κB Nuclear Translocation | Inhibition | 10 μM | Marked inhibition | LPS-treated BV2 microglial cells | [4] |
Table 2: Inhibitory Effects of (+)-Efonidipine on the JNK/NF-κB Signaling Pathway
| Target/Pathway | Parameter | Concentration | Effect | Cell/System | Reference |
| Smad2 Phosphorylation | Attenuation | 10 μM | Significant attenuation | TGF-β1-treated neonatal rat cardiac fibroblasts |
Table 3: Modulatory Effect of (+)-Efonidipine on the TGF-β1/Smad2 Signaling Pathway
| Target | Parameter | Concentration | Effect | Cell/System | Reference |
| DHEA-S Production | Enhancement | Not specified | Enhanced dbcAMP-induced production | NCI-H295R human adrenocortical carcinoma cells | |
| StAR mRNA Expression | Enhancement | Not specified | Increased dbcAMP-induced expression | NCI-H295R human adrenocortical carcinoma cells |
Table 4: Effects of (+)-Efonidipine on Steroidogenesis
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of (+)-Efonidipine's non-calcium channel targets.
Whole-Cell Patch-Clamp Recording for Kv Channels
Objective: To measure the effect of (+)-Efonidipine on voltage-gated potassium currents in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Isolate single smooth muscle cells from rabbit coronary arteries using enzymatic digestion.
-
Pipette Preparation: Fabricate borosilicate glass microelectrodes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at -60 mV.
-
Voltage Protocol: Elicit Kv currents by applying depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 300 ms.
-
Drug Application: Perfuse the cells with an external solution containing varying concentrations of (+)-Efonidipine (e.g., 0.01 to 10 μM). The external solution should contain (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Data Analysis: Measure the peak outward K+ current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.
JNK Activity Assay
Objective: To determine the direct inhibitory effect of (+)-Efonidipine on JNK3 kinase activity.
Methodology:
-
Assay Principle: Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant JNK3 enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of (+)-Efonidipine or a known JNK inhibitor (e.g., SP600125) as a positive control to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to convert the remaining ATP to light.
-
Data Analysis: Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each concentration of (+)-Efonidipine and determine the IC50 value.
Western Blot for Phosphorylated Smad2
Objective: To assess the effect of (+)-Efonidipine on TGF-β1-induced Smad2 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Culture neonatal rat cardiac fibroblasts and serum-starve them overnight. Pre-treat the cells with (+)-Efonidipine (10 μM) for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (Ser465/467).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Smad2 signal to the total Smad2 or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.
Immunocytochemistry for NF-κB Nuclear Translocation
Objective: To visualize and quantify the effect of (+)-Efonidipine on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment: Seed BV2 microglial cells on glass coverslips. Pre-treat the cells with (+)-Efonidipine (10 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 1 hour.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block the cells with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit in multiple cells per condition. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.
DHEA-S ELISA
Objective: To measure the effect of (+)-Efonidipine on the production of DHEA-S in cell culture supernatant.
Methodology:
-
Cell Culture and Treatment: Culture NCI-H295R cells and treat them with (+)-Efonidipine and a stimulant such as dibutyryl cyclic AMP (dbcAMP) for a specified period.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Use a commercially available DHEA-S ELISA kit.
-
Add standards and samples to the wells of a microplate pre-coated with an anti-DHEA-S antibody.
-
Add an HRP-conjugated DHEA-S and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DHEA-S in the samples by interpolating their absorbance values from the standard curve.
Real-Time PCR for StAR mRNA Quantification
Objective: To quantify the effect of (+)-Efonidipine on the expression of StAR mRNA.
Methodology:
-
Cell Culture and Treatment: Culture NCI-H295R cells and treat them as described for the DHEA-S assay.
-
RNA Extraction: Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR:
-
Prepare a reaction mixture containing the cDNA template, forward and reverse primers for StAR, and a fluorescent dye (e.g., SYBR Green).
-
Perform the real-time PCR using a thermal cycler with a fluorescence detector.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for StAR and a housekeeping gene (e.g., GAPDH) in each sample.
-
Calculate the relative expression of StAR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to a control group.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by (+)-Efonidipine and the general workflows for the experimental protocols described above.
Caption: Inhibition of the JNK/NF-κB signaling pathway by (+)-Efonidipine.
Caption: Attenuation of the TGF-β1/Smad2 signaling pathway by (+)-Efonidipine.
Caption: General experimental workflow for Western blot analysis.
V. Conclusion
The pharmacological profile of (+)-Efonidipine extends beyond its well-characterized effects on L- and T-type calcium channels. This technical guide has provided a comprehensive overview of its interactions with several other key molecular targets, including voltage-gated potassium channels, and components of the JNK/NF-κB and TGF-β1/Smad2 signaling pathways, as well as its influence on steroidogenesis. The presented quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for the scientific community. Further research into these non-calcium channel targets will undoubtedly uncover new therapeutic avenues for (+)-Efonidipine and may lead to the development of novel drugs with enhanced efficacy and safety profiles for a range of cardiovascular, inflammatory, and fibrotic diseases. A deeper understanding of the precise binding kinetics and affinities of (+)-Efonidipine for these off-target molecules will be crucial in fully elucidating its complex mechanism of action and optimizing its clinical applications.
References
- 1. The Ca(2+) channel inhibitor efonidipine decreases voltage-dependent K(+) channel activity in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]
- 4. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of (+)-Efonidipine on Sinoatrial Node Pacemaker Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, exhibits a unique pharmacological profile characterized by its dual antagonism of both L-type and T-type calcium channels. This dual blockade confers a significant negative chronotropic effect, primarily through its action on the sinoatrial (SA) node, the heart's natural pacemaker. This technical guide provides an in-depth analysis of the effects of (+)-Efonidipine on SA node pacemaker activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.
Introduction
The sinoatrial (SA) node is responsible for generating the electrical impulses that drive the cardiac cycle. The spontaneous depolarization of SA node cells, known as pacemaker activity, is governed by a complex interplay of various ion channels. Among these, L-type (CaV1.2, CaV1.3) and T-type (CaV3.1) calcium channels play a pivotal role in the depolarization phases of the action potential.[1][2][3]
(+)-Efonidipine, the S-enantiomer of Efonidipine (B1671133), distinguishes itself from many other dihydropyridine calcium channel blockers by its potent inhibitory effects on both L-type and T-type calcium channels.[4][5] This dual inhibitory action is central to its clinical efficacy in managing hypertension, not only by inducing vasodilation through L-type channel blockade in vascular smooth muscle but also by directly modulating heart rate via its effects on the SA node.[6][7][8] This guide delves into the specific mechanisms and quantitative effects of (+)-Efonidipine on the electrophysiology of SA node pacemaker cells.
Mechanism of Action on Sinoatrial Node Pacemaker Activity
The primary mechanism by which (+)-Efonidipine slows heart rate is through its interaction with voltage-gated calcium channels in SA node cells. The pacemaker potential of these cells, which drives the heart's rhythm, is critically dependent on the influx of calcium ions.
Dual Blockade of L-type and T-type Calcium Channels
(+)-Efonidipine inhibits both L-type and T-type calcium channels.[4][5] In the SA node, both channel subtypes contribute to the diastolic depolarization (phase 4) and the upstroke (phase 0) of the action potential.
-
T-type Calcium Channels (CaV3.1): These channels are activated at more negative membrane potentials and contribute to the early phase of diastolic depolarization, helping to bring the cell membrane to the threshold for firing an action potential.[2]
-
L-type Calcium Channels (CaV1.2 and CaV1.3): These channels activate at a more depolarized potential and are responsible for the late phase of diastolic depolarization and the main upstroke of the SA node action potential.[1][3]
By blocking these channels, (+)-Efonidipine reduces the inward calcium current, thereby slowing the rate of diastolic depolarization and prolonging the time it takes for the SA node cells to reach the threshold for firing. This results in a decrease in the firing rate of the SA node and, consequently, a reduction in heart rate.[9][10][11]
Signaling Pathway
The signaling pathway for (+)-Efonidipine's action on the SA node is a direct one, involving the physical blockade of calcium channels. This reduces the influx of Ca2+ ions, which in turn slows the rate of spontaneous depolarization of pacemaker cells.
Quantitative Data
The following tables summarize the quantitative effects of (+)-Efonidipine on various parameters related to SA node activity and cardiovascular function.
Table 1: In Vitro Effects of S(+)-Efonidipine on Calcium Channel Currents
| Calcium Channel Subunit | Concentration | % Inhibition | Cell Type | Reference |
| CaV1.2 (L-type) | 1 µM | 75.7% | Expressed in cell line | [1] |
| CaV1.3 (L-type) | 1 µM | 75.3% | Expressed in cell line | [1] |
| CaV3.1 (T-type) | 1 µM | 94.0% | Expressed in cell line | [1] |
Table 2: Effects of Efonidipine on Sinoatrial Node Action Potential Parameters in Rabbit
| Parameter | Drug | Concentration | Observation | Reference |
| Cycle Length | Efonidipine | - | Increased | [9] |
| Phase 4 Depolarization | Efonidipine | - | Selective suppression of the later phase | [9] |
| Maximum Rate of Phase 0 Depolarization (Vmax) | Efonidipine | - | Decreased | [9] |
Table 3: Clinical Effects of Efonidipine on Heart Rate and Blood Pressure
| Study Population | Efonidipine Dose | Treatment Duration | Change in Heart Rate | Change in Systolic BP | Change in Diastolic BP | Reference |
| Mild to Moderate Hypertension | 40-60 mg/day | 12 weeks | -9.9 ± 9.0 beats/minute | -11.7 mmHg (trough) | -8.6 mmHg (trough) | [6] |
| Mild to Severe Hypertension with Angina | 40 mg/day | 12 weeks | From 94 ± 7 to 86 ± 11 bpm | Not significantly different from previous DHP | Not significantly different from previous DHP | [7] |
| Stage-I Hypertension (Indian Population) | 40 mg/day | 28 days | -8.1 ± 8.3 bpm | -18.2 ± 12.2 mmHg | -10.7 ± 7.0 mmHg | [12][13] |
| Normotensive Volunteers (under stress) | 40 mg single dose | 3 hours post-dose | Significant inhibition of stress-induced increase | Significant inhibition of stress-induced increase | Significant inhibition of stress-induced increase | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of (+)-Efonidipine on SA node pacemaker activity.
Isolation of Sinoatrial Node Myocytes
A detailed protocol for the isolation of single pacemaker cells from the SA node is crucial for in vitro electrophysiological studies.
References
- 1. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits Ca(V)1.2, Ca(V)1.3 and Ca(V)3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 5. Effects of efonidipine hydrochloride on heart rate and circulatory changes due to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zuventus.com [zuventus.com]
- 9. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medpulse.in [medpulse.in]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. journaljammr.com [journaljammr.com]
- 13. zuventus.co.in [zuventus.co.in]
In Vitro Vasodilatory Properties of (+)-Efonidipine on Aortic Rings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro vasodilatory properties of (+)-Efonidipine, a dual L-type and T-type calcium channel blocker, with a specific focus on its effects on aortic rings. This document summarizes key quantitative data, details established experimental protocols for vascular reactivity studies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
(+)-Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that induces vasodilation primarily by inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[1] This action prevents the calcium-dependent activation of myosin light chain kinase, leading to smooth muscle relaxation and an increase in the luminal diameter of blood vessels. A distinguishing feature of Efonidipine (B1671133) is its dual blockade of both L-type and T-type calcium channels, which contributes to its potent vasodilatory effects.[1]
Quantitative Data on Vasodilatory Potency
The vasodilatory potency of (+)-Efonidipine has been quantified in studies using isolated aortic ring preparations. The following tables summarize the available data on its efficacy in inhibiting contractions induced by depolarizing agents like potassium chloride (KCl).
| Preparation | Agonist | Parameter | Value | Reference |
| Isolated Rat Aortic Rings | KCl | EC30 | 1.24 x 10-8 M | [2] |
| Isolated Guinea-Pig Aortae | High K+ | pEC50 | 7.5 | [3] |
Table 1: Potency of (+)-Efonidipine in Aortic Ring Preparations
For comparative purposes, the potency of Efonidipine relative to other calcium channel blockers in KCl-induced contractions of isolated rat aortic rings is presented below.
| Compound | EC30 (M) | Relative Potency | Reference |
| Nifedipine | 2.98 x 10-9 | Most Potent | [2] |
| (+)-Efonidipine | 1.24 x 10-8 | [2] | |
| Verapamil (B1683045) | 3.96 x 10-8 | [2] | |
| Diltiazem (B1670644) | 2.13 x 10-7 | Least Potent | [2] |
Table 2: Comparative Potency of Calcium Channel Blockers in Rat Aortic Rings
Experimental Protocols
The following section details a representative methodology for assessing the in vitro vasodilatory effects of (+)-Efonidipine on isolated aortic rings.
Preparation of Aortic Rings
-
Animal Model: Male Wistar rats (250-300g) are euthanized by a humane method, such as carbon dioxide asphyxiation followed by cervical dislocation.
-
Aorta Isolation: The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues. Rings of 2-3 mm in width are cut from the vessel. For studies investigating endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or forceps.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
Measurement of Vasodilation
-
Equilibration: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.
-
Viability Check: The viability of the rings is assessed by inducing a contraction with a submaximal concentration of a vasoconstrictor agent, such as phenylephrine (B352888) (1 µM) or KCl (60 mM). The integrity of the endothelium in endothelium-intact rings is confirmed by observing a relaxation of over 80% in response to acetylcholine (B1216132) (10 µM).
-
Pre-contraction: After a washout period, a stable contraction is induced using a vasoconstrictor (e.g., phenylephrine or KCl).
-
Concentration-Response Curve: Once a stable plateau of contraction is achieved, cumulative concentrations of (+)-Efonidipine are added to the organ bath. The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
Investigation of Mechanisms: To investigate the involvement of specific pathways, rings can be pre-incubated with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or various potassium channel blockers before the addition of the vasoconstrictor and subsequent administration of (+)-Efonidipine.
Signaling Pathways in (+)-Efonidipine-Induced Vasodilation
The vasodilatory effect of (+)-Efonidipine is mediated by a primary mechanism and potentially influenced by secondary pathways.
Primary Mechanism: Calcium Channel Blockade
The principal mechanism of action is the inhibition of calcium influx through L-type and T-type calcium channels on vascular smooth muscle cells. This reduces the intracellular calcium concentration, leading to vasodilation.
Potential Endothelium-Dependent Pathway
Evidence suggests that dihydropyridine calcium channel blockers, including Efonidipine, may also exert their effects through an endothelium-dependent pathway involving nitric oxide (NO). The blockade of T-type calcium channels on endothelial cells may stimulate endothelial nitric oxide synthase (eNOS), leading to the production of NO. NO then diffuses to the adjacent smooth muscle cells, activates soluble guanylate cyclase (sGC), and increases cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes relaxation.
Experimental Workflow for Investigating Mechanisms
The following diagram outlines a typical experimental workflow to elucidate the signaling pathways involved in (+)-Efonidipine-induced vasodilation.
Conclusion
(+)-Efonidipine is a potent vasodilator that acts on aortic rings primarily through the blockade of L-type and T-type calcium channels in vascular smooth muscle cells. Emerging evidence also suggests a potential contribution from an endothelium-dependent mechanism involving the stimulation of nitric oxide production. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals investigating the vascular pharmacology of (+)-Efonidipine. Further studies are warranted to fully elucidate the relative contributions of the endothelium-dependent and -independent pathways to its overall vasodilatory effect in aortic tissue.
References
- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 2. Myocardial and vascular effects of efonidipine in vitro as compared with nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular selectivity of 1,4-dihydropyridine derivatives, efonidipine (NZ-105), nicardipine and structure related compounds in isolated guinea-pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Potential of Efonidipine in Ischemic Stroke Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of long-term disability and mortality worldwide, is characterized by a complex cascade of events leading to neuronal death in the affected brain region. Neuroprotection, a therapeutic strategy aimed at salvaging ischemic brain tissue, remains a critical area of research. Efonidipine (B1671133), a dihydropyridine (B1217469) derivative, is a dual L-type and T-type voltage-gated calcium channel blocker.[1][2] This dual-channel blockade offers a unique pharmacological profile that may confer significant neuroprotective effects in the context of cerebral ischemia. This technical guide synthesizes the current preclinical evidence for the neuroprotective potential of efonidipine in various ischemic stroke models, providing detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.
Mechanism of Action
Efonidipine's primary mechanism of action involves the inhibition of both L-type and T-type voltage-gated calcium channels.[1][2] In the context of ischemic stroke, this dual blockade is hypothesized to exert neuroprotection through several mechanisms:
-
Reduction of Calcium Overload: Ischemia-induced depolarization of neuronal membranes leads to an excessive influx of calcium (Ca2+), a key trigger for excitotoxicity and activation of apoptotic pathways. By blocking L-type and T-type calcium channels, efonidipine can mitigate this toxic Ca2+ overload.
-
Modulation of Cerebral Blood Flow: While not directly addressed in the reviewed stroke-specific literature, calcium channel blockers are known for their vasodilatory effects, which could potentially improve collateral blood flow to the ischemic penumbra.
-
Anti-inflammatory and Antioxidant Effects: Preclinical studies suggest that efonidipine's neuroprotective effects are associated with a reduction in oxidative stress and inflammation.
-
Downregulation of Pro-fibrotic and Pro-inflammatory Signaling: Research has specifically implicated the downregulation of the Transforming Growth Factor-β (TGF-β)/SMAD-2 signaling pathway in efonidipine's cerebroprotective effects.[3]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of efonidipine have been quantified in various ischemic stroke models. The following tables summarize the key findings from preclinical studies.
Table 1: Effect of Efonidipine on Infarct Volume and Neurological Deficits in a Middle Cerebral Artery Occlusion (MCAO) Model
| Animal Model | Treatment Group | Infarct Volume (%) | Neurological Score | Brain Hemisphere Weight Difference (g) | Reference |
| Diabetic Wistar Rats | MCAO Control | 45.3 ± 2.5 | 3.8 ± 0.2 | 0.48 ± 0.03 | [3] |
| Diabetic Wistar Rats | Efonidipine (1 mg/kg/day) | 22.1 ± 1.9 | 1.9 ± 0.3 | 0.21 ± 0.02 | [3] |
| Normoglycemic Wistar Rats | MCAO Control | 38.6 ± 2.1 | 3.5 ± 0.3 | 0.39 ± 0.02 | [3] |
| Normoglycemic Wistar Rats | Efonidipine (1 mg/kg/day) | 18.9 ± 1.5 | 1.6 ± 0.2 | 0.18 ± 0.01 | [3] |
*p < 0.05 compared to respective MCAO control group.
Table 2: Effect of Efonidipine on Biochemical Markers of Oxidative Stress in an MCAO Model
| Animal Model | Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Reduced Glutathione (GSH) (µmol/mg protein) | Serum Nitrite (µM) | Superoxide Dismutase (SOD) (U/mg protein) | Reference |
| Diabetic Wistar Rats | MCAO Control | 3.8 ± 0.2 | 12.5 ± 1.1 | 28.1 ± 1.5 | 18.2 ± 1.3 | [3] |
| Diabetic Wistar Rats | Efonidipine (1 mg/kg/day) | 2.1 ± 0.1 | 25.3 ± 1.8 | 15.4 ± 1.2 | 32.5 ± 2.1 | [3] |
| Normoglycemic Wistar Rats | MCAO Control | 3.1 ± 0.2 | 15.8 ± 1.3 | 25.4 ± 1.3 | 21.4 ± 1.5 | [3] |
| Normoglycemic Wistar Rats | Efonidipine (1 mg/kg/day) | 1.8 ± 0.1 | 29.1 ± 2.0 | 13.8 ± 1.1 | 35.8 ± 2.3 | [3] |
*p < 0.05 compared to respective MCAO control group.
Table 3: Effect of Efonidipine on Survival Rate in a Bilateral Carotid Artery Ligation Model
| Animal Model | Treatment Group | Dose | Survival Rate at 20 hr | Reference |
| Mice | Control | - | 0% | [4] |
| Mice | Efonidipine | 4 mg/kg, i.p. | 33%* | [4] |
*Significantly higher than the control group.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is based on the methodology described by Rajput et al. (2021).[3]
Animals: Male Wistar rats (250-300g). For diabetic models, neonatal rats are administered streptozotocin (B1681764) to induce diabetes.
Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., ketamine and xylazine).
Surgical Procedure:
-
The rat is placed in a supine position, and a midline cervical incision is made.
-
The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.
-
The ECA is ligated and cut.
-
A 4-0 nylon monofilament with a silicon-coated tip is introduced into the lumen of the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.
-
For reperfusion, the filament is withdrawn.
-
The cervical incision is sutured, and the animal is allowed to recover.
Drug Administration: Efonidipine (1 mg/kg/day) is administered orally for a period of 4 weeks as a pre-treatment before MCAO induction.[3]
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: A 5-point scale is used to assess neurological deficits 24 hours after MCAO: 0 = no deficit; 1 = contralateral forelimb flexion; 2 = decreased resistance to lateral push; 3 = circling to the contralateral side; 4 = no spontaneous motor activity.[3]
-
Infarct Volume Measurement:
-
24 hours post-MCAO, animals are euthanized, and brains are removed.
-
The brain is sectioned into 2 mm coronal slices.
-
Slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct area in each slice is quantified using image analysis software, and the total infarct volume is calculated.
-
Bilateral Carotid Artery Ligation Model in Mice
This protocol is based on the model described by Shigenobu et al. (1995).[4]
Animals: Male ICR mice.
Anesthesia: An appropriate anesthetic agent is used to anesthetize the mice.
Surgical Procedure:
-
A ventral midline incision is made in the neck to expose the trachea and carotid sheaths.
-
Both common carotid arteries are carefully isolated from the surrounding nerves and connective tissue.
-
The arteries are then permanently occluded using surgical sutures.
-
The incision is closed, and the animals are monitored for recovery.
Drug Administration: Efonidipine (4 mg/kg) is administered intraperitoneally (i.p.).[4]
Outcome Assessment:
-
Survival Rate: The number of surviving animals is recorded at specific time points (e.g., 20 hours) post-ligation.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of Efonidipine in Ischemic Stroke
The following diagram illustrates the hypothesized signaling cascade through which efonidipine exerts its neuroprotective effects, primarily focusing on the inhibition of calcium influx and the subsequent downregulation of the TGF-β/SMAD-2 pathway.
Caption: Proposed neuroprotective signaling pathway of Efonidipine.
General Experimental Workflow for Evaluating Efonidipine in Ischemic Stroke Models
The following diagram outlines a typical experimental workflow for assessing the neuroprotective potential of efonidipine in preclinical stroke models.
Caption: Experimental workflow for efonidipine evaluation.
Conclusion
The available preclinical evidence strongly suggests that efonidipine possesses significant neuroprotective potential in models of ischemic stroke. Its dual L-type and T-type calcium channel blockade, coupled with its ability to mitigate oxidative stress and downregulate the pro-inflammatory TGF-β/SMAD-2 signaling pathway, presents a multifaceted approach to cerebroprotection. The quantitative data from both MCAO and carotid artery ligation models demonstrate efonidipine's efficacy in reducing infarct volume, improving neurological outcomes, and increasing survival rates. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying its neuroprotective effects and to explore its therapeutic window and optimal dosing in various ischemic stroke scenarios. This technical guide provides a comprehensive foundation for researchers and drug development professionals to design and execute further investigations into the promising role of efonidipine as a neuroprotective agent for ischemic stroke.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 3. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of efonidipine hydrochloride, a calcium channel blocker, on the experimental cerebral ischemia/anoxia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Efonidipine's Anti-inflammatory Properties in Microglial Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical feature in the pathology of many neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of the inflammatory response in the brain.[1][2][3] In the presence of pathological stimuli, such as bacterial lipopolysaccharide (LPS), microglia undergo activation.[2][4] This activated state is characterized by the proliferation, migration, and release of a variety of pro-inflammatory molecules, including nitric oxide (NO), cytokines like interleukin-1β (IL-1β), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5][6][7] While this response is a crucial defense mechanism, its dysregulation can lead to an exacerbated inflammatory environment that contributes to neuronal damage and death.[1][8][9]
Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is widely utilized for the treatment of hypertension and cardiovascular diseases.[4][10] Beyond its established cardiovascular applications, emerging research has identified Efonidipine as a potential inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in inflammatory signaling.[1][10] This has led to investigations into its role within the CNS, specifically its effects on microglia-mediated neuroinflammation.[1][4] Recent studies demonstrate that Efonidipine exerts significant anti-inflammatory and anti-migratory effects in LPS-stimulated microglial cells.[1][4][10] These findings suggest Efonidipine could be a promising candidate for drug repositioning in the treatment of brain disorders associated with neuroinflammation.[4][10]
This technical guide provides an in-depth overview of the anti-inflammatory properties of Efonidipine in microglia, detailing its mechanism of action, summarizing quantitative data from key experiments, and outlining the experimental protocols used to elicit these findings.
Mechanism of Action: Inhibition of the JNK/NF-κB Signaling Axis
The anti-inflammatory effects of Efonidipine in microglial cells are primarily mediated through the inhibition of the JNK and nuclear factor-κB (NF-κB) signaling pathways.[1][4][10] In an inflammatory context, LPS activates these cascades, leading to the production of inflammatory mediators. Efonidipine intervenes at critical points in these pathways.
-
JNK Pathway: Efonidipine has been shown to bind to the ATP-binding site of JNK3, inhibiting its activity in an ATP-competitive manner.[4] This action prevents the phosphorylation of JNK and its downstream target, c-Jun, in LPS-treated microglial cells.[1][4][10] The JNK pathway is known to be essential for mediating pro-inflammatory functions in microglia.[1][4]
-
NF-κB Pathway: NF-κB is a key transcription factor that regulates inflammatory processes.[1][4] In resting cells, it is held in an inactive state in the cytoplasm by an inhibitor protein called IκBα.[1][4] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][11] Efonidipine inhibits the LPS-induced phosphorylation of IκBα, thereby suppressing the nuclear translocation of NF-κB.[1][4][10][11]
By inhibiting both the JNK and NF-κB pathways, Efonidipine effectively attenuates the downstream inflammatory response, including the expression of pro-inflammatory mediators and enzymes, and reduces microglial migration.[1][4][10]
Caption: Efonidipine inhibits LPS-induced inflammation by blocking JNK and IκBα phosphorylation.
Data Presentation: Quantitative Effects of Efonidipine
Efonidipine has been demonstrated to inhibit key markers of inflammation in both murine (BV2) and human (HMC3) microglial cell lines. The following tables summarize the observed effects.
Table 1: Effect of Efonidipine on Pro-inflammatory Mediators in LPS-Stimulated Microglia
| Marker | Cell Line(s) | Stimulus | Efonidipine Effect | Citation(s) |
|---|---|---|---|---|
| Nitric Oxide (NO) | BV2 | LPS (1 µg/mL) | Significant, concentration-dependent reduction in production. | [1][10] |
| Interleukin-1β (IL-1β) | BV2, HMC3 | LPS (1 µg/mL) | Significant, concentration-dependent reduction in production. |[1][10] |
Table 2: Effect of Efonidipine on Pro-inflammatory Enzymes in LPS-Stimulated BV2 Cells
| Enzyme | Stimulus | Efonidipine Effect | Citation(s) |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | LPS (1 µg/mL) | Suppressed protein expression. | [1][4] |
| Cyclooxygenase-2 (COX-2) | LPS (1 µg/mL) | Suppressed protein expression. |[1][4] |
Table 3: Effect of Efonidipine on Signaling Pathway Components in LPS-Stimulated BV2 Cells
| Protein Target | Effect Measured | Efonidipine Effect | Citation(s) |
|---|---|---|---|
| JNK | Phosphorylation | Declined phosphorylation. | [1][4][10] |
| c-Jun | Phosphorylation | Declined phosphorylation. | [1][4][10] |
| IκBα | Phosphorylation | Inhibited phosphorylation. | [1][4][10][11] |
| NF-κB p65 | Nuclear Translocation | Dramatically inhibited translocation from cytoplasm to nucleus. |[1][4][11] |
Table 4: Effect of Efonidipine on LPS-Stimulated Microglial Cell Migration
| Assay Type | Cell Line(s) | Efonidipine Effect | Citation(s) |
|---|---|---|---|
| Wound Healing Assay | BV2, HMC3 | Dramatically reduced cell migration. | [1][4] |
| Transwell Migration Assay | BV2, HMC3 | Markedly impeded cell migration. |[1][4][10] |
Detailed Experimental Protocols
The findings summarized above were obtained through a series of established in vitro assays. The methodologies are detailed below.
Caption: Workflow for assessing protein expression changes in microglia via Western Blot.
4.1 Cell Culture and Treatment
-
Cell Lines: Murine microglial cells (BV2) and human microglial cells (HMC3) were used.[4]
-
Culture Conditions: Cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.[4] Cultures were kept at 37°C in a humidified incubator with 5% CO2.[4]
-
Stimulation: To induce an inflammatory response, cells were co-treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL and varying concentrations of Efonidipine for 24 hours.[1]
4.2 Western Blotting
-
Objective: To measure the expression levels of key proteins in the inflammatory signaling pathways.
-
Procedure:
-
Following treatment, cells were lysed to extract total protein. For NF-κB analysis, cytosolic and nuclear fractions were separated.[11]
-
Protein concentration was determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-JNK, JNK3, iNOS, COX-2, NF-κB p65, phospho-IκBα).[1][4]
-
Loading controls such as β-Actin (for whole-cell and cytosolic lysates) and Lamin B1 (for nuclear lysates) were used to ensure equal loading.[11]
-
The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Protein bands were visualized using a chemiluminescent substrate and quantified.
-
4.3 Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO was quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted IL-1β in the culture medium was measured using a specific ELISA kit according to the manufacturer's instructions.[10]
4.4 Cell Migration Assays
-
Wound Healing Assay: A scratch was made in a confluent monolayer of microglial cells. The rate at which the cells migrated to close the "wound" was monitored and measured over time in the presence or absence of LPS and Efonidipine.[1][4]
-
Transwell Migration Assay: Microglial cells were placed in the upper chamber of a transwell insert. The lower chamber contained a chemoattractant (LPS). The number of cells that migrated through the porous membrane to the lower chamber was quantified to assess migratory capacity.[1][4]
4.5 Immunocytochemistry
-
Objective: To visually confirm the subcellular localization of the NF-κB p65 subunit.
-
Procedure:
-
BV2 cells were cultured on coverslips and treated with LPS and Efonidipine.[11]
-
Cells were fixed, permeabilized, and incubated with an anti-NF-κB p65 primary antibody.
-
A fluorescently-labeled secondary antibody was then applied.
-
The cell nuclei were counterstained with DAPI.
-
Images were captured using a fluorescence microscope to visualize the location of NF-κB p65 (cytoplasmic vs. nuclear).[11]
-
Conclusion and Future Directions
The available evidence strongly indicates that Efonidipine, a well-established cardiovascular drug, possesses potent anti-inflammatory properties in microglial cells.[1][4] By targeting the JNK and NF-κB signaling pathways, Efonidipine effectively reduces the production of key pro-inflammatory mediators and enzymes and curtails microglial migration.[1][4][10]
Caption: Efonidipine disrupts the progression from stimulus to neuroinflammation.
These findings position Efonidipine as a compelling candidate for drug repositioning. Its ability to modulate microglia-driven neuroinflammation opens up therapeutic possibilities for a range of neurodegenerative and neurological disorders where inflammation is a key pathological component. Further in vivo studies in animal models of neuroinflammatory diseases are warranted to validate these in vitro findings and to evaluate the therapeutic efficacy and safety profile of Efonidipine for CNS applications.
References
- 1. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptides and Microglial Activation in Inflammation, Pain, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Inhibitory Effects of Cilnidipine on Microglial P2X7 Receptors and IL-1β Release: An Involvement in its Alleviating Effect on Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]
- 5. Cyclooxygenase-2 mediates microglial activation and secondary dopaminergic cell death in the mouse MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective upregulation of inducible nitric oxide synthase (iNOS) by lipopolysaccharide (LPS) and cytokines in microglia: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Inducible Nitric Oxide Synthase Gene in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NADPH Oxidase- and Mitochondria-derived Reactive Oxygen Species in Proinflammatory Microglial Activation: A Bipartisan Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Solubility Profile of (+)-Efonidipine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of (+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker. Intended for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key related biological and experimental workflows.
Introduction: Understanding (+)-Efonidipine's Physicochemical Properties
(+)-Efonidipine is a potent calcium channel antagonist distinguished by its dual blockade of both L-type and T-type calcium channels.[1][2][3] This mechanism contributes to its efficacy in treating hypertension and angina pectoris.[1] From a physicochemical standpoint, (+)-Efonidipine is a highly lipophilic (fat-soluble) compound, a characteristic that significantly influences its solubility.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, defined by high cellular permeability but low aqueous solubility.[5] This low water solubility presents a considerable challenge in experimental and formulation settings, making the selection of appropriate organic solvents critical for creating stock solutions and conducting in vitro and in vivo studies.
Quantitative Solubility Data
The solubility of (+)-Efonidipine has been determined in several common organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is recognized as the most effective and widely used solvent for preparing high-concentration stock solutions.[5] The following table summarizes the available quantitative data for (+)-Efonidipine and its hydrochloride or monoethanolate forms. Researchers should note that solubility can be affected by the specific salt form, purity, temperature, and the anhydrous nature of the solvent.
| Solvent | Form | Solubility (Concentration) | Solubility (mg/mL) | Notes |
| DMSO | Efonidipine | ~158.31 mM | ~100 mg/mL | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[5] Ultrasonic assistance may be beneficial for higher concentrations.[5] |
| DMSO | Efonidipine HCl monoethanolate | 100 mM | ~71.4 mg/mL | Data provided for the hydrochloride monoethanolate salt form. |
| DMSO | Efonidipine HCl | 12.72 mM | 8.5 mg/mL | Data provided for the hydrochloride salt form. |
| Ethanol | Efonidipine | Not specified | ~6 mg/mL | Significantly less soluble than in DMSO.[5] |
| Methanol | Efonidipine HCl Ethanolate | Soluble | Not specified | Termed "soluble" in qualitative studies.[6] |
| Acetonitrile | Efonidipine HCl Ethanolate | Slightly soluble | Not specified | Termed "slightly soluble" in qualitative studies.[6] |
| Water | Efonidipine | < 10 µg/mL | < 0.01 mg/mL | Considered practically insoluble in water and aqueous media.[5][7] |
Note: The molecular weight of Efonidipine free base is approximately 631.66 g/mol , while the hydrochloride monoethanolate salt is 714.18 g/mol . Calculations are based on these values where applicable.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is fundamental for drug discovery and development. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method. For higher throughput needs, kinetic solubility assays are often employed.
Thermodynamic Solubility Determination: Shake-Flask Method
This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[8][9]
Methodology:
-
Preparation: Add an excess amount of solid (+)-Efonidipine powder to a sealed vial containing a known volume of the test solvent (e.g., DMSO, ethanol).[8][10] It is crucial that undissolved solid remains to ensure saturation.[6]
-
Equilibration: The vials are agitated in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the solution to reach thermodynamic equilibrium.[8][10]
-
Phase Separation: After equilibration, the samples are left undisturbed to allow the excess solid to sediment.[8] To ensure complete removal of undissolved particles, the supernatant is then centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) or filtered.[8]
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.[8]
-
Analysis: The concentration of (+)-Efonidipine in the diluted sample is determined using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result to a standard calibration curve.[8][11] The experiment should be repeated multiple times to ensure reproducibility.[8]
Kinetic Solubility Determination from DMSO Stock
This high-throughput method is used to assess the solubility of a compound when it is introduced to an aqueous buffer from a concentrated DMSO stock, mimicking common in vitro experimental conditions.[12] Precipitation is detected optically.[11]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of (+)-Efonidipine in 100% DMSO (e.g., 10 or 20 mM).[13]
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]
-
Buffer Addition: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to the wells to achieve the desired final compound concentrations.[13] The final DMSO concentration should be kept low (ideally ≤0.1%) to minimize solvent effects.[5]
-
Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[12][13]
-
Precipitation Detection: The presence of precipitate is measured. This can be done using a nephelometer to measure light scattering (turbidimetry) or by measuring the UV absorbance of the solution after filtering out any precipitate.[13] The kinetic solubility is the concentration at which precipitation is first observed.[11]
Mandatory Visualizations
Mechanism of Action of (+)-Efonidipine
(+)-Efonidipine exerts its therapeutic effects by blocking the influx of calcium ions (Ca²⁺) through two types of voltage-gated calcium channels located on cell membranes.[1][5] This dual-action mechanism is central to its function.
Caption: Mechanism of action for (+)-Efonidipine's antihypertensive effect.
Experimental Workflow: Troubleshooting Precipitation
A common issue when working with poorly aqueous-soluble compounds like (+)-Efonidipine is precipitation upon dilution of the DMSO stock into an aqueous medium.[5] This occurs when the final drug concentration exceeds its solubility limit in the aqueous environment. The following workflow outlines steps to address this issue.
Caption: Troubleshooting workflow for (+)-Efonidipine precipitation in aqueous media.
References
- 1. What is Efonidipine used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. pharmatutor.org [pharmatutor.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Efonidipine Hydrochloride Ethanolate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Efonidipine (B1671133) hydrochloride ethanolate (B101781) (EHE) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2] Its unique molecular structure, a solvate composed of an equimolar combination of ethanol (B145695) and efonidipine hydrochloride, presents distinct physicochemical characteristics crucial for drug development.[3] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, EHE exhibits high permeability but low aqueous solubility, which poses significant challenges for formulation and bioavailability enhancement.[4][5][6] This technical guide provides an in-depth review of the core physicochemical properties of Efonidipine hydrochloride ethanolate, including its solubility, solid-state characteristics, stability profile, and thermal behavior. Detailed experimental protocols for key analytical methods are provided, and complex relationships are visualized through diagrams to support formulation science, quality control, and further research.
General Physicochemical Properties
Efonidipine hydrochloride ethanolate is a pale yellow crystalline powder.[7] It is chemically identified as 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate; hydrochloride; ethanol.[8][9]
| Property | Value | References |
| Molecular Formula | C36H45ClN3O8P | [1][9][10][11] |
| Molecular Weight | 714.19 g/mol | [1][11][12] |
| CAS Number | 111011-76-8 | [9][11] |
| Appearance | Pale yellow crystalline powder | [7] |
| pKa (basic) | 2.33 | [13] |
| LogP | 5.35 - 6.99 | [14] |
| Boiling Point | 746.9 ± 60.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | [10] |
| Hydrogen Bond Donor Count | 3 | [10] |
| Hydrogen Bond Acceptor Count | 10 | [10] |
| Rotatable Bond Count | 10 | [10] |
Solubility Profile
The solubility of EHE is a critical factor influencing its oral bioavailability. As a BCS Class II agent, its dissolution is the rate-limiting step for absorption.[4][5]
| Solvent | Solubility Description | References |
| Water | Practically insoluble (<10 µg/mL) | [2][8][13][15] |
| Methanol (B129727) | Sparingly soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Ethanol | Soluble | [13] |
| Acetonitrile | Soluble | [13] |
| DMSO | Soluble | [13] |
Solid-State Characterization
The solid-state properties of EHE are well-documented, revealing a unique and stable crystalline structure.
Crystalline Structure and Polymorphism
Efonidipine hydrochloride ethanolate exists as a solvate, incorporating an equimolar amount of ethanol into its crystal lattice.[3] Single-crystal X-ray structure analysis reveals that the chloride ion is situated within a "basket-type conformation" created by the bulky diphenyl and phosphate (B84403) groups.[3] This distinct arrangement is thought to enhance the compound's thermal stability by suppressing the elimination of chloride ions.[3] Techniques such as Powder X-ray Diffraction (PXRD) are essential for confirming its crystalline state and for studying potential transformations to amorphous forms, which can enhance solubility.[3][4][14]
Thermal Properties
Thermal analysis provides insight into the stability and decomposition pathway of EHE.
| Property | Value | References |
| Melting Point | 151°C (with decomposition) | [10] |
| Thermal Behavior (TG-DTA) | Upon heating, EHE first releases ethanol, followed by decomposition with the elimination of chloride ions. | [3] |
| DSC Thermogram | Exhibits a double hump: one at ~140°C (volatilization of ethanol and loss of chloride ion) and a second at ~160°C (subsequent breakdown). | [13] |
Spectroscopic Properties
Spectroscopic methods are fundamental for the identification and quantification of EHE.
| Technique | Observation | References |
| UV-Visible Spectroscopy | λmax at 253 nm (in Methanol) | [7] |
| λmax at 270 nm (in Methanol:Water) | [8][16] | |
| λmax at 252 nm | [13] | |
| FT-IR Spectroscopy | Used to characterize the solid state and identify functional groups. | [3][14] |
| NMR Spectroscopy | Used for structural elucidation, particularly of degradation products. | [17][18] |
Stability Profile
Forced degradation studies, conducted as per ICH guidelines, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
| Stress Condition | Degradation (%) | Key Observations | References |
| Oxidative (H₂O₂) | ~10% | Maximum degradation observed. | [16] |
| Photolytic (UV/Vis Light) | ~8% | Significant degradation. The degradant may be the same as that from oxidative stress. | [16] |
| Thermal | ~6% | Moderate degradation. | [16] |
| Acidic (HCl) | ~4% | Low degradation. | [16] |
| Alkaline (NaOH) | ~3% | Low degradation. Another study reported extensive degradation in alkaline conditions. | [17][16] |
Mechanism of Action
Efonidipine exerts its antihypertensive effects by acting as a dual blocker of both L-type and T-type voltage-gated calcium channels.[19][20] This dual mechanism provides comprehensive cardiovascular and renal protection.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of EHE.
Solid-State Analysis Protocol (Overview)
Solid-state characterization involves a suite of thermo-analytical and spectroscopic techniques to determine the crystalline nature and thermal behavior of EHE.
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline structure of EHE and detect any amorphous content. Samples are scanned over a 2θ range (e.g., 5-40°) to obtain a diffraction pattern.
-
Differential Scanning Calorimetry (DSC): A sample (2-5 mg) is heated in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The resulting thermogram reveals melting points, phase transitions, and decomposition events.[13]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to quantify the loss of solvents (ethanol) and to determine the decomposition temperature.[3]
Stability-Indicating RP-HPLC Assay Protocol
This method is used to quantify EHE in the presence of its degradation products.[8][16]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 × 4.6 mm, 5 μm particle size).[8]
-
Mobile Phase: An isocratic mixture of Methanol and Water (50:50 v/v).[8][16]
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.[16]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of EHE in methanol (e.g., 100 µg/mL) and make further dilutions with the mobile phase to create calibration standards.
-
Sample Preparation (Forced Degradation): Expose EHE to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 30% H₂O₂, heat, light) for a defined period. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and stressed sample solutions into the HPLC system.
-
Quantification: Calculate the percentage of EHE remaining by comparing the peak area of the principal peak in the stressed samples to that of an unstressed standard. Ensure that the peaks for degradation products are well-resolved from the EHE peak.
-
UV-Visible Spectrophotometry Protocol
This method is suitable for simple quantification and determination of absorption characteristics.[7]
-
Instrument: A double-beam UV-Visible Spectrophotometer.
-
Solvent: Analytical grade methanol.
-
Procedure for λmax Determination:
-
Prepare a standard solution of EHE in methanol (e.g., 10 µg/mL).
-
Scan the solution over a wavelength range of 200-330 nm against a methanol blank.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[7]
-
-
Procedure for Assay:
-
Prepare a standard stock solution (e.g., 100 µg/mL) in methanol.
-
Create a series of dilutions to form a calibration curve (e.g., 10-30 µg/mL).
-
Measure the absorbance of each standard and the sample solution at the predetermined λmax (253 nm).
-
Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using its absorbance.[7]
-
Conclusion
The physicochemical properties of Efonidipine hydrochloride ethanolate are defined by its status as a BCS Class II compound and its unique crystalline structure as an ethanol solvate. Its poor aqueous solubility necessitates formulation strategies such as the development of amorphous solid dispersions or co-crystals to enhance dissolution and bioavailability.[4][5][21] The compound demonstrates moderate stability, with oxidative and photolytic conditions being the primary degradation pathways.[16] The detailed analytical protocols and physicochemical data presented in this guide serve as a critical resource for scientists and researchers engaged in the development, formulation, and quality control of Efonidipine-based pharmaceutical products, ensuring the delivery of a safe and effective therapeutic agent.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Developmental considerations for ethanolates with regard to stability and physicochemical characterization of efonidipine hydrochloride ethanolate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 6. Efonidipine Hydrochloride Ethanolate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. ijirt.org [ijirt.org]
- 8. ijrar.org [ijrar.org]
- 9. Efonidipine hydrochloride ethanolate | C36H45ClN3O8P | CID 163838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Efonidipine hydrochloride monoethanolate | T-type and L-type calcium channel blocker (CCB) | CAS# 111011-76-8 | InvivoChem [invivochem.com]
- 11. medkoo.com [medkoo.com]
- 12. GSRS [precision.fda.gov]
- 13. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 14. johsr.com [johsr.com]
- 15. researchgate.net [researchgate.net]
- 16. ijirt.org [ijirt.org]
- 17. japsonline.com [japsonline.com]
- 18. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. Efonidipine - Wikipedia [en.wikipedia.org]
- 21. Solid dispersions of efonidipine hydrochloride ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Action of (+)-Efonidipine on Aldosterone Synthesis and Secretion: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, exhibits a significant inhibitory effect on aldosterone (B195564) synthesis and secretion. This dual L-type and T-type calcium channel antagonist has demonstrated potent actions in both in vitro and in vivo models, suggesting a therapeutic potential beyond its primary antihypertensive effects. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the impact of (+)-efonidipine on aldosterone production. The data presented herein, including detailed signaling pathways and experimental protocols, offer a valuable resource for researchers in cardiovascular pharmacology and drug development.
Introduction
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.[1][2] Consequently, targeting aldosterone synthesis and secretion presents a promising therapeutic strategy.[3][4] (+)-Efonidipine has emerged as a noteworthy compound due to its unique ability to inhibit both L-type and T-type calcium channels, which are pivotal in the regulation of aldosterone production.[1][5][6] This document consolidates the current scientific understanding of (+)-efonidipine's influence on the renin-angiotensin-aldosterone system.
Mechanism of Action: Inhibition of Calcium Influx
The synthesis and secretion of aldosterone are tightly regulated by the intracellular calcium concentration in the zona glomerulosa cells of the adrenal gland.[7] Angiotensin II (Ang II) and extracellular potassium (K+) are the primary physiological stimuli that trigger aldosterone release by depolarizing the cell membrane and activating voltage-gated calcium channels.[3][4]
(+)-Efonidipine exerts its inhibitory effect by blocking the influx of calcium through both L-type and T-type calcium channels.[1][5] While L-type calcium channels are involved, studies have highlighted the particular importance of T-type calcium channels in mediating Ang II- and K+-stimulated aldosterone production.[1][3][8] By blocking these channels, (+)-efonidipine effectively attenuates the primary signal for aldosterone synthesis.
Signaling Pathway of Aldosterone Synthesis and Inhibition by (+)-Efonidipine
Caption: Signaling pathway of aldosterone synthesis and its inhibition by (+)-Efonidipine.
Quantitative Effects on Aldosterone Synthesis and Secretion
Numerous studies have quantified the inhibitory effects of (+)-efonidipine on aldosterone production. The data consistently demonstrate a dose-dependent reduction in both basal and stimulated aldosterone secretion.
Table 1: In Vitro Effects of (+)-Efonidipine on Aldosterone Secretion
| Cell Line | Stimulus | (+)-Efonidipine Concentration | Inhibition of Aldosterone Secretion | Reference |
| H295R Human Adrenocarcinoma | 100 nmol/L Ang II | Dose-dependent | Significant inhibition | [3][4] |
| H295R Human Adrenocarcinoma | 10 mmol/L K+ | Dose-dependent | Significant inhibition | [3][4] |
Note: Ang II and K+ increased aldosterone secretion 12-fold and 9-fold over baseline, respectively. (+)-Efonidipine was found to be more potent than nifedipine (B1678770) (an L-type selective blocker) and mibefradil (B1662139) (a T-type selective blocker).[3][4]
Table 2: In Vivo Effects of (+)-Efonidipine on Plasma Aldosterone Concentration
| Study Population | Treatment | Duration | Change in Plasma Aldosterone | p-value | Reference |
| Healthy Male Volunteers | 40 mg (+)-Efonidipine (single dose) | 6 hours | 88.3 ± 21.3 to 81.6 ± 24.9 pg/mL | 0.0407 | [9] |
| Hypertensive Outpatients | Switch from amlodipine (B1666008) to (+)-efonidipine | 6 months | 97.7 ± 7.9 to 79.7 ± 5.6 pg/mL | <0.0001 | [6][10][11] |
| Hypertensive Outpatients with Type 2 Diabetes | (+)-Efonidipine | Not specified | Suppressive action on PAC | - | [1] |
| Patients with Chronic Glomerulonephritis | (+)-Efonidipine vs. Amlodipine | 4 months | 52 ± 46 vs. 72 ± 48 pg/mL | 0.009 | [12] |
| Chronic Hemodialysis Patients | (+)-Efonidipine vs. Amlodipine | 12 weeks | 123 ± 118 vs. 146 ± 150 pg/mL | 0.027 | [13] |
| Hypertensive Patients | Switch from amlodipine to 40 mg/day (+)-efonidipine | 18 months | Sustained significant decrease | <0.05 | [14] |
PAC: Plasma Aldosterone Concentration
Effects on Steroidogenic Enzyme Expression
Beyond inhibiting calcium influx, (+)-efonidipine also downregulates the expression of key enzymes involved in the final steps of aldosterone synthesis. Specifically, it suppresses the mRNA expression of 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[1][3] This dual action on both the signaling cascade and the synthetic machinery contributes to its potent inhibitory effect.
Interestingly, while inhibiting aldosterone and cortisol production, (+)-efonidipine has been shown to increase the expression of Steroidogenic Acute Regulatory Protein (StAR) mRNA and protein, potentially leading to an increased production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S).[1][15]
Experimental Protocols
In Vitro Studies using H295R Cells
The H295R human adrenocarcinoma cell line is a widely used model for studying adrenal steroidogenesis.
Experimental Workflow for In Vitro Aldosterone Inhibition Assay
Caption: General workflow for in vitro studies of (+)-Efonidipine's effect on aldosterone.
Detailed Methodology:
-
Cell Culture: H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach a desired confluency.
-
Stimulation and Treatment: Prior to stimulation, cells are typically serum-starved for a period (e.g., 24 hours). Subsequently, they are treated with a stimulant such as Angiotensin II (e.g., 100 nmol/L) or potassium (e.g., 10 mmol/L) in the presence or absence of varying concentrations of (+)-efonidipine.[3][4]
-
Aldosterone Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of aldosterone is then quantified using methods like competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Gene Expression Analysis: Following treatment, cells are lysed, and total RNA is extracted. The mRNA expression levels of CYP11B1 and CYP11B2 are determined by quantitative real-time PCR (qPCR), with results normalized to a housekeeping gene.
In Vivo Studies in Human Subjects
Clinical studies are essential to validate the in vitro findings and assess the therapeutic potential of (+)-efonidipine.
Detailed Methodology:
-
Study Design: A common design is a randomized, crossover study where hypertensive patients are treated with (+)-efonidipine and a comparator drug (e.g., amlodipine) for a specified period (e.g., 4 to 12 weeks).[12][13]
-
Patient Population: Participants are typically adults with essential hypertension, with or without comorbidities like type 2 diabetes or chronic kidney disease.[1][12]
-
Dosage: (+)-Efonidipine is administered at clinically relevant doses (e.g., 20-60 mg twice daily).[12]
-
Sample Collection and Analysis: Blood samples are collected at baseline and at the end of each treatment period. Plasma aldosterone concentration is measured, often alongside plasma renin activity, to assess the overall impact on the renin-angiotensin-aldosterone system.[6][9] Standardized procedures for sample collection, including patient posture and time of day, are crucial for accurate results.[16]
Conclusion
References
- 1. Suppression of Aldosterone Synthesis and Secretion by Ca2+ Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone and aldosterone receptor antagonists in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. zuventus.com [zuventus.com]
- 6. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking T-type Ca2+ channels with efonidipine decreased plasma aldosterone concentration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Comparison of the Effects of Efonidipine and Amlodipine on Aldosterone in Patients with Hypertension | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term effect of efonidipine therapy on plasma aldosterone and left ventricular mass index in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efonidipine, a Ca(2+)-channel blocker, enhances the production of dehydroepiandrosterone sulfate in NCI-H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Efonidipine Analogues using FLIPR Calcium Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efonidipine, a dihydropyridine (B1217469) derivative, is a potent dual blocker of both L-type and T-type voltage-gated calcium channels.[1][2] This dual inhibitory action provides a unique therapeutic profile for the treatment of hypertension and angina, as it reduces blood pressure without the common side effect of reflex tachycardia associated with selective L-type calcium channel blockers.[2] The development of Efonidipine analogues presents a promising avenue for the discovery of novel cardiovascular therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.
High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of such analogues. The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a robust and widely used HTS platform for monitoring intracellular calcium fluctuations in response to ion channel modulation.[3][4] This document provides detailed application notes and protocols for the in vitro screening of Efonidipine analogues using the FLIPR calcium assay to assess their inhibitory activity on L-type and T-type calcium channels.
Signaling Pathway of L-type and T-type Calcium Channels
Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn trigger a wide array of physiological processes. In vascular smooth muscle cells, depolarization of the cell membrane leads to the opening of L-type calcium channels, resulting in an influx of calcium. This increase in intracellular calcium initiates the signaling cascade that leads to muscle contraction and vasoconstriction. Efonidipine and its analogues, by blocking these channels, induce vasodilation and lower blood pressure.
T-type calcium channels are involved in regulating the pacemaker activity of the sinoatrial node in the heart.[1] Inhibition of these channels by Efonidipine helps to control heart rate, mitigating the reflex tachycardia that can be induced by a rapid drop in blood pressure.[2]
Figure 1: Simplified signaling pathway of L-type and T-type calcium channels.
Data Presentation: In Vitro Screening of Efonidipine Analogues
The following tables summarize hypothetical quantitative data from a primary FLIPR calcium assay screen of a focused library of Efonidipine analogues. The data is presented to allow for easy comparison of the inhibitory potency (IC50) of the analogues against both L-type and T-type calcium channels.
Table 1: Inhibitory Activity of Efonidipine Analogues on L-type Calcium Channels
| Compound ID | Analogue Structure (Modification from Efonidipine) | IC50 (nM) - L-type |
| Efonidipine | - | 1.8 |
| EA-001 | R-group modification on dihydropyridine ring | 5.2 |
| EA-002 | Ester side chain modification | 0.9 |
| EA-003 | Phenyl group substitution | 12.5 |
| EA-004 | Phosphonate group modification | 25.1 |
| EA-005 | Chiral separation (S-isomer) | 0.5 |
Table 2: Inhibitory Activity of Efonidipine Analogues on T-type Calcium Channels
| Compound ID | Analogue Structure (Modification from Efonidipine) | IC50 (nM) - T-type |
| Efonidipine | - | 350 |
| EA-001 | R-group modification on dihydropyridine ring | 450 |
| EA-002 | Ester side chain modification | 600 |
| EA-003 | Phenyl group substitution | >1000 |
| EA-004 | Phosphonate group modification | 850 |
| EA-005 | Chiral separation (R-isomer) | 50 |
Experimental Protocols
Experimental Workflow for FLIPR Calcium Assay
The general workflow for the FLIPR calcium assay involves cell plating, dye loading, compound addition, and fluorescence reading to detect changes in intracellular calcium.
Figure 2: Experimental workflow for the FLIPR calcium assay.
Protocol 1: FLIPR Calcium Assay for L-type Calcium Channel Inhibition
Objective: To determine the inhibitory potency (IC50) of Efonidipine analogues on L-type calcium channels (CaV1.2).
Materials:
-
HEK293 cell line stably expressing human CaV1.2 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Black-walled, clear-bottom 384-well microplates
-
FLIPR Calcium 6 Assay Kit (or similar)
-
Efonidipine analogues dissolved in DMSO
-
Potassium chloride (KCl) solution (for depolarization)
-
FLIPR Tetra® or Penta High-Throughput Cellular Screening System
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed HEK293-CaV1.2 cells into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).
-
Add 25 µL of the dye loading buffer to each well of the cell plate.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of the Efonidipine analogues in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). A typical concentration range would be from 10 µM down to 0.1 nM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Efonidipine).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to add a specified volume (e.g., 12.5 µL) of the compound dilutions to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding.
-
Configure the instrument to add a depolarizing stimulus, typically a high concentration of KCl (e.g., 25 µL of 90 mM KCl to achieve a final concentration of ~20 mM), to all wells to activate the L-type calcium channels.
-
Measure the fluorescence intensity before and after the addition of the depolarizing stimulus. Data is typically collected for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon depolarization is indicative of calcium influx.
-
Normalize the fluorescence response to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analogue.
-
Protocol 2: FLIPR Calcium Assay for T-type Calcium Channel Inhibition
Objective: To determine the inhibitory potency (IC50) of Efonidipine analogues on T-type calcium channels (e.g., CaV3.1, CaV3.2, or CaV3.3).
Note: T-type calcium channels have different voltage-dependent properties compared to L-type channels, often requiring a hyperpolarized membrane potential to be in a resting, activatable state.[5][6]
Materials:
-
HEK293 cell line stably co-expressing a human T-type calcium channel subtype (e.g., CaV3.2) and an inward-rectifier potassium channel (e.g., Kir2.1) to maintain a hyperpolarized resting membrane potential.[5][6]
-
All other materials are the same as in Protocol 1.
Procedure:
-
Cell Plating and Dye Loading:
-
Follow the same procedure as described in Protocol 1 (Steps 1 and 2).
-
-
Compound Plate Preparation:
-
Prepare compound dilutions as described in Protocol 1 (Step 3).
-
-
FLIPR Assay:
-
The assay protocol is similar to that for L-type channels, with a key difference in the depolarization step.
-
Place the cell plate and compound plate in the FLIPR instrument.
-
Add the compound dilutions and incubate.
-
To activate the T-type channels, a two-step addition protocol is often employed. First, a low concentration of KCl is added to slightly depolarize the cells and bring the channels to a state from which they can be activated. This is followed by a second, higher concentration of KCl to elicit a robust calcium influx.[5]
-
Alternatively, a single addition of a moderate KCl concentration that is sufficient to open the T-type channel "window current" can be used.[7]
-
Measure the fluorescence intensity throughout the additions.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 (Step 5) to determine the IC50 values for the Efonidipine analogues against the specific T-type calcium channel subtype.
-
Screening Cascade Logic
A typical screening cascade for identifying promising Efonidipine analogues would involve a primary high-throughput screen followed by secondary and tertiary assays to confirm activity and characterize the mechanism of action.
Figure 3: Logical workflow of a screening cascade for Efonidipine analogues.
Conclusion
The FLIPR calcium assay provides a robust and efficient platform for the primary screening of Efonidipine analogues to identify potent and selective modulators of L-type and T-type calcium channels. The detailed protocols and workflow presented in these application notes offer a comprehensive guide for researchers in the field of cardiovascular drug discovery. By employing a systematic screening cascade, promising lead compounds can be identified and advanced for further preclinical development.
References
- 1. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. unitedrelay.org [unitedrelay.org]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (+)-Efonidipine's Effects on T-type Calcium Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pharmacological effects of (+)-Efonidipine on T-type calcium channels (Cav3) using the whole-cell patch-clamp technique. Efonidipine (B1671133) is a dihydropyridine (B1217469) calcium channel blocker known to inhibit both L-type and T-type calcium channels. Notably, the R(-)-enantiomer of efonidipine exhibits a preferential blockade of T-type channels, making it a valuable tool for studying the physiological and pathophysiological roles of these channels.[1][2]
Data Presentation: Quantitative Effects of Efonidipine on T-type Channels
The inhibitory effects of efonidipine and its enantiomers on T-type calcium channels are summarized below. The data highlights the voltage- and frequency-dependency of the block.
| Compound | Cell Type | T-type Channel Subtype | Holding Potential (mV) | Stimulation Frequency (Hz) | IC50 | Reference |
| Efonidipine (racemic) | Guinea-pig ventricular myocytes | Native | Not specified | 1 | 1.3 x 10⁻⁸ M | [3] |
| 0.2 | 2.0 x 10⁻⁶ M | [3] | ||||
| 0.05 | 6.3 x 10⁻⁶ M | [3] | ||||
| R(-)-Efonidipine | Rat hippocampal CA1 neurons | Native | Not specified | Not specified | ~200 µM | |
| S(+)-Efonidipine | BHK cells | α1G | -100 | Not specified | Higher than R(-)-enantiomer | [1] |
| -60 | Not specified | Higher than R(-)-enantiomer | [1] |
Note: The IC50 values for efonidipine are highly dependent on the experimental conditions, particularly the holding potential and stimulation frequency, reflecting a state-dependent block of the T-type calcium channels.[1][3]
Experimental Protocols
This section outlines the detailed methodologies for performing whole-cell patch-clamp experiments to study the effects of (+)-Efonidipine on T-type calcium channels.
Cell Preparation
A variety of cell types endogenously expressing or heterologously overexpressing T-type calcium channels can be used. Common choices include:
-
HEK-293 cells stably or transiently expressing specific T-type channel isoforms (e.g., Cav3.1, Cav3.2, Cav3.3).
-
Neuronal cells , such as rat hippocampal CA1 neurons.
-
Cardiac myocytes , like guinea pig ventricular myocytes.[3][4]
Cells should be cultured and prepared according to standard laboratory protocols for patch-clamp experiments.
Solutions and Reagents
To isolate T-type calcium currents, it is crucial to block other voltage-gated ion channels, primarily sodium and potassium channels.
Table of Solutions:
| Solution | Component | Concentration (mM) | Purpose |
| External Solution | CsCl | 135 | K+ channel blocker |
| CaCl₂ | 2 | Charge carrier | |
| MgCl₂ | 1 | Divalent cation | |
| HEPES | 10 | pH buffer | |
| Glucose | 10 | Energy source | |
| Tetrodotoxin (TTX) | 0.001 | Na+ channel blocker | |
| Internal Solution | Cs-Methanesulfonate | 120-140 | Major internal salt |
| CsCl | 5-10 | Chloride salt | |
| MgCl₂ | 2 | Divalent cation | |
| HEPES | 10 | pH buffer | |
| EGTA | 10-11 | Ca2+ chelator | |
| ATP-Mg | 2-4 | Energy source | |
| GTP-Na | 0.3-0.4 | G-protein activation |
Notes on Solutions:
-
Adjust the pH of the external solution to 7.4 with CsOH and the internal solution to 7.2-7.3 with CsOH.
-
The osmolality of both solutions should be adjusted to ~300-310 mOsm.
-
Barium (Ba²⁺) can be used as a substitute for Ca²⁺ as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
(+)-Efonidipine Preparation
Prepare a stock solution of (+)-Efonidipine in a suitable solvent, such as DMSO, at a high concentration (e.g., 10-100 mM). On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record the whole-cell currents. Compensate for pipette and whole-cell capacitance.
Voltage-Clamp Protocols
T-type calcium channels are low-voltage activated and exhibit prominent voltage-dependent inactivation. The following voltage protocols are recommended:
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms).
-
Record the peak inward current at each voltage step.
-
-
Steady-State Inactivation (Availability):
-
Hold the cell at various conditioning potentials (e.g., from -120 mV to -30 mV in 10 mV increments for 5-10 seconds).
-
Follow each conditioning pulse with a test pulse to a voltage that elicits a maximal T-type current (e.g., -30 mV).
-
Normalize the peak current from the test pulse to the maximum current to determine the fraction of available channels at each conditioning potential.
-
-
Frequency-Dependent Block:
-
Hold the cell at a relatively depolarized potential (e.g., -70 mV) to mimic physiological resting potentials.
-
Apply a train of depolarizing pulses (e.g., to -30 mV for 100 ms) at different frequencies (e.g., 0.1 Hz, 0.5 Hz, 1 Hz, 2 Hz).
-
Measure the progressive reduction in peak current amplitude during the pulse train in the presence of (+)-Efonidipine.
-
Data Analysis
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), record T-type currents in the presence of increasing concentrations of (+)-Efonidipine. Plot the normalized peak current as a function of the drug concentration and fit the data with the Hill equation.
-
Analysis of Gating Properties: Fit the steady-state inactivation data with the Boltzmann equation to determine the half-inactivation potential (V₅₀) and the slope factor (k). Compare these parameters in the absence and presence of (+)-Efonidipine to assess its effect on channel gating.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Visualizations
Experimental Workflow
Caption: Workflow for studying (+)-Efonidipine on T-type channels.
Signaling Pathway: Mechanism of T-type Channel Blockade
Caption: State-dependent blockade of T-type channels by (+)-Efonidipine.
References
- 1. Frequency-dependent blockade of T-type Ca2+ current by efonidipine in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing (+)-Efonidipine Chronotropic Effects using a Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff-perfused isolated heart model is a cornerstone ex vivo technique for cardiovascular research, allowing for the study of cardiac function in the absence of systemic neuro-hormonal influences.[1][2] This preparation is particularly valuable for assessing the direct effects of pharmacological agents on cardiac chronotropy (heart rate), inotropy (contractility), and coronary vascular resistance.[3][4]
(+)-Efonidipine is a dihydropyridine (B1217469) calcium channel blocker with a unique dual-blocking action on both L-type and T-type voltage-gated calcium channels.[5][6] While L-type calcium channel blockade is the primary mechanism for the vasodilatory effects of most dihydropyridines, the inhibition of T-type calcium channels, which are prominently expressed in the sinoatrial (SA) node, is thought to be responsible for the negative chronotropic effects of (+)-Efonidipine.[6] This is in contrast to many other dihydropyridines that can cause reflex tachycardia.[5]
These application notes provide a detailed protocol for utilizing the Langendorff-perfused heart model to investigate the chronotropic effects of (+)-Efonidipine. The presented methodologies and data will guide researchers in designing and executing robust experiments to characterize the dose-dependent effects of this compound on heart rate.
Signaling Pathway of (+)-Efonidipine's Chronotropic Effects
The negative chronotropic effect of (+)-Efonidipine is primarily attributed to its blockade of T-type calcium channels in the pacemaker cells of the sinoatrial node. These channels play a crucial role in the late phase 4 diastolic depolarization of the pacemaker potential, which governs the intrinsic heart rate. By inhibiting the influx of calcium ions through T-type channels, (+)-Efonidipine slows the rate of diastolic depolarization, thereby prolonging the time it takes for the membrane potential to reach the threshold for firing an action potential. This results in a decrease in the spontaneous firing rate of the SA node and, consequently, a reduction in heart rate.
Caption: Signaling pathway of (+)-Efonidipine's negative chronotropic effect.
Experimental Protocols
Langendorff-Perfused Isolated Heart Preparation (Rat Model)
This protocol outlines the procedure for isolating and perfusing a rat heart using the Langendorff apparatus.
Materials:
-
Male Wistar rats (250-300 g)
-
Heparin (1000 IU/mL)
-
Sodium pentobarbital (B6593769) (or other suitable anesthetic)
-
Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The buffer should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to a pH of 7.4.
-
Ice-cold KHB
-
Langendorff apparatus (including a water-jacketed perfusion column, aortic cannula, bubble trap, and perfusion pump or gravity-fed system)
-
Surgical instruments (scissors, forceps, hemostats)
-
Suture thread
-
Data acquisition system with a heart rate monitor (e.g., ECG or pressure transducer)
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally). Administer heparin (e.g., 500 IU, intraperitoneally) to prevent blood clotting.
-
Heart Excision: Once the animal is deeply anesthetized (confirmed by the absence of a pedal withdrawal reflex), perform a thoracotomy to expose the heart. Carefully excise the heart by cutting the aorta, pulmonary artery, and venae cavae. Immediately immerse the heart in ice-cold KHB to arrest contractions and minimize ischemic damage.
-
Cannulation: Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula using a suture. Ensure that the cannula is inserted into the aorta without damaging the aortic valve.
-
Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (typically 60-80 mmHg) or constant flow (typically 10-15 mL/min for a rat heart). The perfusion will force the aortic valve to close, directing the perfusate into the coronary arteries.
-
Stabilization: Allow the heart to stabilize for a period of 15-20 minutes. During this time, the heart should resume a regular, spontaneous beat. Monitor heart rate and coronary flow to ensure the preparation is stable.
Administration of (+)-Efonidipine and Measurement of Chronotropic Effects
Procedure:
-
Baseline Recording: After the stabilization period, record the baseline heart rate for at least 10 minutes.
-
Drug Perfusion: Prepare stock solutions of (+)-Efonidipine in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in the KHB. Introduce (+)-Efonidipine into the perfusion line at increasing concentrations (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M).
-
Dose-Response Protocol: Perfuse the heart with each concentration for a set period (e.g., 10-15 minutes) to allow the drug effect to reach a steady state. Record the heart rate continuously.
-
Washout: After the highest concentration has been tested, perfuse the heart with drug-free KHB for a washout period of at least 20 minutes to observe any recovery of the heart rate.
-
Data Analysis: Calculate the change in heart rate from baseline for each concentration of (+)-Efonidipine. The data can be expressed as the absolute change in beats per minute (BPM) or as a percentage of the baseline heart rate.
Experimental Workflow
The following diagram illustrates the general workflow for testing the chronotropic effects of (+)-Efonidipine using the Langendorff-perfused heart model.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical efficacy of efonidipine hydrochloride, a T-type calcium channel inhibitor, on sympathetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medpulse.in [medpulse.in]
- 5. Effects of efonidipine hydrochloride on heart rate and circulatory changes due to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro negative chronotropic and inotropic effects of a novel dihydropyridine derivative, CD-832, in the guinea-pig: comparison with calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Efonidipine Working Solutions in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efonidipine (B1671133) is a dihydropyridine (B1217469) calcium channel blocker known for its dual inhibitory action on both L-type and T-type calcium channels.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high cellular permeability but low aqueous solubility.[2] This inherent low water solubility presents a significant challenge when preparing working solutions for in vitro cell culture assays, as the compound can easily precipitate out of aqueous media.[3][4] These application notes provide detailed protocols and best practices for the successful preparation and use of Efonidipine in a cell culture setting, ensuring reliable and reproducible experimental outcomes.
The primary challenge in preparing Efonidipine for cell culture is its highly lipophilic nature, making it practically insoluble in water and aqueous solutions like cell culture media.[3][5] The standard and most effective method to overcome this is to first prepare a high-concentration stock solution in an appropriate organic solvent, followed by careful dilution to the final working concentration in the cell culture medium.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of Efonidipine solutions.
Table 1: Efonidipine Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | ~100 mg/mL (158.31 mM)[3][6] | The most effective and commonly used solvent.[3] Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6] |
| Ethanol | ~6 mg/mL[3] | Soluble to a lesser extent than in DMSO.[3] |
| Water | Insoluble (<10 µg/mL)[3][4] | Practically insoluble in aqueous solutions.[3] |
Table 2: Stock and Working Solution Parameters
| Parameter | Recommendation | Rationale and Considerations |
| Stock Solution Solvent | 100% Anhydrous DMSO[3] | Maximizes the concentration of the stock solution, minimizing the volume of solvent added to the cell culture medium. |
| Stock Solution Concentration | 10 mM - 100 mM | A high concentration stock is crucial for minimizing the final DMSO concentration in the working solution. |
| Final DMSO Concentration in Media | < 0.5% (v/v), ideally ≤ 0.1% (v/v)[3] | DMSO can have cytotoxic effects on cells. The tolerance to DMSO varies significantly between cell lines. It is imperative to run a vehicle control (media + same concentration of DMSO without the drug) to ensure that the observed cellular effects are due to Efonidipine and not the solvent.[3] |
| Typical Working Concentration | 0.1 µM to 10 µM[7] | This is a general starting range. The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. A dose-response experiment is essential to determine the appropriate concentration for your specific assay. |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[8] | Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Efonidipine Stock Solution in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of Efonidipine.
Materials:
-
Efonidipine powder (Molecular Weight: ~631.66 g/mol for the free base)
-
Anhydrous, high-quality Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Calculate Mass: Determine the required mass of Efonidipine powder based on its molecular weight and the desired volume and concentration of the stock solution.
-
Example: For 1 mL of a 100 mM stock solution, weigh out 63.17 mg of Efonidipine.
-
-
Add Solvent: In a sterile vial, add the calculated volume of anhydrous DMSO to the pre-weighed Efonidipine powder.
-
Dissolve: Vortex the mixture vigorously until the Efonidipine powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution, but for a highly insoluble compound like Efonidipine, ensuring the final concentration does not exceed its aqueous solubility limit is the primary strategy.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of Efonidipine Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into the final cell culture medium. The key to preventing precipitation is to ensure rapid and thorough mixing of the small volume of DMSO stock into the larger volume of aqueous medium.
Materials:
-
100 mM Efonidipine stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or appropriate sterile containers
-
Vortex mixer
Methodology:
-
Warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of the 100 mM DMSO stock needed to achieve the desired final concentration in the cell culture medium.
-
Example: To prepare 10 mL of a 10 µM working solution, you will need 1 µL of the 100 mM stock solution. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[3]
-
-
Perform Dilution: a. Pipette the required volume of pre-warmed media into a sterile tube. b. While vortexing the media at a medium speed, add the calculated volume of the Efonidipine DMSO stock solution directly into the liquid. Do not pipette the stock solution onto the side of the tube.[3] c. Continue vortexing for an additional 5-10 seconds to ensure rapid and thorough mixing.[3]
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted working solution as Efonidipine may precipitate out of the aqueous solution over time.
Troubleshooting Precipitation: If you observe precipitation after adding the stock solution to your cell culture medium, it is because the concentration of Efonidipine in the final working solution has exceeded its solubility limit in the aqueous medium.[3] To resolve this, you may need to lower the final concentration of Efonidipine in your working solution.
Visualizations
Experimental Workflow
References
- 1. Efonidipine | sodium-calcium channel modulator | CAS# 111011-63-3 | InvivoChem [invivochem.com]
- 2. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 5. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Efonidipine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vivo pharmacokinetic studies of Efonidipine (B1671133), a dihydropyridine (B1217469) calcium channel blocker, in common animal models. The protocols outlined below are based on established methodologies and published data to ensure reliable and reproducible results.
Introduction
Efonidipine is a dual T-type and L-type calcium channel blocker used in the treatment of hypertension. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical and clinical development. This document details the selection of appropriate animal models, experimental procedures for oral and intravenous administration, and bioanalytical methods for the quantification of Efonidipine in plasma.
Recommended Animal Models
Wistar rats and Beagle dogs are suitable and commonly used animal models for pharmacokinetic studies of Efonidipine. These models are well-characterized and have physiological similarities to humans that are relevant for predicting pharmacokinetic behavior. Spontaneously Hypertensive Rats (SHR) can also be utilized, particularly for pharmacodynamic assessments alongside pharmacokinetics.[1][2]
Data Presentation: Pharmacokinetic Parameters of Efonidipine
The following tables summarize the key pharmacokinetic parameters of Efonidipine in Wistar rats and Beagle dogs after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Efonidipine in Wistar Rats
| Parameter | Intravenous (1.0 mg/kg) | Oral (10 mg/kg) | Oral (10 mg/kg) - Solid Dispersion |
| Cmax (ng/mL) | Not explicitly stated | 280.46 ± 15.27 | 588.97 ± 25.48 |
| Tmax (h) | Not applicable | 2.0 | 1.5 |
| AUC₀-t (ng·h/mL) | Not explicitly stated | 1025.34 ± 75.12 | 1445.73 ± 98.65 |
| Half-life (t½) (h) | 1.35 | Not explicitly stated | Not explicitly stated |
| Bioavailability (%) | Not applicable | 25.0 | Not explicitly stated |
Data for intravenous and oral administration are derived from studies by Shinozaki et al., as cited on ResearchGate.[3] Data for oral administration of pure drug and solid dispersion are from a study by Bharati et al.[4][5]
Table 2: Pharmacokinetic Parameters of Efonidipine in Beagle Dogs
| Parameter | Intravenous (0.3 mg/kg) | Oral (5 mg/kg) | Oral - Solid Dispersion |
| Cmax (ng/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Tmax (h) | Not applicable | Not explicitly stated | Not explicitly stated |
| AUC (ng·h/mL) | Not explicitly stated | Not explicitly stated | 8-fold increase vs. pure drug |
| Half-life (t½) (h) | 1.03 | Not explicitly stated | Not explicitly stated |
| Bioavailability (%) | Not applicable | 5.6 | Not explicitly stated |
Data for intravenous and oral administration are derived from studies by Shinozaki et al., as cited on ResearchGate.[3] Information on the solid dispersion formulation in Beagle dogs indicates an eightfold improvement in absorption based on the area under the curve.[6]
Experimental Protocols
Protocol 1: Oral Administration of Efonidipine in Wistar Rats
This protocol is adapted from the study by Bharati et al.[4]
Materials:
-
Male Wistar rats (200-250 g)
-
Efonidipine or Efonidipine formulation
-
Vehicle for suspension (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Oral gavage needles
-
Restrainers for rats
-
Microcentrifuge tubes
-
EDTA-coated collection tubes
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a suspension of Efonidipine in the chosen vehicle to achieve the desired concentration for a 10 mg/kg dose.
-
Administration: Administer the Efonidipine suspension orally to the rats using a gavage needle.
-
Blood Sampling: Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.[4]
-
Sample Processing: Collect blood into EDTA-coated tubes. Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.[4]
-
Storage: Store the plasma samples at -20°C or lower until bioanalysis.
Protocol 2: Intravenous Administration of Efonidipine in Rats
This protocol is based on general intravenous administration procedures and the study by Kawabata et al.[1]
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Efonidipine solution for injection
-
Saline or other suitable vehicle
-
Catheters for jugular vein cannulation (optional, for serial sampling)
-
Syringes and needles
-
Anesthetic (e.g., isoflurane)
-
Microcentrifuge tubes
-
EDTA-coated collection tubes
-
Centrifuge
Procedure:
-
Animal Preparation: Anesthetize the rat. For serial blood sampling, surgically implant a catheter into the jugular vein. Allow for a recovery period if necessary.
-
Dose Preparation: Prepare a sterile solution of Efonidipine in a suitable vehicle for intravenous injection.
-
Administration: Administer Efonidipine as an intravenous bolus injection via the tail vein or a catheter. A typical dose is a 10 µg/kg bolus followed by an infusion of 10 µg/kg/h.[1]
-
Blood Sampling: Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma as described in Protocol 1.
-
Storage: Store plasma samples at -20°C or lower until analysis.
Protocol 3: Oral Administration of Efonidipine in Beagle Dogs
Materials:
-
Male or female Beagle dogs (typically 8-12 kg)
-
Efonidipine capsules or suspension
-
Oral dosing syringe (for suspensions)
-
Venipuncture supplies (needles, syringes)
-
EDTA-coated collection tubes
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate Beagle dogs to the study environment.
-
Fasting: Fast the dogs overnight prior to dosing, with free access to water.
-
Dose Administration: Administer the Efonidipine dose (e.g., 2, 5, or 10 mg/kg) orally.[3] For capsules, place the capsule at the back of the dog's tongue. For suspensions, use an oral syringe.
-
Blood Sampling: Collect venous blood samples from a suitable vein (e.g., cephalic or saphenous) at predetermined time points.
-
Sample Processing: Process blood samples to obtain plasma as described in Protocol 1.
-
Storage: Store plasma samples at -20°C or lower until analysis.
Protocol 4: Bioanalytical Method for Efonidipine Quantification by LC-MS/MS
This protocol is a representative method adapted from published literature for the analysis of Efonidipine in human plasma, suitable for animal plasma with appropriate validation.[7][8][9]
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
C18 reverse-phase analytical column
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Efonidipine reference standard
-
Internal standard (IS), e.g., a structurally similar compound not present in the samples.
Procedure:
-
Preparation of Standards: Prepare stock solutions of Efonidipine and the internal standard in a suitable organic solvent (e.g., methanol). Prepare calibration standards and quality control samples by spiking blank animal plasma with known concentrations of Efonidipine.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: Set an appropriate flow rate (e.g., 0.4 mL/min).
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for Efonidipine and the internal standard. For Efonidipine, a potential transition is m/z 632.3 → 91.1.[7]
-
-
Data Analysis: Quantify the concentration of Efonidipine in the samples by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.
Signaling Pathway
While a direct signaling pathway is more relevant to pharmacodynamics, the mechanism of action of Efonidipine is important context for its pharmacokinetic-pharmacodynamic relationship.
Conclusion
The protocols and data presented provide a robust framework for conducting in vivo pharmacokinetic studies of Efonidipine in rats and dogs. Adherence to these guidelines will facilitate the generation of high-quality data essential for the evaluation of Efonidipine's ADME profile and for making informed decisions in the drug development process. Appropriate validation of the bioanalytical method for the specific matrix (rat or dog plasma) is a critical step for ensuring accurate quantification.
References
- 1. Renal effects of efonidipine hydrochloride, a new calcium antagonist, in spontaneously hypertensive rats with glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antihypertensive drug efonidipine hydrochloride on albuminuria and renal histopathology in young spontaneously hypertensive rats with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 5. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 6. Solid dispersions of efonidipine hydrochloride ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of efonidipine in human plasma by LC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Stereospecific Determination of Efonidipine Enantiomers in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the stereospecific determination of efonidipine (B1671133) enantiomers in human plasma using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, possesses a chiral center and is administered as a racemate.[1][2] This application note outlines the complete protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data. The method is suitable for pharmacokinetic studies requiring the characterization of the individual enantiomers.
Introduction
Efonidipine is a third-generation dihydropyridine calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels.[1][2][3][4] This dual-blocking action provides effective blood pressure control and may offer additional cardioprotective and renoprotective benefits.[1][4] As efonidipine is a chiral compound, the stereospecific investigation of its pharmacokinetics is crucial, as enantiomers can exhibit different pharmacological and toxicological profiles. This LC-MS/MS method provides the necessary sensitivity and selectivity for the individual quantification of S-efonidipine and R-efonidipine in a complex biological matrix like human plasma.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction procedure is employed to isolate the efonidipine enantiomers and the internal standard (IS), cilnidipine, from human plasma.[1][2]
Protocol:
-
Aliquot 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (cilnidipine, 250 ng/mL).
-
Add 50 µL of methanol-water (3:1, v/v).
-
Add 200 µL of 1 M sodium hydroxide.
-
Vortex the mixture for 1 minute.
-
Add 3 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography
Chiral separation is achieved using a specialized chiral column and an isocratic mobile phase.[1][2]
| Parameter | Condition |
| Column | CHIRALPAK® ID (or equivalent chiral column) |
| Mobile Phase | Acetonitrile/Water (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.[1][2][3] Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions: | |
| Efonidipine Enantiomers | m/z 632.3 → 91.1 |
| Cilnidipine (IS) | m/z 493.3 → 117.2 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Quantitative Data Summary
The method has been validated for linearity, sensitivity, precision, and accuracy. The following tables summarize the performance characteristics of the assay for each efonidipine enantiomer.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)[1][2][3]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| S-Efonidipine | 0.100 - 20.0 | > 0.99 | 0.100 |
| R-Efonidipine | 0.100 - 20.0 | > 0.99 | 0.100 |
Table 2: Precision and Accuracy[1][2]
| Analyte | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| S-Efonidipine | LLOQ (0.100) | < 12.1 | < 12.1 | -5.0 to 5.0 |
| Low QC | < 12.1 | < 12.1 | -5.0 to 5.0 | |
| Mid QC | < 12.1 | < 12.1 | -5.0 to 5.0 | |
| High QC | < 12.1 | < 12.1 | -5.0 to 5.0 | |
| R-Efonidipine | LLOQ (0.100) | < 12.1 | < 12.1 | -5.0 to 5.0 |
| Low QC | < 12.1 | < 12.1 | -5.0 to 5.0 | |
| Mid QC | < 12.1 | < 12.1 | -5.0 to 5.0 | |
| High QC | < 12.1 | < 12.1 | -5.0 to 5.0 |
Table 3: Recovery and Matrix Effect
Note: Specific recovery and matrix effect data for individual enantiomers were not available in the cited literature. The following data is for racemic efonidipine and serves as a reference.[3]
| Parameter | Result |
| Extraction Recovery | 85.8 - 91.3% |
| Matrix Effect | 105.6 - 110.2% |
Table 4: Stability
Note: The stability of efonidipine enantiomers was investigated and no chiral inversion was observed during sample storage, preparation, and analysis.[1][2] Specific quantitative stability data for each enantiomer under various conditions is not detailed in the primary literature but was found to be acceptable.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the stereospecific analysis of efonidipine enantiomers.
Efonidipine Mechanism of Action
Caption: Simplified signaling pathway of Efonidipine's mechanism of action.
Conclusion
The described LC-MS/MS method allows for the successful stereospecific determination of efonidipine enantiomers in human plasma. The method is sensitive, specific, and robust, making it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies in drug development and clinical research. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of efonidipine in human plasma by LC-MS/MS for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
Application Notes and Protocols for Assessing Efonidipine's Effect on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the effects of Efonidipine (B1671133) on renal hemodynamics. The protocols outlined below are based on established experimental models and methodologies, offering a framework for investigating the therapeutic potential of this dual L-type and T-type calcium channel blocker in the context of renal function.
Introduction
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker distinguished by its ability to inhibit both L-type and T-type calcium channels.[1][2][3] This dual mechanism of action confers a unique profile of effects on the renal vasculature. Unlike traditional L-type calcium channel blockers that primarily dilate the afferent arteriole, Efonidipine also induces vasodilation of the efferent arteriole.[4][5][6] This balanced vasodilation helps to reduce intraglomerular pressure, thereby offering a potential renoprotective effect by mitigating hyperfiltration-induced glomerular injury.[1][2][6]
Experimental evidence suggests that Efonidipine can improve renal blood flow, maintain or increase the glomerular filtration rate (GFR), and reduce proteinuria in hypertensive models.[2][7][8][9] These effects are attributed to its ability to modulate renal vascular resistance and potentially influence the tubuloglomerular feedback mechanism.[7] Furthermore, Efonidipine's action on T-type calcium channels may contribute to a reduction in aldosterone (B195564) secretion, providing an additional pathway for its beneficial renal effects.[6][8][10]
These protocols are designed to enable researchers to systematically investigate and quantify the impact of Efonidipine on key parameters of renal hemodynamics.
Data Presentation
The following tables summarize quantitative data from studies assessing the effects of Efonidipine on various renal hemodynamic and related parameters.
Table 1: Effects of Acute Efonidipine Administration on Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control | Efonidipine (10 µg/kg bolus + 10 µg/kg/h infusion) | Reference |
| Systemic Blood Pressure | Reduced | Significantly Reduced | [7] |
| Renal Vascular Resistance | Unchanged | Reduced | [7] |
| Renal Plasma Flow (RPF) | Unchanged | Unaltered | [7] |
| Glomerular Filtration Rate (GFR) | Unchanged | Unaltered | [7] |
| Filtration Fraction | Unchanged | Unaltered | [7] |
| Urinary Protein Excretion (ng/min/g kidney weight) | 163 ± 25 | 105 ± 24 | [7] |
| Proximal Stop-Flow Pressure (SFP) Reduction (%) | 23.8 ± 3.1 | 6.7 ± 1.0 | [7] |
Table 2: Effects of Short-Term Intravenous Efonidipine Administration in Conscious Spontaneously Hypertensive Rats (SHR)
| Parameter | Efonidipine (0.03 mg/kg, i.v.) | Reference |
| Urine Volume (UV) | Increased | [9] |
| Renal Plasma Flow (RPF) | Increased | [9] |
| Glomerular Filtration Rate (GFR) | Increased | [9] |
| Increment Rate of UV (%) | 105.4 ± 17.8 | [9] |
| Increment Rate of RPF (%) | 111.7 ± 72.8 | [9] |
| Increment Rate of GFR (%) | 38.5 ± 14.0 | [9] |
Table 3: Effects of R(-)-Efonidipine on Renal Medullary and Cortical Blood Flow in Sprague-Dawley Rats
| Parameter | R(-)-Efonidipine (0.25 mg/h, i.v. or r.i.) | Reference |
| Medullary Blood Flux (MBF) Increase (%) | 24.0 ± 7.0 (i.v.), 21.0 ± 4.4 (r.i.) | [11] |
| Cortical Blood Flux (CBF) | Unchanged | [11] |
| Mean Arterial Pressure | Unchanged | [11] |
Table 4: Comparative Effects of Long-Term Efonidipine and Amlodipine Treatment in Patients with Chronic Glomerulonephritis
| Parameter | Efonidipine (20-60 mg twice daily) | Amlodipine (2.5-7.5 mg once daily) | Reference |
| Urinary Protein Excretion (g/g creatinine) | 1.7 ± 1.5 | 2.0 ± 1.6 | [8] |
| Plasma Aldosterone (pg/mL) | 52 ± 46 | 72 ± 48 | [8] |
| Glomerular Filtration Rate | Not significantly different | Not significantly different | [8] |
Table 5: Effects of Long-Term Efonidipine Treatment in Partially Nephrectomized Spontaneously Hypertensive Rats (SHR)
| Parameter | Control | Efonidipine | Enalapril | Nifedipine (B1678770) | Reference |
| Systolic Blood Pressure (mmHg) | 267 ± 7 | 181 ± 7 | 200 ± 12 | 184 ± 6 | [5] |
| Urinary Protein Excretion (mg/day) | 301 ± 28 | 180 ± 16 | 186 ± 16 | 258 ± 22 | [5] |
Experimental Protocols
Protocol 1: Acute Assessment of Efonidipine on Renal Hemodynamics in Anesthetized Hypertensive Rats
This protocol details the methodology for an acute intravenous infusion study to determine the immediate effects of Efonidipine on renal hemodynamics.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR), male, 24-25 weeks of age.[7]
-
Control: Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Surgical Preparation:
-
Anesthetize the rat (e.g., with Inactin, 100 mg/kg IP, or sodium pentobarbital, 60 mg/kg IP).[12]
-
Maintain body temperature at 37°C using a heating pad.[13]
-
Perform a tracheotomy to ensure a patent airway.[13]
-
Cannulate the jugular vein for intravenous infusion of Efonidipine and maintenance fluids (e.g., 0.9% NaCl at 1 ml/hr).[12][13][14]
-
Cannulate the carotid or femoral artery for continuous monitoring of mean arterial pressure (MAP).[13]
-
Catheterize the bladder for timed urine collection.[13]
-
For renal blood flow measurement, carefully dissect the renal artery and place a transit-time ultrasonic flow probe around the vessel.[12][14]
3. Experimental Procedure:
-
Allow the animal to stabilize for a 60-minute post-surgery equilibration period.
-
Collect a baseline urine sample over a 30-minute period and record baseline MAP and renal blood flow.
-
Administer a bolus intravenous dose of Efonidipine (e.g., 10 µg/kg).[7]
-
Immediately follow the bolus with a continuous intravenous infusion of Efonidipine (e.g., 10 µg/kg/h).[7]
-
A vehicle control group should receive a bolus and infusion of the vehicle solution.
-
Collect urine samples at timed intervals (e.g., every 30 minutes) for 2 hours post-administration.
-
Continuously monitor and record MAP and renal blood flow throughout the experiment.
-
At the end of the experiment, collect a terminal blood sample via cardiac puncture for plasma analysis.
4. Sample Analysis and Calculations:
-
Urine: Measure volume and analyze for concentrations of creatinine (B1669602), sodium, and protein.
-
Plasma: Analyze for creatinine concentration.
-
Glomerular Filtration Rate (GFR): Estimated by creatinine clearance: (Urine Creatinine x Urine Flow Rate) / Plasma Creatinine.
-
Renal Plasma Flow (RPF): Can be estimated using p-aminohippuric acid (PAH) clearance in a separate cohort of animals.
-
Renal Blood Flow (RBF): Directly measured by the ultrasonic flow probe. RPF can be calculated as RBF x (1 - Hematocrit).
-
Filtration Fraction (FF): Calculated as GFR / RPF.
-
Renal Vascular Resistance (RVR): Calculated as (MAP / RBF).
Protocol 2: Chronic Oral Administration of Efonidipine for Renoprotective Assessment
This protocol is designed to evaluate the long-term effects of Efonidipine on the progression of renal injury in a hypertensive model.
1. Animal Model:
-
Model: Spontaneously Hypertensive Rats (SHR) or a model of induced renal injury such as 5/6 nephrectomized rats.[5][15]
-
Age: Start treatment at an age where hypertension and/or renal damage is developing (e.g., 12-14 weeks for SHR).
2. Drug Administration:
-
Route: Oral gavage or administration via drinking water.
-
Dosage: A typical oral dose for long-term studies in rats can range from 3 to 10 mg/kg/day.
-
Groups:
-
Vehicle Control
-
Efonidipine treatment
-
(Optional) Comparative drug group (e.g., another calcium channel blocker like nifedipine or amlodipine, or an ACE inhibitor like enalapril).[5]
-
3. Monitoring:
-
Blood Pressure: Measure weekly or bi-weekly using the tail-cuff method in conscious rats.[5]
-
Urine Collection: Place rats in metabolic cages for 24-hour urine collection at baseline and at regular intervals (e.g., every 2-4 weeks).[5]
-
Body Weight: Monitor weekly.
4. Terminal Procedures:
-
At the end of the treatment period, collect a final 24-hour urine sample.
-
Anesthetize the animal and collect a terminal blood sample for biochemical analysis.
-
Perfuse the kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the kidneys for histological and molecular analysis.
5. Sample and Tissue Analysis:
-
Urine: Measure 24-hour urinary protein or albumin excretion.
-
Plasma/Serum: Measure creatinine and blood urea (B33335) nitrogen (BUN) to assess renal function. Plasma aldosterone levels can also be measured.[8]
-
Histology: Kidney sections can be stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerular sclerosis, tubular injury, and interstitial fibrosis.
Mandatory Visualizations
Signaling Pathway of Efonidipine in Renal Arterioles
Caption: Signaling pathway of Efonidipine in renal arterioles.
Experimental Workflow for Acute Renal Hemodynamic Assessment
Caption: Experimental workflow for acute renal hemodynamic assessment.
References
- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 2. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Efonidipine used for? [synapse.patsnap.com]
- 4. zuventus.com [zuventus.com]
- 5. Renal protective effects of efonidipine in partially nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal Microcirculation and Calcium Channel Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal effects of efonidipine hydrochloride, a new calcium antagonist, in spontaneously hypertensive rats with glomerular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of efonidipine hydrochloride (NZ-105), a calcium antagonist, on renal function in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of specific T-type calcium channel blocker R(-) efonidipine in the regulation of renal medullary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. transonic.com [transonic.com]
- 13. benchchem.com [benchchem.com]
- 14. transonic.com [transonic.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating the Cerebroprotective Effects of Efonidipine in a Middle Cerebral Artery Occlusion (MCAO) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke, characterized by the disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used preclinical model to simulate ischemic stroke and evaluate potential neuroprotective therapies.[1][2] Efonidipine, a dihydropyridine (B1217469) calcium channel blocker that inhibits both L-type and T-type calcium channels, has shown promise as a cerebroprotective agent.[3][4][5][6] These application notes provide a detailed protocol for utilizing the MCAO model to test the cerebroprotective effects of Efonidipine, from surgical induction of ischemia to behavioral and histological assessments.
Mechanism of Action of Efonidipine in Cerebroprotection
Efonidipine's neuroprotective effects are multifaceted. As a calcium channel blocker, it mitigates the excessive intracellular calcium influx that occurs during cerebral ischemia, a key event in the ischemic cascade leading to neuronal cell death.[3][4] Specifically, by blocking both L-type and T-type calcium channels, Efonidipine can reduce excitotoxicity, oxidative stress, and apoptotic pathways.[5][6] Research in a diabetic rat model of MCAO suggests that Efonidipine exerts its cerebroprotective effects by down-regulating the Transforming Growth Factor-beta (TGF-β)/SMAD-2 signaling pathway, which is implicated in neuroinflammation and neuronal damage.[7][8][9] Additionally, studies have shown that Efonidipine can reduce markers of oxidative stress, such as malondialdehyde, and increase antioxidant markers.[7][8]
Experimental Protocols
Animals
Adult male Sprague-Dawley or Wistar rats weighing 250-300g are commonly used for the MCAO model.[10] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. All experimental procedures must be approved by the Institutional Animal Ethics Committee. For studies involving diabetes, a neonatal streptozotocin (B1681764) model can be utilized.[7][8]
Efonidipine Administration
Efonidipine can be administered via oral gavage or intraperitoneal injection. A study by Rajput et al. (2021) utilized a pre-treatment regimen of 1 mg/kg/day of Efonidipine for 4 weeks prior to MCAO induction in diabetic rats.[7][8] The typical oral dosage for clinical use in hypertension is 20-40 mg once daily.[3][11][12] The optimal dose and administration route for cerebroprotection in a non-diabetic MCAO model may require preliminary dose-response studies.
Middle Cerebral Artery Occlusion (MCAO) Surgery: Intraluminal Suture Method
The intraluminal suture method is a common technique for inducing transient or permanent MCAO.[10][13][14]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Heating pad to maintain body temperature at 37°C
-
4-0 nylon monofilament suture with a blunted tip (tip can be coated with poly-L-lysine to improve occlusion)[10][13]
-
Surgical instruments (scissors, forceps, vessel clips)
-
Laser Doppler flowmeter to monitor cerebral blood flow[15][16]
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10][17]
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon suture through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of at least 70-80% confirmed by laser Doppler flowmetry indicates successful occlusion.[15] The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 90 minutes) and then withdrawn to allow for reperfusion.[1] For permanent MCAO, the suture remains in place.
-
Close the neck incision with sutures.
-
Administer post-operative analgesics and monitor the animal during recovery.
Neurological Deficit Assessment
Behavioral tests are crucial for evaluating the functional outcomes of the stroke and the therapeutic effects of Efonidipine.[2][18] These tests should be performed at various time points post-MCAO (e.g., 24 hours, 3 days, 7 days).
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.[1][19]
-
Cylinder Test: Assesses forelimb asymmetry by observing the rat's spontaneous forelimb use during exploration of a cylinder.[1][19]
-
Grid Walking Test: Evaluates sensorimotor deficits by counting the number of foot faults as the rat traverses a wire grid.[1][19]
-
Adhesive Removal Test: Measures sensory and motor deficits by timing the removal of adhesive tapes placed on the forepaws.[20]
Infarct Volume Measurement
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining:
-
At 24 hours post-MCAO, euthanize the rat and perfuse the brain with saline.[10]
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes.[10]
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume or the contralateral hemisphere volume.
Histological Analysis
-
Perfuse the brains with saline followed by 4% paraformaldehyde.
-
Post-fix the brains in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut the brains into coronal sections using a cryostat or microtome.
-
Hematoxylin and Eosin (H&E) Staining: To observe general morphology and identify areas of cell death and tissue damage.[20]
-
Nissl Staining: To visualize neuronal cell bodies and assess neuronal loss in the ischemic region.[20]
-
Immunohistochemistry/Immunofluorescence: To detect specific cellular markers related to apoptosis (e.g., TUNEL, Caspase-3), inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and the signaling pathways of interest (e.g., TGF-β, p-SMAD2).
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating Efonidipine's cerebroprotective effects.
Table 1: Effect of Efonidipine on Neurological Deficit and Infarct Volume
| Group | Neurological Score | Infarct Volume (%) |
| Sham | 0-1 | 0 |
| MCAO Control | 10-14 | 30-40 |
| MCAO + Efonidipine | 5-8 | 15-25 |
Data are presented as mean ranges and are hypothetical, based on expected outcomes. Actual values will vary depending on the specific experimental conditions.
Table 2: Effect of Efonidipine on Biochemical Parameters in Brain Tissue
| Parameter | MCAO Control | MCAO + Efonidipine |
| Malondialdehyde (MDA) | Increased | Significantly Decreased |
| Reduced Glutathione (GSH) | Decreased | Significantly Increased |
| Superoxide Dismutase (SOD) | Decreased | Significantly Increased |
| Na+-K+ ATPase activity | Decreased | Significantly Increased |
Based on data from Rajput et al. (2021).[7][8]
Table 3: Effect of Efonidipine on Serum Biomarkers
| Parameter | MCAO Control | MCAO + Efonidipine |
| Creatine Kinase-MB (CK-MB) | Increased | Significantly Decreased |
| Lactate Dehydrogenase (LDH) | Increased | Significantly Decreased |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Significantly Decreased |
Based on data from Rajput et al. (2021).[7][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing Efonidipine in the MCAO model.
Proposed Signaling Pathway of Efonidipine's Cerebroprotective Effect
Caption: Efonidipine's proposed mechanism of cerebroprotection.
Conclusion
The MCAO model provides a robust platform for evaluating the cerebroprotective potential of Efonidipine. A comprehensive experimental design, including detailed surgical protocols, multifaceted behavioral assessments, and thorough histological and biochemical analyses, is essential for generating reliable and translatable data. The evidence suggests that Efonidipine's ability to modulate calcium influx and down-regulate the TGF-β/SMAD-2 signaling pathway contributes to its neuroprotective effects, making it a promising candidate for further investigation in the context of ischemic stroke.
References
- 1. Reliability of behavioral tests in the middle cerebral artery occlusion model of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Efonidipine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 5. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - ProQuest [proquest.com]
- 8. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtodayonline.com [drugtodayonline.com]
- 12. medpulse.in [medpulse.in]
- 13. ahajournals.org [ahajournals.org]
- 14. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion [mdpi.com]
- 15. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rwdstco.com [rwdstco.com]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. spandidos-publications.com [spandidos-publications.com]
Application Note: Quantification of Efonidipine in Bulk Drug using UV-Visible Spectrophotometry
Abstract
This application note details a simple, accurate, and cost-effective UV-Visible spectrophotometric method for the quantification of Efonidipine in its bulk drug form. The method is based on the measurement of absorbance in the ultraviolet region. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2 (R1) guidelines to ensure its suitability for routine quality control analysis.[1][2] Methanol (B129727) is utilized as the solvent, and the wavelength of maximum absorbance (λmax) for Efonidipine was determined to be approximately 253 nm.[1][2] The method demonstrates good linearity, precision, and accuracy over a defined concentration range.
Introduction
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] It acts on both L-type and T-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] Accurate and reliable analytical methods are crucial for the quality control of bulk drug substances to ensure their purity, potency, and safety. UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, and affordability.[3] This application note provides a validated protocol for the quantification of Efonidipine using this technique.
Experimental
2.1. Instrumentation and Reagents
-
Instrument: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm and 1 cm matched quartz cells was used.[4]
-
Reagents: Efonidipine hydrochloride pure drug (as a reference standard) and analytical grade methanol were used.[1]
2.2. Selection of Solvent and Wavelength of Maximum Absorbance (λmax)
Efonidipine is soluble in methanol, which was chosen as the solvent for this method.[1] A solution of Efonidipine in methanol was scanned over the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1][4] The λmax was found to be 253 nm.[1]
2.3. Preparation of Standard Stock Solution
A standard stock solution of Efonidipine was prepared by accurately weighing 10 mg of the reference standard and transferring it to a 100 ml volumetric flask. The powder was dissolved in a small amount of methanol, and the volume was made up to the mark with the same solvent to obtain a concentration of 100 µg/ml.[1]
2.4. Preparation of Working Standard Solutions and Calibration Curve
A series of working standard solutions with concentrations ranging from 10-30 µg/mL were prepared by appropriate dilution of the standard stock solution with methanol.[1][2] The absorbance of each working standard solution was measured at 253 nm against a methanol blank.[1] A calibration curve was then plotted by taking the concentration of Efonidipine on the x-axis and the corresponding absorbance on the y-axis.
2.5. Preparation of Sample Solution
For the analysis of a bulk drug sample, accurately weigh a quantity of the powder equivalent to 10 mg of Efonidipine and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of 100 µg/ml. Further dilute this solution with methanol to obtain a concentration within the linearity range (e.g., 20 µg/ml).
2.6. Quantification of Efonidipine in Bulk Sample
The absorbance of the sample solution was measured at 253 nm using methanol as a blank. The concentration of Efonidipine in the sample was determined using the regression equation derived from the calibration curve.
Method Validation
The developed method was validated as per ICH Q2 (R1) guidelines for the following parameters:
-
Linearity: The linearity of the method was established by analyzing a series of Efonidipine solutions at different concentrations.[1][2]
-
Accuracy: The accuracy was determined by recovery studies, spiking a known amount of standard drug to a pre-analyzed sample solution.[1]
-
Precision: The precision of the method was evaluated by measuring the absorbance of a specific concentration of Efonidipine multiple times (repeatability) and on different days (intermediate precision).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These were calculated based on the standard deviation of the response and the slope of the calibration curve.[1][2]
Results and Discussion
The UV-Visible spectrophotometric method for the quantification of Efonidipine in bulk drug was found to be simple and reliable. A summary of the quantitative data and validation parameters is presented in the table below.
Table 1: Summary of Quantitative Data and Validation Parameters
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 253 nm[1][2] |
| Linearity Range | 10-30 µg/mL[1][2] |
| Regression Equation | y = mx + c (specific values to be determined experimentally) |
| Correlation Coefficient (R²) | 0.997[1][2] |
| Accuracy (% Recovery) | 96-99%[1][2] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 2.82 µg/ml[1][2] |
| Limit of Quantification (LOQ) | 8.57 µg/ml[1][2] |
| Solvent | Methanol[1] |
The low %RSD values indicate that the method is precise. The high percentage of recovery demonstrates the accuracy of the method. The correlation coefficient close to 1 confirms the linearity of the method over the specified concentration range.
Experimental Workflow Diagram
Caption: Experimental workflow for Efonidipine quantification.
Conclusion
The developed UV-Visible spectrophotometric method is simple, rapid, accurate, precise, and economical for the routine quantitative analysis of Efonidipine in bulk drug form. The method was successfully validated as per ICH guidelines, confirming its suitability for quality control purposes.
Protocol: UV-Visible Spectrophotometric Quantification of Efonidipine
1. Scope
This protocol describes the procedure for the quantification of Efonidipine in a bulk drug sample using a UV-Visible spectrophotometer.
2. Materials and Equipment
-
Efonidipine Reference Standard
-
Methanol (Analytical Grade)
-
Double Beam UV-Visible Spectrophotometer
-
1 cm matched Quartz Cells
-
Calibrated Analytical Balance
-
Volumetric Flasks (10 ml, 100 ml)
-
Pipettes
3. Procedure
3.1. Instrument Setup
-
Turn on the UV-Visible spectrophotometer and allow it to stabilize.
-
Set the wavelength range for scanning from 200 nm to 400 nm.
-
Use methanol as the blank to zero the instrument.
3.2. Determination of λmax
-
Prepare a dilute solution of Efonidipine (e.g., 20 µg/ml) in methanol.
-
Scan the solution from 400 nm to 200 nm to obtain the UV spectrum.
-
Determine the wavelength of maximum absorbance (λmax).
3.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/ml):
-
Accurately weigh about 10 mg of Efonidipine reference standard.
-
Transfer it to a 100 ml volumetric flask.
-
Dissolve in and dilute to volume with methanol. Mix well.
-
-
Working Standard Solutions (for Calibration Curve):
-
Pipette appropriate volumes of the standard stock solution into a series of 10 ml volumetric flasks.
-
Dilute to the mark with methanol to obtain concentrations in the range of 10-30 µg/ml.
-
-
Sample Solution:
-
Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of Efonidipine.
-
Transfer it to a 100 ml volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute with methanol to obtain a final concentration within the calibrated range.
-
3.4. Measurement and Analysis
-
Set the spectrophotometer to the determined λmax (253 nm).
-
Measure the absorbance of each working standard solution and the sample solution against the methanol blank.
-
Record the absorbance values.
4. Calculations
-
Calibration Curve:
-
Plot a graph of absorbance versus concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Quantification of Efonidipine in the Sample:
-
Use the regression equation to calculate the concentration of Efonidipine in the sample solution from its absorbance.
-
Concentration (µg/ml) = (Absorbance of Sample - Intercept) / Slope
-
Calculate the percentage purity of the Efonidipine in the bulk drug sample using the following formula:
% Purity = (Concentration from graph (µg/ml) / Concentration prepared (µg/ml)) * 100
-
5. System Suitability
-
The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.
-
The %RSD for replicate injections of a standard solution should be ≤ 2.0%.
Logical Relationship Diagram
Caption: Validation ensures reliable quantification.
References
- 1. ijirt.org [ijirt.org]
- 2. Research Paper on ANALYTICAL METHOD DVELOPMENT AND VALIDATION OF EFONIDIPINE HYDROCHLORIDE ETHANOLATE IN BULK AND DOSAGE FORM BY UV-VISIBLE SPECTROPHTOMETRY | IJIRT.org apply for ugc care approved journal, UGC Approved Journal, ugc approved journal, ugc approved list of journal, ugc care journal, care journal, UGC-CARE list, New UGC-CARE Reference List, UGC CARE Journals, ugc care list of journal, ugc care list 2020, ugc care approved journal, ugc care list 2020, new ugc approved journal in 2020,Low cost research journal, Online international research journal, Peer-reviewed, and Refereed Journals, scholarly journals, impact factor 8.01 (Calculate by google scholar and Semantic Scholar | AI-Powered Research Tool) [ijirt.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Efonidipine
These application notes provide detailed methodologies for the quantitative analysis of Efonidipine (B1671133) Hydrochloride Ethanolate (B101781) in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Efonidipine hydrochloride ethanolate is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It is known for its slow onset and long duration of action, blocking both L-type and T-type calcium channels.[1][2] Accurate and reliable analytical methods are crucial for quality control and formulation development.
I. Comparative Summary of HPLC Methods
The following table summarizes various validated RP-HPLC methods for the analysis of Efonidipine, providing a clear comparison of their key chromatographic parameters and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (Bioanalytical) | Method 5 (with Telmisartan) |
| Stationary Phase (Column) | Inertsil C18 (4.6 x 250 mm, 5 µm) | Symmetry C18 (4.6 x 250 mm, 5 µm)[3] | C18 (4.6 x 250 mm, 5 µm)[4] | C18[5] | Agilent Eclipse XDB C18 (4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: 10mM Phosphate (B84403) Buffer (75:25 v/v), pH 4.5 | Acetonitrile: Water (85:15 v/v)[3] | Methanol (B129727): Water (50:50 v/v)[4] | Methanol: Water (90:10 v/v), pH adjusted[5] | Acetonitrile: Phosphate Buffer pH 2.4 (70:30 v/v)[6] |
| Flow Rate | Not Specified | 0.8 mL/min[3] | 0.8 mL/min[4] | 1.0 mL/min[5] | Not Specified |
| Detection Wavelength (λ) | Not Specified | 254 nm[3] | 270 nm[4] | 252 nm[5] | 250 nm[6] |
| Retention Time (min) | 3.981 | Not Specified | 3.38[4] | 5.2[5] | 4.0 ± 0.02[6] |
| Linearity Range (µg/mL) | 80-120% of test concentration | 20-140[3] | 10-50[4] | Not Specified | 5-25[6] |
| Correlation Coefficient (R²) | Not Specified | 0.9994[3] | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 681.83 ng/mL[3] | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 2.06 µg/mL[3] | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 104.0 - 105.0%[3] | Not Specified | Not Specified | Not Specified |
II. Experimental Protocols
This protocol is based on the method described for the estimation of Efonidipine Hydrochloride Ethanolate in tablet dosage forms.
1. Materials and Reagents:
-
Efonidipine Hydrochloride Ethanolate reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Efonidipine tablets (e.g., Muvera 15)
2. Chromatographic Conditions:
-
Column: Inertsil C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10mM Phosphate Buffer (pH 4.5) in a ratio of 75:25 (v/v)
-
Detection: UV detector, wavelength to be optimized based on the UV spectrum of Efonidipine.
-
Injection Volume: 20 µL
-
Temperature: Ambient
3. Preparation of Solutions:
-
Phosphate Buffer (10mM, pH 4.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.5 using orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh 10 mg of Efonidipine reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 80 to 120% of the expected sample concentration using the mobile phase.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 15 mg of Efonidipine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
5. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the amount of Efonidipine in the sample by comparing the peak area of the sample with that of the standard.
This protocol is designed to separate Efonidipine from its degradation products under various stress conditions.[4]
1. Materials and Reagents:
-
Efonidipine Hydrochloride Ethanolate reference standard
-
Methanol (HPLC grade)[4]
-
Water (HPLC grade)[4]
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
2. Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)[4]
-
Mobile Phase: Methanol: Water (50:50 v/v)[4]
-
Flow Rate: 0.8 mL/min[4]
-
Detection: UV detector at 270 nm[4]
-
Injection Volume: 20 µL
-
Run Time: 10 min[4]
-
Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Efonidipine reference standard and dissolve in 10 mL of methanol.[4]
-
Working Standard Solutions (10-50 µg/mL): Dilute the stock solution with the mobile phase to obtain concentrations in the range of 10 to 50 µg/mL.[4]
4. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for a specified period. Neutralize before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.[4] The drug showed maximum degradation under oxidative stress (10%).[4]
-
Thermal Degradation: Keep the solid drug at 80°C in a vacuum oven for 24 hours.[3]
-
Photolytic Degradation: Expose the drug solution to UV light (1.2 million Lux hours and 200 Watt hours/sq. m.).[4]
5. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The method should be able to resolve the main peak from any degradation products.
This protocol is for the determination of Efonidipine in biological matrices, specifically rat plasma.[5]
1. Materials and Reagents:
-
Efonidipine Hydrochloride Ethanolate reference standard
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade)[5]
-
Rat plasma (blank)
2. Chromatographic Conditions:
-
Column: C18[5]
-
Mobile Phase: Methanol: Water (90:10 v/v), pH adjusted[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV detector at 252 nm[5]
-
Injection Volume: 20 µL
-
Temperature: Ambient
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add a known amount of Efonidipine standard solution.
-
Add 200 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
4. Calibration Curve:
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of Efonidipine.
-
Process these standards using the sample preparation method described above.
-
Construct a calibration curve by plotting the peak area versus the concentration.
5. Analysis of Unknown Samples:
-
Process the unknown plasma samples in the same way as the calibration standards.
-
Determine the concentration of Efonidipine in the unknown samples by using the calibration curve.
III. Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between different HPLC parameters.
Caption: Experimental workflow for HPLC analysis of Efonidipine.
References
- 1. Development and validation of RP-HPLC for estimation of efonidipine hydrochloride ethaolate in pharmaceutical formulation - IJSAT [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ijirt.org [ijirt.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols: Studying the Effect of Efonidipine on Microglial Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation.[1][2][3] Under pathological conditions, microglia become activated and migrate towards sites of injury or inflammation.[1][4][5] This migration is a tightly regulated process involving complex signaling pathways.[4][6] Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily used for the treatment of hypertension.[7][8] Recent studies have revealed its potential neuroprotective and anti-inflammatory roles.[9][10] Specifically, Efonidipine has been shown to impede cell migration in microglial cells stimulated by lipopolysaccharide (LPS).[5][11][12]
These application notes provide detailed protocols for utilizing cell migration assays to investigate the inhibitory effects of Efonidipine on microglial cells. The described methods, including the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay, are standard in vitro techniques to quantify collective and individual cell migration, respectively.[13][14]
Key Signaling Pathway: Efonidipine's Mechanism in Microglia
Efonidipine has been identified as an inhibitor of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways in LPS-stimulated microglial cells.[5][11][12] The activation of microglia by stimuli like LPS leads to the phosphorylation of JNK and the subsequent activation of downstream molecules.[11] Furthermore, LPS triggers the phosphorylation of the inhibitor kappa B (IκB), which then allows for the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory and migratory genes.[5][11] Efonidipine has been shown to inhibit the phosphorylation of both JNK and IκB, thereby suppressing the inflammatory response and cell migration in microglia.[11][12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases [frontiersin.org]
- 3. Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways Controlling Microglia Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells [biomolther.org]
- 6. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 8. What is Efonidipine used for? [synapse.patsnap.com]
- 9. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efonidipine Inhibits JNK and NF-κB Pathway to Attenuate Inflammation and Cell Migration Induced by Lipopolysaccharide in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Wound healing assay | Abcam [abcam.com]
Application Note: Enhancing the Bioavailability of Efonidipine Through Amorphous Solid Dispersions
Introduction
Efonidipine (B1671133) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It exerts its antihypertensive effects by blocking both L-type and T-type calcium channels, which leads to vasodilation and a decrease in heart rate.[3][4][5][6] Despite its therapeutic efficacy, Efonidipine's clinical application is limited by its poor aqueous solubility.[1][2][7] Classified as a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but low solubility, which restricts its dissolution rate in the gastrointestinal tract and leads to variable oral bioavailability.[8][9][10][11]
Amorphous Solid Dispersion (ASD) technology is a highly effective strategy for improving the oral bioavailability of poorly water-soluble drugs like Efonidipine.[8][12] By dispersing the active pharmaceutical ingredient (API) in a polymeric carrier in an amorphous state, the energy barrier required to break the drug's crystal lattice is eliminated.[12] This results in a significant increase in the drug's aqueous solubility, dissolution rate, and subsequent absorption.[11][12] This document provides detailed protocols and data on the preparation and characterization of Efonidipine ASDs to enhance its biopharmaceutical properties.
Mechanism of Action of Efonidipine
Efonidipine's primary mechanism involves the dual blockade of L-type and T-type voltage-gated calcium channels.[3][13][14] The inhibition of L-type calcium channels in vascular smooth muscle cells causes vasodilation, leading to a reduction in peripheral resistance and blood pressure.[4][13] Uniquely, its blockade of T-type calcium channels in the sinoatrial (SA) node helps to attenuate the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[4][6] This dual action provides effective blood pressure control while also reducing cardiac workload.[13]
Application Data
Formulating Efonidipine as an ASD significantly improves its biopharmaceutical properties. Studies have demonstrated marked increases in solubility, dissolution, and in vivo bioavailability compared to the pure crystalline drug.
Table 1: Formulation Components for Efonidipine Amorphous Solid Dispersions
| Formulation Strategy | Carrier/Polymer | Third Component / Additive | Preparation Method | Reference |
| Solid Dispersion | Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) | Urea | Microwave Irradiation / Solvent Evaporation | [1][7][15] |
| Solid Dispersion | Mesoporous Silica (B1680970) (Parteck® SLC) | - | Solvent Evaporation | [8][11][16] |
| Co-amorphous System | Benzoic Acid | - | Solvent Evaporation, Ball Milling | [10] |
| Nanosponge Complex | β-Cyclodextrin | Diphenyl Carbonate (cross-linker) | Kneading, Spray Drying | [17] |
Table 2: Summary of Performance Enhancement of Efonidipine ASDs
| Parameter | Formulation | Improvement Factor | Animal Model | Reference |
| Solubility | EFESD (1:1 with Parteck® SLC) | 5-fold (in water), 4-fold (in pH 6.8 buffer) | - | [8][11][16] |
| Nanosponge Complex (Spray Dried) | 18-fold (in distilled water) | - | [17][18] | |
| Permeability | EFESD (1:1 with Parteck® SLC) | 2-fold (ex vivo rat intestine) | Wistar Rats | [8][11][16] |
| Cmax | EFESD (1:1 with Parteck® SLC) | 2.10-fold | Wistar Rats | [8][16] |
| AUC | EFESD (1:1 with Parteck® SLC) | 1.41-fold | Wistar Rats | [8][16] |
| Microwave ASD (with HPMC-AS & Urea) | 8-fold | Beagle Dogs | [7] |
EFESD: Efonidipine Solid Dispersion AUC: Area Under the Curve Cmax: Maximum Plasma Concentration
Experimental Protocols
The development of a successful ASD formulation involves several key stages, from preparation and characterization to in vitro and in vivo evaluation.
Protocol 1: Preparation of Efonidipine ASD by Solvent Evaporation
This protocol is based on the method used to prepare Efonidipine solid dispersions with mesoporous silica (Parteck® SLC).[8][11][16]
Materials:
-
Efonidipine Hydrochloride Ethanolate (B101781) (EFE)
-
Mesoporous Silica (Parteck® SLC)
-
Methanol (B129727) (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Sieve
Procedure:
-
Accurately weigh Efonidipine and Parteck® SLC in a 1:1 weight ratio.
-
Dissolve the weighed Efonidipine in a suitable volume of methanol in a round-bottom flask.
-
Add the Parteck® SLC to the solution and mix thoroughly to form a suspension.
-
Subject the suspension to sonication for 15-30 minutes to ensure uniform mixing.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid mass is formed.
-
Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pass the dried ASD through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Store the final product in a desiccator to protect it from moisture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 5. Efonidipine - Wikipedia [en.wikipedia.org]
- 6. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersions of efonidipine hydrochloride ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Efonidipine used for? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug Efonidipine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer | CoLab [colab.ws]
- 17. jddtonline.info [jddtonline.info]
- 18. jddtonline.info [jddtonline.info]
Using β-cyclodextrin to enhance Efonidipine solubility for in vitro studies
Application Note
Introduction
Efonidipine (B1671133) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, Efonidipine exhibits high permeability but low aqueous solubility, which can limit its dissolution rate and subsequent bioavailability for in vitro assays and oral formulations.[2][3] This application note details the use of β-cyclodextrin (β-CD), a cyclic oligosaccharide, to form an inclusion complex with Efonidipine, thereby significantly enhancing its solubility and dissolution characteristics for research purposes.
β-cyclodextrins feature a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly water-soluble guest molecules like Efonidipine.[4][5] This encapsulation disrupts the crystalline structure of the drug, leading to amorphization and improved solubility.[6][7] This note provides protocols for the preparation and characterization of the Efonidipine-β-cyclodextrin (EFD-β-CD) inclusion complex, along with data demonstrating the enhancement of its physicochemical properties.
Data Summary
The formation of an inclusion complex between Efonidipine and β-cyclodextrin results in a significant improvement in the drug's solubility and dissolution rate. The following tables summarize the key quantitative data from phase solubility and saturation solubility studies.
Table 1: Phase Solubility Study of Efonidipine with β-Cyclodextrin
| Parameter | Value | Reference |
| Complexation Ratio (EFD:β-CD) | 1:2 | [6] |
| Stability Constant (K) | 337 M⁻¹ | [6] |
| Solubility Curve Type | AN | [6] |
Table 2: Saturation Solubility of Efonidipine and EFD-β-CD Complex
| Medium | Pure Efonidipine (μg/mL) | EFD-β-CD Complex (Kneading) (μg/mL) | EFD-β-CD Complex (Spray Dried) (μg/mL) | Fold Increase (Spray Dried) | Reference |
| Distilled Water | 8.3 ± 0.249 | Not Specified | ~149.4 | ~18-fold | [6][7] |
| 0.1 N HCl | 49.02 ± 0.142 | ~146.57 | ~169.12 | ~3.45-fold | [6] |
Experimental Protocols
Preparation of Efonidipine-β-Cyclodextrin Inclusion Complex
Two primary methods for preparing the EFD-β-CD inclusion complex are the kneading method and the spray drying method.[6]
1.1 Kneading Method
-
Weigh Efonidipine and β-cyclodextrin in a 1:2 molar ratio.[6]
-
Transfer the powders to a mortar.
-
Add a small volume of a suitable solvent (e.g., a water:methanol mixture) to form a slurry.[8]
-
Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to form a homogeneous paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Store the powdered complex in a desiccator until further use.
1.2 Spray Drying Method
-
Dissolve Efonidipine and β-cyclodextrin in a 1:2 molar ratio in a suitable solvent system.[6]
-
Stir the solution until both components are fully dissolved.
-
Set up the spray dryer with appropriate parameters (e.g., inlet temperature, feed rate, atomization pressure).
-
Feed the solution into the spray dryer.
-
The solvent rapidly evaporates, forming a fine powder of the inclusion complex.
-
Collect the dried powder from the cyclone separator.
-
Store the powdered complex in a desiccator.
Characterization of the Inclusion Complex
To confirm the formation and properties of the EFD-β-CD inclusion complex, several analytical techniques can be employed.[9]
2.1 Phase Solubility Studies
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of Efonidipine to each solution.
-
Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.[8]
-
Filter the solutions to remove the undissolved drug.
-
Determine the concentration of dissolved Efonidipine in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry at 231 nm.[6]
-
Plot the concentration of dissolved Efonidipine against the concentration of β-cyclodextrin to determine the phase solubility diagram, complex stoichiometry, and stability constant.[6]
2.2 In Vitro Dissolution Studies
-
Perform dissolution testing using a USP Type 2 dissolution apparatus (paddle method).[6]
-
Use 900 mL of a suitable dissolution medium (e.g., distilled water, 0.1 N HCl, or phosphate (B84403) buffer pH 6.8).[6]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 70 rpm).[6]
-
Add a quantity of the EFD-β-CD complex equivalent to a specific dose of Efonidipine.
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.[6]
-
Filter the samples and analyze the concentration of dissolved Efonidipine using a suitable analytical method.
-
Plot the percentage of drug released against time to obtain the dissolution profile.
2.3 Solid-State Characterization
-
Differential Scanning Calorimetry (DSC): To observe changes in the thermal properties, such as the melting point of Efonidipine, which indicates complex formation and amorphization.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between Efonidipine and β-cyclodextrin by observing shifts in the characteristic peaks of the drug.[6]
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphization of Efonidipine within the complex, evidenced by the disappearance of sharp crystalline peaks.[3][6]
-
Scanning Electron Microscopy (SEM): To visualize the morphological changes of the drug particles upon complexation.[6]
Visualizations
Caption: Experimental workflow for enhancing Efonidipine solubility.
Caption: Formation of the Efonidipine-β-cyclodextrin inclusion complex.
Caption: Efonidipine's mechanism of action and signaling pathway.[10][11][12]
References
- 1. Efonidipine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 12. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Efonidipine
Introduction
Efonidipine (B1671133), a dihydropyridine (B1217469) calcium channel blocker, is utilized in the management of hypertension.[1] To ensure its efficacy and safety, a thorough understanding of its stability profile is crucial. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to accelerate its degradation.[4] This document provides detailed application notes and protocols for conducting forced degradation studies on Efonidipine, based on published literature.
Stability Profile of Efonidipine
Forced degradation studies on Efonidipine have revealed its susceptibility to degradation under specific stress conditions. Notably, significant degradation has been observed under alkaline and photolytic conditions.[5][6][7] Conversely, the drug has demonstrated relative stability under acidic, oxidative, and thermal stress.[5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of Efonidipine under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1 M HCl | 5 hours | 80°C | No degradation/Low (4%) | [8][9] |
| Alkaline Hydrolysis | 0.5 M NaOH | 48 hours | Room Temp | Extensive | [6] |
| 1 N NaOH | - | - | Low (3%) | [9] | |
| Oxidative | 3% H₂O₂ | - | - | High (10%) | [9] |
| - | - | - | No degradation | [5][6] | |
| Thermal | - | - | 110°C | Low (6%) | [9] |
| - | - | - | No degradation | [5][6] | |
| Photolytic | 1.2 million Lux hours (Visible) & 200 Watt hours/m² (UV) | - | - | Slight (11.6%)/Low (8%) | [6][9] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Efonidipine.
Acidic Degradation
Objective: To evaluate the stability of Efonidipine under acidic conditions.
Materials:
-
Efonidipine drug substance
-
1 M Hydrochloric acid (HCl)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
pH meter
-
Heating block or water bath
-
Volumetric flasks
-
Pipettes
Protocol:
-
Accurately weigh and dissolve a known amount of Efonidipine in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Transfer an aliquot of the stock solution into a volumetric flask.
-
Add 1 M HCl to the flask and dilute with a mixture of methanol and water to the final desired concentration.
-
Heat the solution at 80°C for 5 hours.[8]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M Sodium Hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Alkaline Degradation
Objective: To assess the stability of Efonidipine under alkaline conditions.
Materials:
-
Efonidipine drug substance
-
0.5 M or 1 N Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Pipettes
Protocol:
-
Prepare a stock solution of Efonidipine in methanol (e.g., 1 mg/mL).
-
Transfer an aliquot of the stock solution into a volumetric flask.
-
Add 0.5 M NaOH to the flask and keep it at room temperature for 48 hours.[6]
-
Alternatively, use 1 N NaOH and monitor for degradation.[9]
-
After the specified time, neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute the resulting solution with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Oxidative Degradation
Objective: To determine the stability of Efonidipine in the presence of an oxidizing agent.
Materials:
-
Efonidipine drug substance
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Deionized water
-
Volumetric flasks
-
Pipettes
Protocol:
-
Prepare a stock solution of Efonidipine in methanol (e.g., 1 mg/mL).
-
Transfer an aliquot of the stock solution into a volumetric flask.
-
Add 3% H₂O₂ to the flask and dilute with a mixture of methanol and water.
-
Keep the solution at room temperature and protect from light.
-
Monitor the reaction for up to 24 hours.[4]
-
After the desired time, dilute the sample with the mobile phase to a suitable concentration.
-
Analyze the sample using a validated stability-indicating HPLC method.
Thermal Degradation
Objective: To investigate the effect of high temperature on the stability of Efonidipine.
Materials:
-
Efonidipine drug substance (solid form)
-
Hot air oven
-
Petri dish or watch glass
Protocol:
-
Place a thin layer of Efonidipine powder in a petri dish.
-
Keep the sample in a hot air oven maintained at 110°C.[10]
-
After a specified period (e.g., 3 hours), remove the sample and allow it to cool to room temperature.[10]
-
Accurately weigh a portion of the heat-treated sample and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the solution with the mobile phase to a known concentration.
-
Analyze the sample using a validated stability-indicating HPLC method.
Photolytic Degradation
Objective: To evaluate the stability of Efonidipine upon exposure to light.
Materials:
-
Efonidipine drug substance (solid and solution)
-
Photostability chamber equipped with UV and visible light sources
-
Quartz cuvettes or suitable transparent containers
-
Methanol (HPLC grade)
-
Deionized water
Protocol:
-
Solid State: Spread a thin layer of Efonidipine powder on a petri dish.
-
Solution State: Prepare a solution of Efonidipine in a mixture of methanol and water in a quartz flask.
-
Expose the samples in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the solid sample in a suitable solvent.
-
Dilute both the solid-exposed and solution-exposed samples with the mobile phase to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
Analytical Method
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of Efonidipine and its degradation products.
-
Column: Thermo Hypersil BDS C18 (250 × 4.6 mm, 5 µ) or equivalent.[5][6]
-
Mobile Phase: A gradient mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is commonly used.[5][6] A mixture of methanol and water (50:50 v/v) has also been reported.[9]
-
Column Temperature: Ambient.[10]
Visualization of Workflows and Pathways
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of Efonidipine.
Efonidipine Degradation Pathways
Caption: Major degradation pathways of Efonidipine under stress.
References
- 1. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. japsonline.com [japsonline.com]
- 7. [PDF] Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR | Semantic Scholar [semanticscholar.org]
- 8. ijbpas.com [ijbpas.com]
- 9. ijirt.org [ijirt.org]
- 10. researchgate.net [researchgate.net]
- 11. ijrar.org [ijrar.org]
Troubleshooting & Optimization
How to prevent Efonidipine precipitation in aqueous cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Efonidipine (B1671133) precipitation in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my Efonidipine precipitate when I add it to my cell culture medium?
Efonidipine is a highly lipophilic (fat-soluble) compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it has high cellular permeability but low aqueous solubility.[1][2] Cell culture media are aqueous-based, and Efonidipine is practically insoluble in water.[1][3][4] When a concentrated stock solution of Efonidipine, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the cell culture medium, the drug's concentration can quickly exceed its solubility limit, causing it to "crash out" or precipitate.[1][5]
Q2: What is the best solvent to dissolve Efonidipine for cell culture experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and widely recommended solvent for preparing Efonidipine stock solutions for cell culture applications.[1] While Efonidipine is also soluble in other organic solvents like ethanol (B145695) and methanol, DMSO is generally preferred for its ability to dissolve the compound at high concentrations.[1] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO can vary significantly between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control in your experiments (media containing the same final concentration of DMSO without Efonidipine) to differentiate the effects of the drug from those of the solvent.[1]
Q4: Can I use heat or sonication to improve Efonidipine solubility in my media?
Gentle warming of the media to 37°C is recommended before adding the Efonidipine stock solution.[1][6] While brief sonication can sometimes aid in dissolving compounds, it is unlikely to prevent the precipitation of a highly insoluble drug like Efonidipine upon its dilution into the final aqueous media.[1][6] The primary strategy should focus on ensuring the final working concentration of Efonidipine does not surpass its aqueous solubility limit.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation of Efonidipine Upon Addition to Media
-
Potential Cause: The final concentration of Efonidipine in the media exceeds its aqueous solubility limit.[5]
-
Recommended Solution: Decrease the final working concentration of Efonidipine. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[5]
-
-
Potential Cause: Rapid dilution of the concentrated stock solution.[5]
-
Potential Cause: Low temperature of the media.
-
Recommended Solution: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease solubility.[5]
-
Issue 2: Efonidipine Precipitates After a Few Hours or Days in the Incubator
-
Potential Cause: Temperature fluctuations.
-
Recommended Solution: Minimize the removal of culture vessels from the incubator to avoid temperature cycling, which can affect compound solubility.[5]
-
-
Potential Cause: Evaporation of media.
-
Recommended Solution: In long-term cultures, evaporation can concentrate Efonidipine, potentially exceeding its solubility limit. Ensure proper humidification of the incubator and consider using culture plates with low-evaporation lids.[5]
-
-
Potential Cause: Interaction with media components or cellular metabolism.
-
Recommended Solution: The pH of the culture medium can be altered by cellular metabolism, which may affect the solubility of Efonidipine. Monitor the pH of your culture medium and consider changing the medium more frequently, especially in dense cultures.[5]
-
Data Presentation
Table 1: Solubility of Efonidipine in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~100 mg/mL (158.31 mM)[1][7] | Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | ~6 mg/mL[1] | |
| Water | Insoluble (<10 µg/mL)[1][4] | Efonidipine is practically insoluble in aqueous solutions.[1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Efonidipine Stock Solution in DMSO
-
Calculate Mass: Determine the required mass of Efonidipine powder based on its molecular weight (631.66 g/mol ) and the desired volume and concentration of the stock solution.
-
Example: For 1 mL of a 100 mM stock solution, weigh out 63.17 mg of Efonidipine.
-
-
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the Efonidipine powder.
-
Dissolve: Vortex the vial vigorously until the Efonidipine is completely dissolved. Gentle warming or brief sonication may be used to assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of Efonidipine Working Solution in Cell Culture Media
-
Warm Media: Warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[1]
-
Calculate Dilution: Determine the volume of the high-concentration DMSO stock solution needed to achieve your desired final working concentration.
-
Example: To prepare 10 mL of a 10 µM working solution from a 100 mM stock, you will need 1 µL of the stock solution. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[1]
-
-
Perform Dilution: a. Pipette the required volume of pre-warmed media into a sterile tube. b. While gently vortexing or swirling the media, add the calculated volume of the Efonidipine DMSO stock solution directly into the liquid, not onto the side of the tube.[1] c. Continue vortexing for an additional 5-10 seconds to ensure rapid and thorough mixing.[1]
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Visualizations
Caption: The pathway leading to Efonidipine precipitation in aqueous media.
Caption: A recommended workflow to prevent Efonidipine precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Efonidipine Technical Support Center: Troubleshooting Alkaline pH Instability
Welcome to the Efonidipine (B1671133) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of Efonidipine in alkaline pH solutions.
Frequently Asked Questions (FAQs)
Q1: My Efonidipine solution appears to be degrading rapidly when I adjust the pH to alkaline conditions. Is this expected?
A1: Yes, this is a known characteristic of Efonidipine. Efonidipine hydrochloride ethanolate (B101781) is highly susceptible to degradation in alkaline environments, leading to a significant loss of the active compound.[1][2][3][4] In contrast, the drug shows greater stability under acidic, oxidative, and thermal stress conditions.[1][2][5]
Q2: What are the primary degradation products of Efonidipine in an alkaline solution?
A2: Forced degradation studies have identified several degradation products (DPs) under alkaline conditions. Six distinct degradation products have been characterized using techniques like LC-Q-TOF-MS and NMR.[1][2][3] It is also important to note that the choice of co-solvent can influence the degradation profile; for instance, using methanol (B129727) can lead to the formation of "pseudo degradation products".[1][2][3]
Q3: I am observing precipitate formation when preparing my Efonidipine solution for cell culture, even before adjusting the pH. What could be the cause?
A3: Efonidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high cellular permeability but low aqueous solubility.[6][7][8] It is practically insoluble in water.[6][9] Precipitation is common when diluting a stock solution (typically in DMSO) into an aqueous medium like cell culture media if the final concentration exceeds its solubility limit.[6]
Q4: What is the recommended solvent for preparing a stock solution of Efonidipine?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of Efonidipine.[6] It is also soluble in other organic solvents like ethanol (B145695) and methanol, though generally to a lesser extent.[6][9] For cell culture applications, it is standard practice to start with a concentrated stock in 100% DMSO.[6]
Q5: How can I minimize Efonidipine degradation in my experiments involving alkaline conditions?
A5: To minimize degradation, it is crucial to control the exposure time and temperature. Prepare alkaline solutions of Efonidipine immediately before use and maintain them at a low temperature if possible. If the experimental design allows, consider using a less alkaline pH buffer that still meets your experimental needs. For analytical purposes, neutralization of the solution is a key step before analysis.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Efonidipine Potency in Solution
Symptoms:
-
A significant decrease in the expected concentration of Efonidipine over a short period.
-
Appearance of new peaks in chromatograms.
Possible Causes:
-
The pH of the solution is alkaline.
-
The solution has been stored for an extended period.
-
The storage temperature is too high.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Efonidipine potency loss.
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Multiple peaks in the chromatogram in addition to the parent Efonidipine peak.
Possible Causes:
-
Degradation of Efonidipine due to alkaline pH.
-
Reaction of Efonidipine with the co-solvent (e.g., methanol).
Proposed Degradation Pathway in Alkaline Conditions:
Caption: Proposed degradation pathway of Efonidipine in alkaline conditions.
Data Presentation
Table 1: Summary of Efonidipine Degradation under Different Stress Conditions
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Reference |
| Alkaline Hydrolysis | 0.5 M NaOH | 48 hours | Room Temp. | Extensive | [3] |
| Alkaline Hydrolysis | 1 N NaOH | - | - | Degradation Observed | [10] |
| Alkaline Hydrolysis | - | - | - | 3% | [5] |
| Alkaline Hydrolysis | - | - | - | 17.44% | [4] |
| Acidic Hydrolysis | 1 M HCl | 5 hours | 80°C | No Degradation | [4] |
| Acidic Hydrolysis | - | - | - | 4% | [5] |
| Oxidative | 30% H2O2 | - | - | No Degradation | [1][2] |
| Oxidative | - | - | - | 10% | [5] |
| Thermal | Dry Heat | 11 days | 80°C | No Degradation | [3] |
| Thermal | - | - | - | 6% | [5] |
| Photolytic | Fluorescent & UV light | - | - | Slight Degradation | [1][2][3] |
Table 2: Solubility of Efonidipine
| Solvent | Solubility | Reference |
| Water | Insoluble (<10 µg/mL) | [6][9] |
| DMSO | ~100 mg/mL | [6] |
| Ethanol | ~6 mg/mL | [6] |
| Methanol | Soluble | [9] |
| 0.1 N HCl | 49.02 ± 0.142 µg/mL | [11] |
| Phosphate Buffer (pH 6.8) | 4-fold improvement with solid dispersion | [8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Efonidipine in Alkaline Conditions
This protocol is adapted from published forced degradation studies.[3]
Materials:
-
Efonidipine HCl Ethanolate
-
Methanol (HPLC grade)
-
0.5 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Mobile Phase (e.g., Ammonium acetate (B1210297) buffer:Acetonitrile)
-
HPLC system with a C18 column
Workflow:
Caption: Workflow for conducting a forced degradation study.
Detailed Steps:
-
Preparation of Degradation Sample: Accurately weigh and dissolve Efonidipine in methanol to achieve a concentration of 1 mg/mL. To a suitable volume of this solution, add an equal volume of 0.5 M NaOH.
-
Incubation: Maintain the solution at room temperature for 48 hours to allow for degradation.
-
Neutralization: After the incubation period, neutralize the solution with an appropriate volume of 1 M HCl.
-
Sample for Analysis: Dilute the neutralized solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analysis: Inject the prepared sample into a validated HPLC system for the separation and detection of Efonidipine and its degradation products.
Protocol 2: Preparation of Efonidipine Stock Solution for In Vitro Assays
This protocol provides a general guideline for preparing Efonidipine for cell-based experiments.
Materials:
-
Efonidipine powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate Mass: Determine the required mass of Efonidipine based on its molecular weight and the desired stock solution concentration and volume.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed Efonidipine powder in a sterile tube.
-
Vortex/Sonicate: Vortex the solution thoroughly. If necessary, use brief sonication to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing the final working solution in aqueous media, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). It is crucial to include a vehicle control (media + same concentration of DMSO) in your experiments.[6]
References
- 1. scite.ai [scite.ai]
- 2. [PDF] Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR | Semantic Scholar [semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. ijbpas.com [ijbpas.com]
- 5. ijirt.org [ijirt.org]
- 6. benchchem.com [benchchem.com]
- 7. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 9. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
Technical Support Center: Improving Oral Bioavailability of Efonidipine in Rat Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Efonidipine (B1671133) in rat pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving adequate oral bioavailability for Efonidipine?
Efonidipine hydrochloride ethanolate (B101781) is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This means it possesses high permeability but is hindered by low aqueous solubility (less than 10 µg/mL).[1][2] Consequently, its absorption from the gastrointestinal tract is limited by its poor dissolution rate, leading to variable and often insufficient oral bioavailability.[1][2]
Q2: What are the most effective formulation strategies to improve the oral bioavailability of Efonidipine in rats?
Several formulation approaches have proven successful in enhancing the oral bioavailability of Efonidipine in rat models by improving its dissolution characteristics. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Efonidipine in an amorphous state within a polymer carrier circumvents the energy barrier required for dissolution of the crystalline form.[1][2]
-
Nanosuspensions: Reducing the drug's particle size to the nanometer range significantly increases the surface area available for dissolution, leading to a faster dissolution rate.[1][3]
-
Co-amorphous Systems: Creating a single-phase amorphous system of Efonidipine with a small molecule co-former can enhance both solubility and physical stability.[1][4]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oil, surfactant, and cosurfactant form nanoemulsions upon contact with aqueous fluids in the gut, improving drug solubilization.[1]
Troubleshooting Guide
Problem: My amorphous solid dispersion (ASD) of Efonidipine is recrystallizing over time.
-
Possible Cause: Hygroscopicity. Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which facilitates recrystallization.[1]
-
Solution: Store the ASD under low humidity conditions or consider co-formulating with excipients that have a low affinity for water.[1]
-
-
Possible Cause: Suboptimal drug loading.
-
Solution: Prepare and evaluate ASDs with varying drug-to-polymer ratios to identify the highest stable drug load.[1]
-
Problem: The in vivo pharmacokinetic study in rats shows only a marginal increase in the oral bioavailability of our Efonidipine nanosuspension compared to the pure drug.
-
Possible Cause: Crystal growth (Ostwald Ripening). Smaller particles may dissolve and redeposit onto larger ones, leading to an increase in particle size over time.[1]
-
Solution: Incorporate a suitable polymer or stabilizer that can adsorb to the crystal surface and inhibit growth.[1]
-
-
Possible Cause: Agglomeration of nanoparticles in the gastrointestinal tract.
-
Solution: Optimize the surface properties of the nanosuspension by selecting appropriate stabilizers that provide sufficient steric or electrostatic repulsion.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Efonidipine Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Fold Increase in AUC vs. Pure Drug | Animal Model | Reference |
| Pure Efonidipine | 10 | - | - | - | Male Wistar Rats | [2] |
| Amorphous Solid Dispersion (EFESD) with Parteck® SLC | 10 | 2.10-fold increase vs. pure drug | - | 1.41 | Male Wistar Rats | [2][5] |
| Nanosuspension | - | 1.76-fold increase vs. bulk EFH | 2.2-fold increase vs. bulk EFH | 2.2 | Sprague-Dawley Rats | [3][6] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the methodology described for preparing Efonidipine solid dispersion with Parteck® SLC.[2][5]
-
Solution Preparation: Dissolve Efonidipine hydrochloride ethanolate (EFE) and the carrier (e.g., Parteck® SLC mesoporous silica) in a suitable organic solvent like methanol (B129727).[1]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid dispersion.[1]
-
Drying and Sizing: Dry the resulting product to remove any residual solvent and then pass it through a sieve to obtain a uniform particle size.
In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline based on methodologies reported in the literature.[2][7]
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1][2]
-
Dosing:
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[2]
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.[2]
Bioanalytical Method for Efonidipine in Rat Plasma (HPLC)
This protocol is based on a validated HPLC method for the determination of Efonidipine in rat plasma.[2][10]
-
Sample Preparation: Perform protein precipitation by adding a solvent like methanol to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Conditions:
-
Quantification: Determine the concentration of Efonidipine in the plasma samples by comparing the peak area to a standard curve prepared with known concentrations of the drug in plasma.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 3. Increased bioavailability of efonidipine hydrochloride nanosuspensions by the wet-milling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. tandfonline.com [tandfonline.com]
Managing Efonidipine light sensitivity during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of Efonidipine during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Efonidipine to prevent degradation?
A1: Efonidipine is sensitive to light, particularly when in solution.[1][2] Proper storage is crucial to maintain its stability and ensure the reliability of your experimental results.
-
Solid Form: Store Efonidipine hydrochloride monoethanolate powder in a cool, well-ventilated area, tightly sealed and protected from direct sunlight and ignition sources.[3] Recommended storage temperature for the solid form is 4°C.[3]
-
In Solvent: For solutions, it is recommended to store them sealed and away from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q2: Is Efonidipine sensitive to light in its solid form?
A2: Studies have shown that Efonidipine is stable in its solid state under photolytic conditions.[1][2] However, as a general precaution, it is always recommended to store all chemicals, including solid Efonidipine, protected from light.[5][6][7]
Q3: What happens if my Efonidipine solution is exposed to light?
A3: Exposure of Efonidipine in solution to light can lead to degradation.[1] Forced degradation studies have shown that under exposure to fluorescent and UV light, Efonidipine in solution can degrade, leading to the formation of several degradation products.[1] This degradation can result in a loss of potency and may introduce confounding variables into your experiments.[7]
Q4: What are the primary mechanisms of action of Efonidipine?
A4: Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels.[8][9][10][11] This dual blockade leads to vasodilation, a decrease in peripheral resistance, and a reduction in heart rate.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of Efonidipine due to light exposure. | 1. Prepare fresh Efonidipine solutions for each experiment and use them immediately. 2. Protect all solutions containing Efonidipine from light by using amber vials or by wrapping containers with aluminum foil. 3. Conduct experiments under subdued lighting conditions whenever possible. |
| Precipitate forms in my Efonidipine stock solution. | Improper storage or solvent choice. | 1. Ensure the recommended storage conditions are met (-80°C or -20°C for solutions).[3][4] 2. Confirm the solubility of Efonidipine in your chosen solvent. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[4] 3. If precipitation occurs, gentle warming and/or sonication may aid in redissolution, but be cautious of potential degradation.[4] |
| Loss of drug activity over time in a multi-day experiment. | Gradual degradation of Efonidipine in the experimental medium. | 1. If possible, add freshly prepared Efonidipine at regular intervals throughout the experiment. 2. Minimize the exposure of the experimental setup to light. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies for Efonidipine
| Condition | State | Exposure | Degradation (%) | Degradation Products Formed | Reference |
| Photolytic | Solution | 1.25 million lux hours (fluorescent) & 200 Wh/m² (UV) | 11.6 | DP10 (1.7%), DP9 (0.48%), DP8 (8.1%), DP7 (0.98%) | [1] |
| Photolytic | Solid | 1.25 million lux hours (fluorescent) & 200 Wh/m² (UV) | Stable | Not observed | [1] |
| Alkaline | Solution | 0.5 M NaOH at room temperature for 6 hours | 44.18 | Six degradation products | [1] |
| Acidic | Solution | 1 M HCl at 80°C for 5 hours | No degradation | Not observed | [1] |
| Oxidative | Solution | 10% H₂O₂ at room temperature for 24 hours | No degradation | Not observed | [1] |
| Thermal | Solid | 80°C for 11 days | No degradation | Not observed | [1] |
Experimental Protocols
Protocol 1: Photostability Testing of Efonidipine Solution (Based on ICH Q1B Guidelines)
This protocol outlines a general procedure for assessing the photostability of an Efonidipine solution.
-
Sample Preparation:
-
Light Exposure:
-
Transfer the diluted solution into chemically inert, transparent containers.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14] This can be achieved using a photostability chamber equipped with a combination of cool white fluorescent and near UV lamps.[13]
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil to protect it from light and store it under the same temperature conditions.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of Efonidipine and to detect the formation of any degradation products.[1]
-
Visualizations
Caption: Efonidipine's dual calcium channel blockade and potential downstream effects.
Caption: General experimental workflow for studies involving Efonidipine.
References
- 1. japsonline.com [japsonline.com]
- 2. ijbpas.com [ijbpas.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BD [lp.bd.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 10. What is Efonidipine used for? [synapse.patsnap.com]
- 11. Efonidipine - Wikipedia [en.wikipedia.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. iagim.org [iagim.org]
Maximum DMSO concentration for dissolving Efonidipine in cell-based assays
This guide provides researchers, scientists, and drug development professionals with essential information for using Efonidipine (B1671133) in cell-based assays, focusing on solubility, DMSO concentration, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is Efonidipine difficult to dissolve in aqueous cell culture media?
Efonidipine is a highly lipophilic (fat-soluble) compound.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high cellular permeability but low aqueous solubility.[1] Its chemical nature makes it practically insoluble in water and aqueous solutions like cell culture media.[1][2]
Q2: What is the recommended solvent for preparing Efonidipine stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving Efonidipine.[1] For cell culture applications, preparing a high-concentration stock solution in 100% anhydrous DMSO is standard practice.[1] While it is also soluble in other organic solvents like ethanol (B145695) and methanol, it is typically to a lesser extent.[1][2]
Q3: My Efonidipine precipitated after I added the stock solution to my cell culture medium. What happened?
Precipitation occurs when the concentration of Efonidipine in the final working solution exceeds its solubility limit in the aqueous medium.[1] This is a common issue when diluting a DMSO stock into a buffer or cell culture media.[1] Although the compound was fully dissolved in DMSO, the introduction of the aqueous environment causes the poorly soluble drug to fall out of solution.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly between cell lines.[1][3][4] A general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1][5][6] It is crucial to run a vehicle control experiment (media + same concentration of DMSO without the drug) to ensure that the observed cellular effects are due to Efonidipine and not the solvent.[1] Some sensitive primary cell cultures may show toxicity at concentrations below 0.1%.[6][7]
Q5: Can I heat or sonicate the solution to improve Efonidipine solubility?
Gentle warming (e.g., to 37°C) and brief sonication can sometimes aid in dissolving compounds.[1] However, for a highly insoluble compound like Efonidipine, these methods are unlikely to prevent precipitation upon dilution into the final aqueous media and may not be sufficient.[1] The primary strategy should be to ensure the final Efonidipine concentration in the media does not exceed its aqueous solubility limit.[1]
Data Summary Tables
Table 1: Solubility of Efonidipine
| Solvent | Solubility | Notes |
| DMSO | ~100 mg/mL (158.31 mM)[1][8] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[8] Ultrasonic assistance may be beneficial for higher concentrations.[1] |
| Ethanol | ~6 mg/mL[1][8] | |
| Water | Insoluble[1][8] | Reported solubility is less than 10 µg/mL.[1][2] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | General Cellular Effect | Recommendation |
| ≤ 0.1% | Minimal to no cytotoxicity observed in most cell lines.[1][3][6] | Ideal for most experiments. Considered safe for the majority of cell lines, including sensitive ones.[6] |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines.[5][6] | Acceptable for many cell lines. A vehicle control is essential. Some studies show this range can affect cell proliferation.[9] |
| 0.5% - 1.0% | Potential for cytotoxicity increases.[6][9] Some cell lines may show reduced viability and altered function.[3] | Use with caution. Requires preliminary testing to confirm tolerance for your specific cell line. |
| > 1.0% | Significant cytotoxicity is likely in most cell lines.[10][11] Can inhibit cell proliferation and induce cell death.[5][10] | Not recommended for most cell-based assays. |
Troubleshooting Guide
If you observe precipitation (cloudiness, crystals, or film) after preparing your Efonidipine working solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Efonidipine precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Efonidipine Stock Solution
This protocol outlines the steps to prepare a high-concentration stock solution in DMSO.
Methodology:
-
Calculate Mass: Determine the required mass of Efonidipine powder based on its molecular weight (approx. 631.66 g/mol for the free base) and the desired volume and concentration of the stock solution.
-
Example: For 1 mL of a 100 mM stock, weigh out 63.17 mg of Efonidipine.
-
-
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the Efonidipine powder.[8]
-
Dissolve: Vortex vigorously. If necessary, briefly sonicate the solution in a water bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes how to dilute the DMSO stock into your final cell culture medium to minimize precipitation.
Methodology:
-
Warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[1]
-
Calculate Dilution: Determine the volume of the 100 mM DMSO stock needed to achieve your desired final concentration.
-
Example: To make 10 mL of a 10 µM working solution, you will need 1 µL of the 100 mM stock. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.[1]
-
-
Perform Dilution:
-
Pipette the required volume of warmed media into a sterile tube.
-
While vortexing the media at a medium speed, add the calculated volume of the Efonidipine DMSO stock directly into the liquid (not onto the side of the tube).[1]
-
Continue vortexing for an additional 5-10 seconds to ensure rapid and thorough mixing.[1]
-
-
Application: Use the freshly prepared working solution immediately to treat your cells.
Efonidipine Signaling Pathway
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type voltage-gated calcium channels.[12][13][14][15] This dual blockade leads to its therapeutic effects.
Caption: Efonidipine's dual blockade of L-type and T-type calcium channels.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 15. What is Efonidipine used for? [synapse.patsnap.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Efonidipine for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Efonidipine (B1671133) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Efonidipine and why is its aqueous solubility a concern for animal studies?
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility (less than 10 µg/mL).[3][4] This poor water solubility is a significant hurdle in preclinical animal studies as it can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations and obtain reliable pharmacokinetic data.[2][3]
Q2: What are the common formulation strategies to enhance the oral bioavailability of Efonidipine in animal models?
Several formulation strategies have been developed to overcome the low aqueous solubility of Efonidipine and improve its oral bioavailability. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Efonidipine in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[5][6]
-
Nanosuspensions: Reducing the particle size of Efonidipine to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[3][7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form a nanoemulsion upon contact with aqueous fluids in the gastrointestinal tract, enhancing the solubilization of the drug.[3]
-
Co-crystals: Forming a crystalline structure of Efonidipine with a suitable co-former can alter its physicochemical properties, including solubility.[3]
-
Co-amorphous Systems: This approach involves creating a single-phase amorphous system of Efonidipine with a small molecule co-former to enhance solubility and stability.[3][9]
Q3: Which solvents are recommended for preparing Efonidipine stock solutions for in vivo studies?
Due to its low aqueous solubility, Efonidipine is typically dissolved in organic solvents to prepare stock solutions for formulation development. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent with a high solubilizing capacity for Efonidipine (approximately 100 mg/mL).[10][11] Other organic solvents like ethanol (B145695) and methanol (B129727) can also be used, though the solubility is generally lower.[4][10] For direct in vivo administration, these stock solutions are typically incorporated into a suitable vehicle to create a stable and biocompatible formulation. A common vehicle for animal studies is a mixture of DMSO, PEG300, Tween-80, and saline.[12]
Q4: What are some common issues encountered when preparing Efonidipine formulations for animal studies?
Researchers may face several challenges, including:
-
Precipitation of the drug: When a concentrated organic stock solution of Efonidipine is diluted into an aqueous vehicle, the drug may precipitate out of solution.
-
Physical instability of the formulation: Amorphous forms of Efonidipine in solid dispersions can be prone to recrystallization over time, which would negate the solubility advantage.
-
Inconsistent bioavailability: Even with advanced formulations, achieving consistent and predictable bioavailability in animal models can be challenging.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
Problem: After oral administration of our Efonidipine formulation in rats, the plasma concentrations are very low and show high inter-animal variability.
| Possible Cause | Troubleshooting/Solution |
| Inadequate Solubilization | The formulation is not effectively maintaining Efonidipine in a solubilized state in the gastrointestinal fluid. |
| Optimize Formulation: Consider switching to a different formulation strategy (e.g., from a simple suspension to a solid dispersion or SNEDDS). For solid dispersions, experiment with different polymers and drug-to-polymer ratios. For SNEDDS, screen different oils, surfactants, and co-surfactants. | |
| Precipitation in the GI Tract | The drug may be precipitating out of the formulation upon contact with gastrointestinal fluids. |
| Incorporate Precipitation Inhibitors: For amorphous solid dispersions, polymers like HPMC-AS can help maintain a supersaturated state and prevent precipitation. | |
| First-Pass Metabolism | Efonidipine is metabolized in the liver, which can reduce the amount of active drug reaching systemic circulation.[1] |
| Consider Co-administration: In some research settings, co-administration with an inhibitor of relevant metabolic enzymes could be explored to understand the extent of first-pass metabolism, though this would not be a standard formulation approach. |
Issue 2: Physical Instability of Amorphous Solid Dispersion
Problem: Our amorphous solid dispersion of Efonidipine shows signs of recrystallization during storage, confirmed by XRD analysis.
| Possible Cause | Troubleshooting/Solution |
| Hygroscopicity | The polymer carrier may be absorbing moisture, which can act as a plasticizer and promote recrystallization. |
| Control Storage Conditions: Store the solid dispersion in a desiccator or under low humidity conditions. | |
| Inappropriate Polymer Selection | The chosen polymer may not have strong enough interactions with Efonidipine to stabilize the amorphous form. |
| Screen Different Polymers: Evaluate polymers with higher glass transition temperatures (Tg) and those known to form strong hydrogen bonds with the drug. | |
| High Drug Loading | A high drug-to-polymer ratio can increase the propensity for recrystallization. |
| Optimize Drug Loading: Prepare and evaluate solid dispersions with varying drug loads to find the optimal balance between drug content and physical stability. |
Data Presentation
Table 1: Solubility of Efonidipine in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 10 µg/mL | [3][4] |
| DMSO | ~100 mg/mL | [10][11] |
| Ethanol | ~6 mg/mL | [10][11] |
| 0.1 N HCl | 49.02 ± 0.142 µg/mL | [13] |
Table 2: Enhancement of Efonidipine Bioavailability with Different Formulation Strategies in Animal Models
| Formulation Strategy | Animal Model | Key Excipients | Fold Increase in AUC (Compared to Pure Drug) | Reference |
| Amorphous Solid Dispersion (Solvent Evaporation) | Wistar Rats | Parteck® SLC (mesoporous silica) | 1.41 | [4][5] |
| Amorphous Solid Dispersion (Microwave) | Beagle Dogs | HPMC-AS, Urea | 8 | [2] |
| Nanosuspension (Wet-Milling) | Rats | F68, SDS, L-arginine | 2.2 | [7][8] |
| Co-crystals | Wistar Rats | Malonic acid, Tartaric acid | 2 - 2.5 | [8] |
Experimental Protocols
Protocol 1: Preparation of Efonidipine Amorphous Solid Dispersion by Solvent Evaporation
This protocol is based on the methodology described by Bharati et al.[4][5]
-
Solution Preparation: Dissolve Efonidipine hydrochloride ethanolate (B101781) and a suitable carrier (e.g., Parteck® SLC mesoporous silica) in a 1:1 weight ratio in methanol.
-
Solvent Evaporation: Use a rotary evaporator to remove the methanol under reduced pressure.
-
Drying: Further dry the resulting powder in a vacuum oven to remove any residual solvent.
-
Sizing: Sieve the dried solid dispersion to obtain a uniform particle size.
-
Characterization:
-
Confirm the amorphous state of Efonidipine in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Evaluate the in vitro dissolution profile of the solid dispersion in a relevant buffer (e.g., phosphate (B84403) buffer pH 6.8).
-
Protocol 2: Preparation of Efonidipine Nanosuspension by Wet-Milling
This protocol is based on the methodology described by Huang et al.[7][8]
-
Suspension Preparation: Disperse Efonidipine hydrochloride in an aqueous solution containing a dispersing agent (e.g., F68) and a stabilizer (e.g., Sodium Dodecyl Sulfate - SDS). A pH adjusting agent like L-arginine can also be included.
-
Wet-Milling: Introduce the suspension into a wet-milling apparatus containing milling media (e.g., zirconium oxide beads).
-
Milling: Mill the suspension at a specified speed and duration to achieve the desired nanoparticle size.
-
Characterization:
-
Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Assess the in vitro dissolution rate of the nanosuspension and compare it to the unprocessed drug.
-
Visualizations
Caption: Workflow for Amorphous Solid Dispersion Preparation.
Caption: Workflow for Nanosuspension Preparation.
Caption: Strategies to Enhance Efonidipine Bioavailability.
References
- 1. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid dispersions of efonidipine hydrochloride ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 5. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Increased bioavailability of efonidipine hydrochloride nanosuspensions by the wet-milling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Efonidipine hydrochloride monoethanolate | T-type and L-type calcium channel blocker (CCB) | CAS# 111011-76-8 | InvivoChem [invivochem.com]
- 13. jddtonline.info [jddtonline.info]
Addressing crystal growth in Efonidipine nanosuspension formulations
This technical support center is designed for researchers, scientists, and drug development professionals working with Efonidipine (B1671133) nanosuspension formulations. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to crystal growth and formulation stability.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: What is the primary challenge in formulating Efonidipine?
Efonidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it has high cellular permeability but suffers from very low aqueous solubility (less than 10 µg/mL).[4][5][6] This poor solubility is the main obstacle to achieving consistent and adequate bioavailability after oral administration.[3] Nanosuspension technology is a key strategy to overcome this by increasing the drug's surface area and, consequently, its dissolution velocity.[5][7]
Q2: Why is crystal growth a significant issue in Efonidipine nanosuspensions?
Nanosuspensions are thermodynamically unstable systems due to their high surface energy.[8][9] This high energy creates a driving force for particles to agglomerate or for crystal growth to occur in order to reduce the overall energy of the system.[9][10] The primary mechanism of crystal growth is Ostwald Ripening, where smaller particles dissolve and their molecules subsequently deposit onto the surface of larger particles.[11][12][13] This leads to an increase in the average particle size over time, which can negate the benefits of nanosizing and adversely affect the formulation's stability, dissolution profile, and bioavailability.[14]
Q3: What is Ostwald Ripening and how does it affect my formulation?
Ostwald Ripening is a thermodynamically-driven process where larger particles in a suspension grow at the expense of smaller ones.[13] According to the Ostwald-Freundlich equation, smaller particles have higher saturation solubility than larger ones.[14] This solubility difference creates a concentration gradient, causing drug molecules to diffuse from the vicinity of small particles to the surface of larger particles, leading to crystal growth.[12] If left uncontrolled, this phenomenon will lead to a significant increase in particle size, potential sedimentation, and a loss of the enhanced dissolution rate that is the primary goal of the nanosuspension.[14]
Troubleshooting Guide: Crystal Growth
This guide addresses specific issues you might encounter related to crystal growth during the development and storage of Efonidipine nanosuspensions.
Issue 1: A rapid increase in particle size is observed during storage, even at controlled room temperature.
-
Possible Cause 1: Inadequate Stabilizer Concentration. The stabilizer concentration may be too low to provide a complete coating on the surface of the drug nanocrystals.[15] This leaves surfaces exposed, allowing for aggregation and crystal growth.
-
Solution: Systematically increase the stabilizer concentration and monitor particle size and zeta potential over time. A combination of a polymeric steric stabilizer and an ionic surfactant can often provide robust stability.[8]
-
-
Possible Cause 2: Inappropriate Stabilizer Selection. The chosen stabilizer may not have a strong enough affinity for the Efonidipine crystal surface to form a protective barrier.[15]
-
Solution: Screen a variety of stabilizers, including non-ionic polymers (e.g., HPMC, PVP K-30), poloxamers (e.g., Pluronic® F68), and ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS).[7][8] The combination of a steric stabilizer (like a polymer) and an electrostatic stabilizer (like an ionic surfactant) is often more effective than a single agent.[8]
-
-
Possible Cause 3: Ostwald Ripening. The aqueous solubility of Efonidipine, although low, is sufficient to allow for molecular transport from smaller to larger particles. This is exacerbated by temperature fluctuations.[13]
-
Solution 1: Incorporate a second, water-insoluble component that is miscible with Efonidipine in the solid state. This "Ostwald ripening inhibitor" can counterbalance the driving force for particle growth.[11][16]
-
Solution 2: Convert the liquid nanosuspension into a solid dosage form (e.g., through freeze-drying or spray-drying) to immobilize the particles and prevent molecular diffusion through the aqueous phase.[10]
-
Issue 2: The nanosuspension is stable initially, but shows crystal growth after temperature cycling or stress testing.
-
Possible Cause: Temperature-Dependent Solubility. The solubility of Efonidipine likely increases with temperature. During temperature cycling, even small increases can cause the smallest particles to dissolve, which then recrystallize onto larger particles as the temperature decreases.[13]
Issue 3: My lyophilized (freeze-dried) nanosuspension powder fails to redisperse to the original nanoparticle size.
-
Possible Cause: Insufficient Cryoprotectant or Irreversible Aggregation. During the freezing process, ice crystal formation can force nanoparticles together, leading to irreversible aggregation if a suitable cryoprotectant is not used.
-
Solution: Incorporate a cryoprotectant (e.g., trehalose, mannitol, or glucose) into the nanosuspension before lyophilization. The cryoprotectant forms an amorphous, glassy matrix that separates and protects the nanoparticles during freezing and drying.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various Efonidipine formulation studies.
Table 1: Efonidipine Physicochemical Properties
| Property | Value | Reference(s) |
| BCS Classification | Class II | [2][3] |
| Aqueous Solubility | < 10 µg/mL | [4][6] |
| Log P | 5.44 | [1] |
| pKa (basic) | 2.33 | [4] |
| Molecular Weight | 631.7 g/mol (free base) | [19] |
Table 2: Pharmacokinetic Parameters of Efonidipine Formulations in Animal Models
| Formulation Strategy | Key Excipients | Animal Model | Cmax Increase (vs. bulk drug) | AUC Increase (vs. bulk drug) | Reference(s) |
| Nanosuspension (Wet-Milling) | F68, SDS, L-arginine | Rats | ~1.76-fold | ~2.2-fold | [20] |
| Amorphous Solid Dispersion | Parteck® SLC (Mesoporous Silica) | Rats | ~2.10-fold | ~1.41-fold | [4] |
Experimental Protocols
Protocol 1: Preparation of Efonidipine Nanosuspension by Wet-Milling
This protocol is based on a method demonstrated to improve the oral bioavailability of Efonidipine hydrochloride (EFH).[7][20]
1. Preparation of Suspension:
-
Disperse Efonidipine hydrochloride (EFH) powder in an aqueous solution.
-
Add Poloxamer 188 (F68) as a dispersing agent and Sodium Dodecyl Sulfate (SDS) as an auxiliary stabilizer to the solution.[20]
-
Incorporate L-arginine to adjust the pH, which can influence stability.[20]
-
A typical starting ratio might be Drug:F68:SDS at 10:1:0.1 (w/w/w).
2. Wet-Milling (Top-Down Nanosizing):
-
Introduce the suspension into a high-energy media mill (e.g., a bead mill) containing milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a sufficient duration (e.g., 1-4 hours).
-
Monitor the particle size reduction periodically using Dynamic Light Scattering (DLS) until the desired particle size (e.g., < 300 nm) and a narrow Polydispersity Index (PDI) (< 0.3) are achieved.
3. Characterization:
-
Particle Size and Zeta Potential: Dilute an aliquot of the nanosuspension and measure the mean particle size, PDI, and zeta potential using a DLS instrument. A zeta potential of at least ±20-30 mV is desirable for good electrostatic stability.[8]
-
Dissolution Rate: Perform an in vitro dissolution study using a USP apparatus (e.g., paddle method) in a relevant medium (e.g., phosphate (B84403) buffer pH 6.8). Compare the dissolution profile of the nanosuspension to that of the un-milled bulk drug.
-
Solid-State Analysis: To confirm the drug remains crystalline after milling, separate the solid particles by centrifugation, dry them, and analyze using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[21]
Visualizations
Diagram 1: Troubleshooting Crystal Growth
Caption: Troubleshooting workflow for addressing crystal growth.
Diagram 2: Experimental Workflow for Nanosuspension Preparation
Caption: Workflow for nanosuspension preparation and characterization.
Diagram 3: Mechanism of Ostwald Ripening
References
- 1. jddtonline.info [jddtonline.info]
- 2. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions [pharmapproach.com]
- 14. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. Amorphous drug nanosuspensions. 1. Inhibition of Ostwald ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Effect of process parameters and the role of stabilizers in nanosuspen" by Sudhir Verma [digitalcommons.lib.uconn.edu]
- 18. Physical stability of nanosuspensions: investigation of the role of stabilizers on Ostwald ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Increased bioavailability of efonidipine hydrochloride nanosuspensions by the wet-milling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
How to avoid chiral inversion of Efonidipine during sample analysis
Welcome to the technical support center for the analysis of Efonidipine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential analytical challenges, with a specific focus on maintaining the chiral integrity of Efonidipine during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when analyzing Efonidipine?
A1: The most significant stability issue for Efonidipine, as with other 1,4-dihydropyridine (B1200194) (DHP) compounds, is its sensitivity to light. Exposure to light, particularly UV radiation, can lead to photodegradation. The primary degradation pathway is the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog, which is pharmacologically inactive. This degradation can lead to inaccurate quantification of the active compound.
Q2: Is chiral inversion a common problem during the analysis of Efonidipine?
A2: Based on validated analytical methods, chiral inversion of Efonidipine has not been observed during sample storage, preparation, and analysis when appropriate procedures are followed.[1][2] While chiral inversion can be a concern for some drug molecules, the stereocenter of Efonidipine appears to be stable under typical analytical conditions. However, extreme conditions should be avoided to minimize any potential risk.
Q3: What are the general factors that can influence the stability of chiral compounds during analysis?
A3: Several factors can potentially affect the stability of chiral compounds, including:
-
pH: Extreme acidic or basic conditions can catalyze degradation or epimerization.
-
Temperature: Elevated temperatures can increase the rate of degradation and potentially lower the energy barrier for inversion.
-
Light: As mentioned, light is a critical factor for dihydropyridines and can induce photochemical reactions.
-
Solvent: The choice of solvent can influence the stability of a compound.
Q4: How does photodegradation affect the chiral analysis of Efonidipine?
A4: While photodegradation does not directly cause chiral inversion, it reduces the concentration of the parent Efonidipine enantiomers. This can lead to an underestimation of the drug concentration in pharmacokinetic or other quantitative studies. Therefore, preventing photodegradation is crucial for accurate stereospecific analysis.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of total Efonidipine concentration (sum of both enantiomers) over time. | Photodegradation due to light exposure. | 1. Protect samples from light at all stages: use amber vials for sample collection, storage, and in the autosampler. 2. Work under yellow light or cover lab glassware with aluminum foil during sample preparation. 3. Minimize the time samples are exposed to ambient light. |
| Inconsistent or poor chromatographic peak shapes for Efonidipine enantiomers. | Inappropriate mobile phase or column temperature. | 1. Optimize the mobile phase composition. A common mobile phase is a mixture of acetonitrile (B52724) and water.[1][2] 2. Control the column temperature. While temperature effects on chiral separation can be complex, maintaining a consistent and optimized temperature is key to reproducible chromatography. |
| Suspected chiral inversion (unexpected changes in enantiomeric ratio). | While unlikely, could be due to extreme pH or temperature during sample processing. | 1. Ensure that the pH of the sample and any buffers used are within a neutral range. 2. Avoid exposing samples to high temperatures. If heating is necessary, perform validation studies to assess the impact on enantiomeric purity. 3. Re-evaluate the sample preparation procedure to eliminate harsh conditions. |
Experimental Protocols
Protocol 1: Sample Handling and Storage to Prevent Photodegradation
This protocol outlines the essential steps to protect Efonidipine samples from light-induced degradation.
-
Sample Collection: Collect biological samples (e.g., plasma) in amber-colored tubes. If amber tubes are unavailable, wrap standard tubes in aluminum foil immediately after collection.
-
Sample Processing: Perform all sample preparation steps, such as centrifugation and extraction, under low-light conditions. The use of a yellow-light room is recommended. Minimize exposure to direct sunlight or harsh fluorescent lighting.
-
Extraction: For plasma samples, a liquid-liquid extraction (LLE) is a validated method.[1][2] All glassware used during the extraction should be amber or wrapped in foil.
-
Storage:
-
Store stock solutions of Efonidipine in a refrigerator or freezer in amber glass vials.
-
Store processed samples in amber autosampler vials. If samples are to be stored before analysis, they should be kept at or below -20°C and protected from light.
-
-
Analysis: Use an autosampler with a covered tray to protect samples from light while they are awaiting injection.
Protocol 2: Chiral HPLC-MS/MS Analysis of Efonidipine
This protocol is based on a validated method that has been shown to successfully separate Efonidipine enantiomers without chiral inversion.[1][2]
-
Chromatographic System: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v).[1][2] The optimal ratio may require minor adjustments based on the specific system and column.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C. Consistency is key for reproducible retention times and separation.
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
-
An internal standard, such as cilnidipine (B1669028) (m/z 493.3 → 117.2), can be used for quantification.[1][2]
-
Injection Volume: Typically 5-10 µL.
-
Run Time: Adjust the run time to allow for the elution of both enantiomers and the internal standard with adequate resolution.
Visualizations
Caption: Workflow for Efonidipine enantioselective analysis.
Caption: Troubleshooting logic for Efonidipine analysis.
References
Best practices for long-term storage of (+)-Efonidipine powder and stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (+)-Efonidipine powder and stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for (+)-Efonidipine powder?
A1: For long-term stability, (+)-Efonidipine powder should be stored under specific temperature conditions.[1][2][3] The recommended storage guidelines are summarized in the table below. It is crucial to store the powder in a tightly sealed container to protect it from moisture.[4][5]
Q2: How should I prepare stock solutions of (+)-Efonidipine?
A2: (+)-Efonidipine is poorly soluble in aqueous solutions but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[6][7] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[6] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[8] For some applications, ultrasonic assistance may be necessary to achieve complete dissolution at higher concentrations.[1]
Q3: What are the best practices for storing (+)-Efonidipine stock solutions?
A3: To ensure the stability and integrity of your (+)-Efonidipine stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] These aliquots should be stored at low temperatures in tightly sealed, light-protected containers.[6]
Q4: For how long can I store (+)-Efonidipine stock solutions?
A4: The stability of (+)-Efonidipine stock solutions is dependent on the storage temperature. Storing at -80°C allows for a longer storage period compared to -20°C.[1][4]
Data Presentation: Storage Conditions
Table 1: Recommended Storage Conditions for (+)-Efonidipine Powder
| Condition | Temperature | Duration | Additional Notes |
| Long-term | -20°C | 3 years[1] | Store in a dry, dark place.[2] |
| Short-term | 4°C | 2 years[1] | Keep tightly sealed.[9] |
Table 2: Recommended Storage Conditions for (+)-Efonidipine Stock Solutions
| Solvent | Storage Temperature | Duration | Additional Notes |
| DMSO | -80°C | 6 months[1][4] | Aliquot to avoid freeze-thaw cycles.[4] |
| DMSO | -20°C | 1 month[1][4] | Protect from moisture.[4] |
Troubleshooting Guide
Issue 1: My (+)-Efonidipine powder won't dissolve in my aqueous buffer.
-
Cause: (+)-Efonidipine is a lipophilic compound with very low aqueous solubility.[6] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[10]
-
Solution: Do not attempt to dissolve (+)-Efonidipine powder directly in aqueous buffers. First, prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[6] This stock solution can then be serially diluted into your aqueous experimental medium.
Issue 2: My (+)-Efonidipine stock solution precipitated when I added it to my cell culture medium.
-
Cause: This is a common issue that occurs when the final concentration of (+)-Efonidipine in the aqueous medium exceeds its solubility limit, even if it was fully dissolved in the DMSO stock.[6]
-
Solution:
-
Reduce the final concentration: Ensure your final working concentration is below the aqueous solubility limit of (+)-Efonidipine.
-
Optimize the dilution process: While vortexing your cell culture medium, add the DMSO stock solution dropwise to facilitate rapid mixing and dispersion.
-
Maintain a low DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
-
Issue 3: I am concerned about the stability of my (+)-Efonidipine during my experiment.
-
Cause: (+)-Efonidipine can degrade under certain conditions. Studies have shown that it is susceptible to degradation in alkaline and photolytic conditions.[11][12][13] It is relatively stable under acidic, oxidative, and thermal stress.[11][12]
-
Solution:
-
pH control: Avoid highly alkaline conditions in your experimental setup.
-
Light protection: Protect your solutions from direct light exposure by using amber vials or covering your containers with foil.
-
Freshly prepare working solutions: For in vivo experiments and other sensitive applications, it is recommended to prepare the working solution fresh on the day of use.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of (+)-Efonidipine in DMSO
-
Materials:
-
(+)-Efonidipine powder (Molecular Weight: ~631.67 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weighing paper
-
-
Procedure:
-
Weigh out 6.32 mg of (+)-Efonidipine powder.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a bath sonicator for brief intervals.
-
Aliquot the 10 mM stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
-
Protocol 2: Stability Assessment of (+)-Efonidipine by HPLC
This protocol provides a general framework for assessing the stability of (+)-Efonidipine under various stress conditions.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[12]
-
(+)-Efonidipine stock solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
-
Chromatographic Conditions (Example): [14]
-
Mobile Phase: Methanol:Water (50:50 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 270 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
-
Procedure for Forced Degradation Studies:
-
Acid Hydrolysis: Mix the (+)-Efonidipine stock solution with 1 M HCl and incubate.
-
Base Hydrolysis: Mix the (+)-Efonidipine stock solution with 0.5 M NaOH and incubate.
-
Oxidative Degradation: Mix the (+)-Efonidipine stock solution with 30% H₂O₂ and incubate.[15]
-
Thermal Degradation: Incubate the (+)-Efonidipine stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the (+)-Efonidipine stock solution to UV and visible light in a photostability chamber.[15]
-
At specified time points, withdraw samples, neutralize if necessary, dilute with the mobile phase, and inject into the HPLC system.
-
Analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent (+)-Efonidipine.
-
Visualizations
Caption: Mechanism of action of (+)-Efonidipine.
Caption: Workflow for preparing (+)-Efonidipine solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Efonidipine hydrochloride monoethanolate | T-type and L-type calcium channel blocker (CCB) | CAS# 111011-76-8 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. japsonline.com [japsonline.com]
- 13. [PDF] Forced degradation study of efonidipine HCl ethanolate, characterization of degradation products by LC-Q-TOF-MS and NMR | Semantic Scholar [semanticscholar.org]
- 14. ijirt.org [ijirt.org]
- 15. ijprajournal.com [ijprajournal.com]
Optimizing mobile phase for chiral separation of Efonidipine enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chiral separation of Efonidipine (B1671133) enantiomers. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common chiral stationary phase (CSP) for separating Efonidipine enantiomers?
A common and effective chiral stationary phase for the separation of Efonidipine enantiomers is a polysaccharide-based column, specifically the CHIRALPAK® ID column.[1] This type of column has been shown to provide good chiral recognition for Efonidipine.
Q2: What is a good starting mobile phase for the chiral separation of Efonidipine?
A recommended starting point for the isocratic chiral separation of Efonidipine on a CHIRALPAK® ID column is a mobile phase consisting of acetonitrile (B52724) and water in a 60:40 (v/v) ratio.[1] This composition has been successfully used in LC-MS/MS methods for the stereospecific determination of Efonidipine in human plasma.[1]
Q3: How can I improve poor resolution between the Efonidipine enantiomers?
Poor resolution can be addressed by systematically optimizing the mobile phase composition. This includes adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol (B129727), ethanol) to the aqueous or alkane component. Additionally, evaluating different organic modifiers can have a significant impact on selectivity. Temperature is another critical parameter; lowering the temperature often enhances chiral recognition and improves resolution.[2]
Q4: What causes peak tailing in the chromatogram and how can it be fixed?
Peak tailing is often due to secondary interactions between the analyte and the stationary phase, column overload, or an inappropriate mobile phase pH.[2] For basic compounds like Efonidipine, adding a basic modifier such as diethylamine (B46881) (DEA) to the mobile phase can help reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[2][3] Diluting the sample can address column overload.[2]
Q5: What are "ghost peaks" and how can I avoid them?
Ghost peaks are unexpected peaks that can appear in a chromatogram, often arising from impurities in the mobile phase, contaminated sample solvent, or carryover from the autosampler.[2] To prevent ghost peaks, always use high-purity HPLC-grade solvents, prepare fresh mobile phase daily, and ensure a thorough needle wash with a strong solvent is part of the analytical method.[2]
Mobile Phase Optimization Guide
The selection and optimization of the mobile phase are critical for achieving a successful chiral separation of Efonidipine enantiomers. The following tables provide a summary of potential mobile phase compositions for a CHIRALPAK® ID column.
Table 1: Normal Phase Mobile Phase Screening
| Primary Solvent System | Typical Starting Ratio (v/v) | Optimization Range (v/v) | Notes |
| Alkane / 2-Propanol | 80:20 | 99:1 to 50:50 | A good starting point for many chiral separations. |
| Alkane / Ethanol (B145695) | 80:20 | 99:1 to 50:50 | Ethanol can offer different selectivity compared to 2-propanol. |
| Alkane / THF | 70:30 | 95:5 to 0:100 | THF is a stronger eluting solvent; adding an alkane can modulate retention.[4][5] |
| Alkane / DCM / Ethanol | 50:50:2 | 85:15:0 to 0:80:20 | For strongly retained compounds, the proportion of DCM and ethanol can be increased.[4][5] |
| Pure Solvents | 100% | - | Toluene, MtBE, and chlorinated solvents can be used in their pure form.[4][5] |
Alkane can be n-Hexane, iso-Hexane, or n-Heptane.
Table 2: Reversed-Phase Mobile Phase Screening
| Organic Modifier | Aqueous Component | Typical Starting Ratio (v/v) | Optimization Range (v/v) |
| Acetonitrile | Water | 60:40 | 80:20 to 20:80 |
| Acetonitrile | Aqueous Buffer (e.g., Ammonium Bicarbonate) | 60:40 | 80:20 to 20:80 |
| Methanol | Water | 70:30 | 90:10 to 30:70 |
| Methanol | Aqueous Buffer (e.g., Ammonium Bicarbonate) | 70:30 | 90:10 to 30:70 |
Table 3: Mobile Phase Additives for Improved Peak Shape and Resolution
| Analyte Type | Additive | Typical Concentration | Purpose |
| Basic (like Efonidipine) | Diethylamine (DEA), Butylamine, Ethanolamine | 0.1% (not to exceed 0.5%) | Reduces peak tailing by minimizing interactions with acidic silanol sites on the stationary phase.[2][3] |
| Acidic | Trifluoroacetic Acid (TFA), Acetic Acid, Formic Acid | 0.1% (not to exceed 0.5%) | Suppresses ionization of acidic analytes to improve retention and peak shape. |
Troubleshooting Guide
Table 4: Common Problems and Solutions in Chiral Separation of Efonidipine
| Symptom | Potential Cause | Recommended Action |
| Poor or No Resolution | Inappropriate mobile phase composition. | Systematically vary the organic modifier percentage. Try different organic modifiers (e.g., switch from methanol to acetonitrile or ethanol). |
| Sub-optimal temperature. | Optimize column temperature. Lower temperatures often improve chiral selectivity.[2] | |
| Unsuitable chiral stationary phase. | If extensive mobile phase optimization fails, consider screening other types of chiral columns. | |
| Peak Tailing | Secondary interactions with the stationary phase. | For the basic Efonidipine molecule, add a basic modifier like 0.1% DEA to the mobile phase.[2][3] |
| Column overload. | Dilute the sample and re-inject.[2] | |
| Column contamination or degradation. | Wash the column according to the manufacturer's instructions. If the problem persists, the column may need replacement.[2] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | This is a catastrophic failure, often due to exceeding pressure or pH limits. The column will need to be replaced.[6] | |
| Ghost Peaks | Contaminated mobile phase or sample solvent. | Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[2] |
| Autosampler carryover. | Optimize the needle wash procedure with a solvent that effectively dissolves Efonidipine.[2] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | If using online mixing, ensure the pump is functioning correctly. Manually prepare the mobile phase to confirm. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
Experimental Protocols
Detailed Protocol for Chiral HPLC-UV Method Development
This protocol outlines a systematic approach to developing a chiral separation method for Efonidipine enantiomers using a CHIRALPAK® ID column and UV detection.
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants from previous analyses.
-
Purge all solvent lines with the initial mobile phase.
-
-
Column Installation and Equilibration:
-
Install the CHIRALPAK® ID (e.g., 4.6 x 250 mm, 5 µm) column.
-
Equilibrate the column with the starting mobile phase (e.g., Acetonitrile/Water 60:40 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Efonidipine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength for Efonidipine (e.g., 254 nm).
-
-
Method Optimization:
-
Mobile Phase Ratio: Adjust the ratio of acetonitrile to water in 5-10% increments to improve resolution and optimize retention times.
-
Organic Modifier: If resolution is insufficient, substitute acetonitrile with other organic modifiers such as methanol or ethanol and repeat the optimization of the mobile phase ratio.
-
Additives: If peak tailing is observed, add 0.1% DEA to the mobile phase.
-
Temperature: Evaluate the effect of temperature on the separation by testing at 15 °C, 25 °C, and 35 °C.
-
Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to balance analysis time and resolution.
-
-
System Suitability:
-
Once satisfactory separation is achieved, perform at least five replicate injections of the working standard.
-
Calculate the resolution (Rs > 1.5), tailing factor (Tf ≤ 1.5), and repeatability of retention times and peak areas (%RSD < 2%).
-
Visualizations
Caption: Workflow for mobile phase optimization in chiral separation.
Caption: Decision tree for troubleshooting common chiral HPLC issues.
References
Technical Support Center: Strategies to Enhance the Dissolution Rate of Efonidipine for In Vitro Release Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro release studies of Efonidipine (B1671133).
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of Efonidipine crucial for in vitro studies?
Efonidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3] This poor solubility is a significant factor limiting its oral bioavailability, leading to variable and insufficient absorption.[2] For in vitro release studies to be meaningful and predictive of in vivo performance, it is essential to develop formulations that enhance its dissolution rate.
Q2: What are the primary strategies to improve the dissolution rate of Efonidipine?
Several formulation strategies have been successfully employed to enhance the dissolution rate of Efonidipine. The most common approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Efonidipine in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution.[1][3][4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.[5][6]
-
Inclusion Complexes: Encapsulating Efonidipine molecules within cyclodextrins or nanosponges can enhance its solubility.[7][8]
-
Co-amorphous Systems: Creating a single-phase amorphous system of Efonidipine with a small molecule co-former can also improve its dissolution characteristics.[3]
Q3: What are common carriers and co-formers used for Efonidipine formulations?
Commonly used excipients for Efonidipine formulations include:
-
ASD Carriers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS)[9][10], mesoporous silica (B1680970) (Parteck® SLC)[1], and Eudragit EPO.[11]
-
Nanosuspension Stabilizers: Poloxamer (F68) as a dispersing agent and sodium dodecyl sulfate (B86663) (SDS) as an auxiliary stabilizer.[5]
-
Inclusion Complex Agents: β-cyclodextrin (β-CD) and nanosponges.[7][8]
-
Co-amorphous Co-formers: Benzoic acid has been shown to be effective.[3]
Q4: What dissolution media are typically used for in vitro release studies of Efonidipine?
Standard dissolution media for Efonidipine in vitro release studies include distilled water, phosphate (B84403) buffer (pH 6.8), and 0.1 N HCl.[7][12] The selection of the medium should be justified based on the physiological relevance and the specific formulation being tested.[13]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of Efonidipine in Solid Dispersion Formulation
| Possible Causes | Solutions & Recommendations |
| Incomplete Amorphization | Confirm the amorphous state of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[2] Increase the drug-to-carrier ratio or select a polymer that better inhibits crystallization.[14] |
| Inappropriate Carrier Selection | Screen for carriers with better solubilizing capacity for Efonidipine, such as HPMC-AS or mesoporous silica.[14] |
| High Particle Size of Solid Dispersion | Employ particle size reduction techniques like milling or sieving to increase the surface area available for dissolution.[14] |
| Formation of a Viscous Gel Layer | The polymer carrier may form a gel layer that hinders drug release. Use a lower concentration of a high-viscosity polymer or blend it with a more soluble carrier.[14] |
Issue 2: Physical Instability (Recrystallization) of Amorphous Solid Dispersion (ASD) During Storage
| Possible Causes | Solutions & Recommendations |
| High Drug Loading | A high concentration of Efonidipine in the dispersion increases the likelihood of recrystallization. Optimize the drug loading by evaluating different drug-to-polymer ratios to find the highest stable concentration.[2] |
| Hygroscopicity | Absorbed water can act as a plasticizer, increasing molecular mobility and facilitating recrystallization. Store the ASD under low humidity conditions or co-formulate with excipients that have a low affinity for water.[2] |
| Low Glass Transition Temperature (Tg) | A low Tg of the polymer carrier can lead to instability. Select a polymer with a high Tg to reduce molecular mobility.[14] |
Issue 3: Variability in Dissolution Profiles of Efonidipine Nanosuspensions
| Possible Causes | Solutions & Recommendations |
| Particle Size Aggregation | Over time, nanoparticles may aggregate, leading to a decrease in surface area and dissolution rate. Ensure adequate stabilizer concentration and consider using a combination of stabilizers.[5] |
| Crystal Growth (Ostwald Ripening) | Smaller particles may dissolve and redeposit onto larger particles. Incorporate a crystal growth inhibitor, such as a suitable polymer, that can adsorb to the crystal surface and inhibit growth.[2] |
| Inconsistent Milling Process | Variations in milling time, speed, or bead size can lead to batch-to-batch variability. Standardize and validate the wet-milling process parameters. |
Quantitative Data Summary
The following tables summarize the reported improvements in solubility and dissolution for various Efonidipine formulations.
Table 1: Enhancement of Efonidipine Solubility and Dissolution with Different Formulation Strategies
| Formulation Strategy | Key Excipients | Fold Increase in Solubility/Dissolution | Reference |
| Amorphous Solid Dispersion | Parteck® SLC mesoporous silica (1:1 ratio) | 5-fold in distilled water, 4-fold in phosphate buffer (pH 6.8) | [1] |
| Amorphous Solid Dispersion | HPMC-AS and Urea | 8-fold improvement in absorption in beagle dogs | [9] |
| Nanosuspension | F68, SDS, L-arginine | 2.2-fold greater AUC in rats | [5] |
| Inclusion Complex | Nanosponges (spray-dried) | 18-fold increase in distilled water | [7] |
| Co-amorphous System | Benzoic Acid | Significantly higher dissolution rates compared to pure drug | [3] |
Experimental Protocols
Protocol 1: Preparation of Efonidipine Nanosuspension by Wet-Milling
This protocol is adapted from the work of Song et al.[2][5]
-
Preparation of Suspension: Disperse Efonidipine hydrochloride (EFH) in an aqueous solution containing F68 as a dispersing agent and Sodium Dodecyl Sulfate (SDS) as an auxiliary stabilizer.
-
pH Adjustment: Add L-arginine to the suspension to adjust the pH.
-
Wet-Milling: Introduce the suspension into a wet-milling apparatus containing milling media (e.g., zirconium oxide beads).
-
Milling Process: Mill the suspension at a specified speed and for a sufficient duration to achieve the desired particle size.
-
Characterization: Measure the particle size and zeta potential of the resulting nanosuspension using dynamic light scattering. Evaluate the in vitro dissolution rate of the nanosuspension compared to the bulk drug.
Protocol 2: Preparation of Efonidipine Amorphous Solid Dispersion by Solvent Evaporation
This protocol is adapted from the work of Bharati et al.[1][2]
-
Solution Preparation: Dissolve Efonidipine hydrochloride ethanolate (B101781) (EFE) and a carrier such as Parteck® SLC mesoporous silica in a suitable organic solvent (e.g., methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying and Sieving: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Sieve the dried solid dispersion to obtain a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Assess the in vitro dissolution profile.
Protocol 3: Preparation of Efonidipine Inclusion Complex by Spray Drying
This protocol is based on the study by Rao et al.[7]
-
Complex Formation: Prepare a solution containing Efonidipine and the complexing agent (e.g., β-cyclodextrin or nanosponges) in a suitable solvent.
-
Spray Drying: Introduce the solution into a spray dryer with optimized process parameters (e.g., inlet temperature, feed rate, and atomization pressure).
-
Powder Collection: Collect the dried powder from the cyclone separator.
-
Characterization: Characterize the resulting inclusion complexes for drug content, particle size, and morphology (e.g., using Scanning Electron Microscopy). Confirm the complex formation and amorphization of the drug using DSC and XRPD.
-
Dissolution Study: Perform in vitro dissolution studies to compare the release profile of the spray-dried complexes with the pure drug and complexes prepared by other methods like kneading.
Visualizations
References
- 1. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 5. Increased bioavailability of efonidipine hydrochloride nanosuspensions by the wet-milling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Solid dispersions of efonidipine hydrochloride ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug Efonidipine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 12. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Minimizing reflex tachycardia in animal models treated with dihydropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropyridine (B1217469) calcium channel blockers in animal models. The focus is on minimizing the common side effect of reflex tachycardia.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant reflex tachycardia in our rat model after administering nifedipine (B1678770). What is the underlying mechanism?
A1: Dihydropyridines, like nifedipine, are potent vasodilators that act by blocking L-type calcium channels in vascular smooth muscle.[1][2] This vasodilation leads to a rapid decrease in peripheral vascular resistance and, consequently, a drop in arterial blood pressure.[1][3] This drop in blood pressure is sensed by baroreceptors in the aortic arch and carotid sinuses.[4] In response, the baroreceptor reflex is activated, leading to a compensatory increase in sympathetic nervous system activity and a decrease in parasympathetic activity.[3][4] This results in an increased heart rate, known as reflex tachycardia.[1][3]
Q2: How can we minimize or prevent this reflex tachycardia in our experiments?
A2: There are several effective strategies to mitigate dihydropyridine-induced reflex tachycardia:
-
Co-administration with a Beta-Blocker: This is the most common and effective method. Beta-blockers, such as propranolol (B1214883) or atenolol, counteract the increased sympathetic stimulation of the heart, thereby preventing the tachycardic response.[5][6][7]
-
Use of a Slower-Acting Dihydropyridine or Formulation: Rapid-onset, short-acting dihydropyridines are more likely to induce a strong reflex tachycardia.[3] Using a long-acting formulation (e.g., nifedipine GITS) or a dihydropyridine with a slower onset of action can lead to a more gradual decrease in blood pressure, allowing the baroreflex to adapt with less of a tachycardic response.[3]
-
Choice of Dihydropyridine: Different dihydropyridines have varying propensities to cause reflex tachycardia. For instance, isradipine (B148454) has been suggested to cause less reflex tachycardia than nifedipine due to a potential minor depressant effect on the sinoatrial node.[8] Cilnidipine, an L/N-type calcium channel blocker, has also been shown to suppress reflex tachycardia.[9]
-
Anesthesia Considerations: The choice of anesthetic can significantly impact cardiovascular reflexes. Some anesthetics, like pentobarbital (B6593769) and urethane, can attenuate the tachycardia response to hypotension.[10][11] Conversely, anesthesia can also mask or alter the true hemodynamic effects of the drug. Whenever possible, studies in conscious, freely moving animals are preferred to eliminate the confounding effects of anesthesia.[10]
Q3: We are using a conscious, freely moving rat model. What are the recommended dosages for nifedipine and a co-administered beta-blocker like propranolol?
A3: Dosages can vary depending on the specific experimental goals and the strain of the animal. However, based on published studies, here are some starting points for oral administration in rats:
-
Nifedipine: Doses can range from 1.5 mg/kg to 50 mg/kg.[12][13] For initial studies, a lower dose is recommended to assess the response.
-
Propranolol: A common oral dose for co-administration is in the range of 1.5 mg/kg to 15 mg/kg.[12]
It is crucial to conduct pilot studies to determine the optimal doses for your specific animal model and experimental conditions to achieve the desired blood pressure reduction without significant tachycardia.
Q4: Our protocol requires intravenous administration. How does this affect the likelihood of reflex tachycardia?
A4: Intravenous (IV) administration of dihydropyridines typically leads to a more rapid and pronounced drop in blood pressure compared to oral administration. This abrupt change is more likely to trigger a strong baroreflex response and significant reflex tachycardia. Therefore, when administering dihydropyridines intravenously, it is highly recommended to:
-
Infuse the drug slowly: A slow infusion will result in a more gradual decrease in blood pressure.
-
Co-administer a beta-blocker: This is especially critical with IV administration to control the heart rate. A common IV dose for propranolol in dogs is 2 mg/kg.[5]
Q5: We are considering switching from nifedipine to another dihydropyridine to reduce reflex tachycardia. What are some alternatives and their characteristics?
A5: Several dihydropyridines have been developed with a lower incidence of reflex tachycardia compared to nifedipine:
-
Isradipine: It is highly selective for vascular smooth muscle with minimal negative inotropic effects and may have a minor depressant effect on the sinoatrial node, which helps in reducing reflex tachycardia.[8]
-
Felodipine (B1672334): Extended-release formulations of felodipine have been shown to effectively lower blood pressure with minimal effects on heart rate.[3][14] However, it can still elevate plasma catecholamines.[3]
-
Amlodipine (B1666008) and Azelnidipine: In clinical studies, both have been shown to lower blood pressure with only small changes in heart rate.[3][15]
-
Cilnidipine: As an L/N-type calcium channel blocker, it has been shown to suppress reflex tachycardia induced by its antihypertensive action in vivo.[9]
The choice of agent will depend on the specific requirements of your study, including the desired duration of action and the animal model being used.
Quantitative Data Summary
Table 1: Dihydropyridine and Beta-Blocker Dosages in Animal Models
| Drug | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Nifedipine | Rat | Oral | 1.5 mg/kg - 50 mg/kg | Dose-dependent decrease in blood pressure. | [12][13] |
| Nifedipine | Dog | IV Infusion | 1.0 - 25.0 µg/kg/min | Produced the greatest reflex tachycardia among the tested calcium channel blockers. | [5] |
| Felodipine | Rabbit | IV | 10, 30, and 100 nmol/kg | Dose-dependent decrease in blood pressure accompanied by tachycardia. | [16] |
| Felodipine | Rat | Oral | 0.1 - 1.0 mg/kg | Dose-dependent antihypertensive effect with no significant heart rate increase up to 1 mg/kg. | [17] |
| Isradipine | Human (Clinical Study) | IV Infusion | 0.4 mg | Less cardiodepressant than nifedipine. | [18] |
| Nisoldipine | Dog | IV Infusion | 1.0 - 25.0 µg/kg/min | More effective in reducing arterial pressure than nifedipine. | [5] |
| Propranolol | Rat | Oral | 1.5 mg/kg - 15 mg/kg | Co-administered to study pharmacokinetic interactions with dihydropyridines. | [12] |
| Propranolol | Dog | IV | 2 mg/kg | Attenuated the reflex increase in heart rate produced by all vasodilators studied. | [5] |
Experimental Protocols
Protocol 1: Co-administration of a Dihydropyridine and a Beta-Blocker in Conscious Rats
Objective: To evaluate the effect of a dihydropyridine on blood pressure while minimizing reflex tachycardia.
Materials:
-
Dihydropyridine (e.g., Nifedipine)
-
Beta-blocker (e.g., Propranolol)
-
Vehicle for drug dissolution (e.g., PEG 400, saline)
-
Oral gavage needles
-
Animal restraining device (if necessary)
-
Blood pressure and heart rate monitoring system (e.g., tail-cuff or telemetry)
Procedure:
-
Acclimatize animals to the experimental setup and handling for several days prior to the experiment to minimize stress-induced cardiovascular changes.
-
Prepare fresh solutions of the dihydropyridine and beta-blocker in the appropriate vehicle on the day of the experiment.
-
Record baseline blood pressure and heart rate for a stable period (e.g., 30 minutes).
-
Administer the beta-blocker (e.g., propranolol, 15 mg/kg) via oral gavage.
-
After a suitable pre-treatment period (e.g., 30-60 minutes, to allow for absorption of the beta-blocker), administer the dihydropyridine (e.g., nifedipine, 15 mg/kg) via oral gavage.
-
Continuously monitor and record blood pressure and heart rate for the desired duration of the experiment (e.g., 2-4 hours).
-
A control group receiving only the dihydropyridine and a vehicle control group should be included for comparison.
-
Analyze the data by comparing the changes in blood pressure and heart rate from baseline across the different treatment groups.
Protocol 2: Assessment of Baroreflex Sensitivity (BRS) using the Sequence Method
Objective: To quantify the baroreflex response to spontaneous changes in blood pressure.
Materials:
-
Conscious, freely moving animal model (e.g., mouse or rat) instrumented with a telemetric device for continuous blood pressure and ECG/heart rate recording.[4]
-
Data acquisition and analysis software capable of performing sequence analysis.
Procedure:
-
Record continuous, high-fidelity arterial blood pressure and heart rate (or R-R interval from ECG) from the conscious, unrestrained animal in its home cage to minimize stress.
-
The data is then analyzed offline using specialized software.
-
The software screens the beat-to-beat data for sequences of three or more consecutive heartbeats where systolic blood pressure progressively increases and is followed by a progressive lengthening of the R-R interval (reflex bradycardia), or where systolic blood pressure progressively decreases and is followed by a progressive shortening of the R-R interval (reflex tachycardia).[4]
-
For each identified sequence, a linear regression is performed between the systolic blood pressure and the corresponding R-R interval values.
-
Only sequences with a high correlation coefficient (e.g., r > 0.85) are accepted.
-
The slope of the regression line for each sequence represents the baroreflex sensitivity (in ms/mmHg ).
-
The BRS for the animal is calculated as the average of the slopes from all accepted sequences.[19]
Visualizations
References
- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: A literature review comparing amlodipine and nifedipine GITS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implantation of Combined Telemetric ECG and Blood Pressure Transmitters to Determine Spontaneous Baroreflex Sensitivity in Conscious Mice [jove.com]
- 5. Comparative actions of dihydropyridine slow channel calcium blocking agents in conscious dogs: systemic and coronary hemodynamics with and without combined beta adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy with beta-adrenoceptor blockers and calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyridines and beta-adrenoceptor antagonists as combination treatment in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L/N-type calcium channel blocker suppresses reflex aldosterone production induced by antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autonomic nervous system control of heart rate during baroreceptor activation in conscious and anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halothane anesthesia suppresses reflex tachycardia caused by calcitonin gene-related peptide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influences of the calcium antagonists nicardipine and nifedipine, and the calcium agonist BAY-K-8644, on the pharmacokinetics of propranolol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. Beta-adrenergic receptors and reflex tachycardia after single and repeated felodipine administration in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of new calcium channel blocker, azelnidipine, and amlodipine on baroreflex sensitivity and ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute systemic and regional hemodynamic effects of felodipine, a new calcium antagonist, in conscious renal hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Antihypertensive effect of felodipine, a new calcium antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hemodynamic effects of isradipine and nifedipine in chronic sustained hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate co-formers for stable Efonidipine co-amorphous systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate co-formers for stable Efonidipine (B1671133) co-amorphous systems. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful formulation development.
Frequently Asked Questions (FAQs)
Q1: Why consider a co-amorphous system for Efonidipine?
A1: Efonidipine hydrochloride ethanolate (B101781) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility can limit its oral bioavailability and therapeutic effectiveness.[3] Co-amorphous systems can enhance the solubility and dissolution rate of Efonidipine by converting it from a crystalline to a higher-energy amorphous state, thereby potentially improving its clinical efficacy in treating conditions like hypertension.[2][3]
Q2: What are the key considerations when selecting a co-former for Efonidipine?
A2: The selection of a suitable co-former is critical for the physical stability and performance of the co-amorphous system. Key factors to consider include:
-
Miscibility: The co-former should be miscible with Efonidipine to form a single-phase amorphous system.[1]
-
Intermolecular Interactions: Strong interactions, such as hydrogen bonding or salt formation, between Efonidipine and the co-former can stabilize the amorphous state and prevent recrystallization.[4]
-
Glass Transition Temperature (Tg): A co-former that increases the Tg of the mixture can reduce molecular mobility and enhance physical stability.[4]
-
Biocompatibility and Safety: The co-former should be non-toxic and generally regarded as safe (GRAS).[3]
-
Impact on Dissolution: The co-former should not negatively impact the dissolution rate of Efonidipine. Ideally, it should contribute to enhanced dissolution.[2]
Q3: Which types of co-formers have shown promise for Efonidipine?
A3: Research has shown that small molecule carboxylic acids are effective co-formers for Efonidipine. Specifically, benzoic acid, malonic acid, and tartaric acid have been successfully used to prepare stable co-amorphous or co-crystal systems with enhanced solubility and dissolution.[2][3] Other potential co-formers for poorly soluble drugs include amino acids and nicotinamide, which could be explored for Efonidipine.[4][5]
Q4: What are the common methods for preparing Efonidipine co-amorphous systems?
A4: Several methods can be employed, with the choice depending on the physicochemical properties of Efonidipine and the selected co-former. Common techniques include:
-
Solvent Evaporation: This is a widely used and straightforward method for preparing co-amorphous systems of Efonidipine.[2][3]
-
Ball Milling: A mechanochemical method that can induce amorphization through high-energy grinding.[2]
-
Quench Cooling: Involves melting the drug and co-former followed by rapid cooling to form a glassy state.
-
Spray Drying: A scalable method suitable for producing uniform co-amorphous particles.[6]
Q5: How can I confirm the formation of a co-amorphous system?
A5: A combination of solid-state characterization techniques is essential:
-
Powder X-ray Diffraction (PXRD): The absence of sharp peaks characteristic of the crystalline drug and co-former, and the presence of a "halo" pattern, indicates an amorphous state.[2][7]
-
Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) for the mixture, different from the individual components, suggests the formation of a homogeneous co-amorphous system.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic peaks of functional groups can indicate intermolecular interactions between Efonidipine and the co-former, which are crucial for stability.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization during storage | - Insufficient intermolecular interactions between Efonidipine and the co-former.- Low glass transition temperature (Tg) of the co-amorphous system.- High humidity or temperature during storage. | - Select a co-former that can form strong hydrogen bonds or salt bridges with Efonidipine.- Choose a co-former that results in a higher Tg for the mixture.- Store the co-amorphous system in a desiccator at a controlled, low temperature. |
| Phase separation of components | - Poor miscibility between Efonidipine and the co-former. | - Screen for co-formers with similar Hansen solubility parameters to Efonidipine.- Ensure the molar ratio of the drug and co-former is optimized for miscibility. |
| Incomplete amorphization during preparation | - Insufficient energy input during ball milling.- Slow solvent evaporation rate.- Inappropriate solvent selection. | - Increase the milling time or intensity.- Use a rotary evaporator or vacuum oven to accelerate solvent removal.- Select a volatile solvent in which both Efonidipine and the co-former are highly soluble. |
| Low dissolution rate of the co-amorphous system | - Recrystallization of the amorphous form upon contact with the dissolution medium.- Poor wettability of the co-amorphous powder. | - Select a co-former that maintains strong interactions with Efonidipine in the dissolution medium.- Incorporate a small amount of a hydrophilic polymer or surfactant in the formulation. |
| Inconsistent batch-to-batch results | - Variations in the preparation process (e.g., milling time, evaporation rate).- Inhomogeneous mixing of the drug and co-former. | - Standardize all parameters of the preparation method.- Ensure thorough mixing of the components before amorphization. |
Quantitative Data Presentation
Table 1: Physicochemical Properties of Efonidipine and Potential Co-formers
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| Efonidipine HCl Ethanolate | 714.18 | ~161.71[8] | Poorly soluble in water (<10 µg/mL)[3] |
| Benzoic Acid | 122.12 | 122.4 | Slightly soluble in water |
| Malonic Acid | 104.06 | 135-136 | Very soluble in water |
| Tartaric Acid | 150.09 | 171-174 | Very soluble in water |
Table 2: Performance of Efonidipine Co-amorphous/Co-crystal Systems
| Co-former | Molar Ratio (Efonidipine:Co-former) | Preparation Method | Solubility Enhancement | Dissolution Rate Enhancement |
| Benzoic Acid | 1:1 | Solvent Evaporation / Ball Milling | Significantly higher than crystalline Efonidipine[2] | Significantly higher than crystalline Efonidipine[2] |
| Malonic Acid | 1:1 | Solvent Evaporation | 25-fold increase[3] | Significantly enhanced[3] |
| Tartaric Acid | 1:1 | Solvent Evaporation | 12-fold increase[3] | Significantly enhanced[3] |
Note: Specific quantitative values for Tg and detailed dissolution profiles are highly dependent on the experimental conditions and should be determined for each specific formulation.
Experimental Protocols
Preparation of Efonidipine Co-amorphous System by Solvent Evaporation
Objective: To prepare a co-amorphous system of Efonidipine and a selected co-former.
Materials:
-
Efonidipine hydrochloride ethanolate
-
Selected co-former (e.g., benzoic acid)
-
Methanol (B129727) (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh stoichiometric amounts of Efonidipine and the co-former (e.g., a 1:1 molar ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask by gentle vortexing or sonication until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent at a controlled temperature (e.g., 40°C) and reduced pressure until a solid film is formed on the flask wall.
-
Scrape the solid material from the flask.
-
Dry the collected solid in a vacuum oven at a temperature below the glass transition temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Store the co-amorphous powder in a desiccator over silica (B1680970) gel to prevent moisture absorption.
Characterization of Co-amorphous Systems
Objective: To confirm the amorphous nature of the prepared system.
Methodology:
-
Place a small amount of the co-amorphous powder on a sample holder.
-
Gently flatten the powder surface to ensure a uniform plane.
-
Analyze the sample using a PXRD diffractometer.
-
Scan the sample over a suitable 2θ range (e.g., 5° to 40°).
-
Examine the resulting diffractogram for the presence of a "halo" pattern and the absence of sharp Bragg peaks, which would indicate a crystalline structure.[7]
Objective: To determine the glass transition temperature (Tg) of the co-amorphous system.
Methodology:
-
Accurately weigh 3-5 mg of the co-amorphous powder into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle under a nitrogen purge. For example:
-
Analyze the thermogram from the second heating scan to determine the Tg, which appears as a stepwise change in the heat flow. A single Tg indicates a homogeneous co-amorphous system.[9]
Objective: To investigate intermolecular interactions between Efonidipine and the co-former.
Methodology:
-
Prepare a sample by mixing a small amount of the co-amorphous powder with dry potassium bromide (KBr) powder (typically 1-2% sample in KBr).[10]
-
Grind the mixture to a fine powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[11]
-
Alternatively, use an ATR-FTIR accessory for direct analysis of the powder.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Compare the spectrum of the co-amorphous system with the spectra of the individual crystalline components. Shifts in the positions of characteristic peaks (e.g., C=O stretching, N-H stretching) can indicate the formation of intermolecular interactions.[4]
In Vitro Dissolution Study
Objective: To evaluate the dissolution rate of the Efonidipine co-amorphous system.
Methodology:
-
Use a USP Type II (paddle) dissolution apparatus.[12]
-
The dissolution medium should be selected based on the physiological conditions of interest (e.g., 900 mL of phosphate (B84403) buffer at pH 6.8). For poorly soluble drugs, the addition of a surfactant (e.g., 0.1% w/v polysorbate 80) may be necessary to maintain sink conditions.[13][14]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 75 rpm).
-
Add an accurately weighed amount of the co-amorphous powder (equivalent to a specific dose of Efonidipine) to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable syringe filter (e.g., 0.45 µm).
-
Determine the concentration of Efonidipine in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: Workflow for selecting appropriate co-formers for Efonidipine.
Caption: Troubleshooting workflow for Efonidipine co-amorphous systems.
Caption: Efonidipine's potential role in the TGF-β/SMAD-2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. improvedpharma.com [improvedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. agnopharma.com [agnopharma.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. In Vitro-In Vivo Correlation for Solid Dispersion of a Poorly Water-Soluble Drug Efonidipine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Control Recommendations for Efonidipine In Vivo Studies
This guide provides technical support for researchers using Efonidipine (B1671133) dissolved in Dimethyl Sulfoxide (B87167) (DMSO) for in vivo studies. It addresses common questions and troubleshooting scenarios related to vehicle selection, preparation, and potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: Why is a specific vehicle control required when using Efonidipine dissolved in DMSO?
Efonidipine is a lipophilic compound with low aqueous solubility, often categorized as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This necessitates the use of organic solvents like DMSO to prepare formulations for in vivo administration.[1][3] However, DMSO is not biologically inert. It can exert its own physiological effects, including anti-inflammatory, antioxidant, and vasodilatory properties, and can modulate various signaling pathways.[4][5][6] Therefore, a vehicle control group—which receives the exact same solvent mixture (vehicle) at the same volume and concentration as the drug-treated group but without Efonidipine—is essential.[7] This allows researchers to isolate the pharmacological effects of Efonidipine from any effects caused by the DMSO vehicle itself.
Q2: What are the known biological effects of DMSO that could interfere with my experiment?
DMSO can influence experimental outcomes in several ways:
-
Anti-inflammatory and Antioxidant Effects: DMSO possesses intrinsic anti-inflammatory and free-radical scavenging properties, which could mask or falsely enhance the observed effects of Efonidipine.[5]
-
Vasodilation: DMSO can cause vasodilation, which could confound the antihypertensive effects of Efonidipine, a known calcium channel blocker that also induces vasodilation.[5][8]
-
Gene Expression and Signaling: Even at low concentrations, DMSO can alter gene expression and affect signaling pathways.[4][9]
-
Toxicity: At higher concentrations, DMSO can cause local irritation, inflammation, and systemic toxicity.[10][11] Studies have shown that even low concentrations can have toxic effects in sensitive tissues, and high concentrations can lead to significant motor impairment in rodents.[12][13][14]
Q3: What is the recommended maximum concentration of DMSO for in vivo studies?
There is no single universal maximum concentration, as tolerance can vary by species, administration route, and study duration.[15] However, it is a critical best practice to use the lowest concentration of DMSO possible that maintains the solubility of Efonidipine. General guidelines are summarized below.
| Species & Route | Recommended Maximum DMSO Concentration (v/v) | Notes |
| Rodents (General) | ≤ 1 - 2% | To minimize potential for toxicity and confounding biological effects, keeping the final concentration at or below 1% is ideal.[4][6][16] |
| Rodents (IP Injection) | ≤ 10% | While higher concentrations up to 10% may be used for intraperitoneal injections, this increases the risk of local irritation (peritonitis) and systemic effects.[17] This should be used with caution. |
| Rodents (IV Injection) | ≤ 10% | For intravenous routes, rapid dilution in the bloodstream can mitigate some local effects, but the risk of hemolysis and systemic toxicity increases with concentration. |
It is strongly recommended to perform a preliminary dose-response experiment with the vehicle alone to determine the No-Observed-Adverse-Effect Level (NOAEL) in your specific animal model and experimental setup.[4]
Q4: My vehicle control group shows a significant biological effect compared to the untreated group. What should I do?
This indicates that the DMSO concentration is likely too high for your specific model or endpoint.
-
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for unexpected vehicle effects.
Experimental Protocols
Protocol 1: Preparation of Efonidipine Formulation and Vehicle Control
This protocol describes the preparation of a 1 mg/mL Efonidipine working solution with a final DMSO concentration of 10% for intraperitoneal (IP) injection.
Materials:
-
Efonidipine hydrochloride powder
-
Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile, pyrogen-free vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare High-Concentration Stock (10 mg/mL):
-
Weigh the required amount of Efonidipine powder.
-
Dissolve it in 100% DMSO to achieve a concentration of 10 mg/mL.
-
Vortex thoroughly until the compound is fully dissolved. This is your Efonidipine-DMSO Stock .
-
-
Prepare Vehicle Control Stock:
-
In a separate sterile vial, prepare an equivalent volume of 100% DMSO. This is your Vehicle-DMSO Stock .
-
-
Prepare Final Efonidipine Formulation (1 mg/mL):
-
In a new sterile vial, add 9 parts of sterile 0.9% saline.
-
While vortexing the saline, slowly add 1 part of the Efonidipine-DMSO Stock . For example, to make 1 mL of final formulation, add 100 µL of stock to 900 µL of saline.
-
This results in a 1 mg/mL Efonidipine solution with a final DMSO concentration of 10%.
-
-
Prepare Final Vehicle Control:
-
In a new sterile vial, add 9 parts of sterile 0.9% saline.
-
While vortexing the saline, slowly add 1 part of the Vehicle-DMSO Stock . (e.g., 100 µL of 100% DMSO into 900 µL of saline).
-
This ensures the vehicle control group receives the exact same 10% DMSO/saline mixture as the treatment group.
-
-
Sterilization:
-
Draw the final Efonidipine formulation into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile vial or use it directly for injection.
-
Repeat this step for the Final Vehicle Control solution.
-
-
Experimental Workflow Diagram
Caption: Workflow for preparing drug and vehicle control formulations.
Protocol 2: DMSO Dose-Response Toxicity Study
Objective: To determine the maximum tolerated concentration of your vehicle in your animal model.
Procedure:
-
Group Allocation: Establish several groups of animals (n=3-5 per group).
-
Group 1: Untreated (no injection)
-
Group 2: Saline only
-
Group 3: 1% DMSO in Saline
-
Group 4: 2.5% DMSO in Saline
-
Group 5: 5% DMSO in Saline
-
Group 6: 10% DMSO in Saline
-
-
Administration: Administer the same volume of the respective solution to each animal via the intended experimental route (e.g., IP).
-
Monitoring: Observe the animals closely for at least 24-48 hours. Record clinical signs of toxicity, including:
-
Analysis: Determine the highest concentration of DMSO that does not produce observable adverse effects. This is your NOAEL for future experiments.
Alternative Co-Solvent Formulations
To minimize the final DMSO concentration, especially for sensitive applications or long-term studies, consider using a co-solvent system. These formulations can improve the solubility of lipophilic drugs while reducing reliance on a single organic solvent.[17]
| Co-Solvent System | Composition (% v/v) | Reference(s) |
| DMSO / Tween 80 / Saline | 10% DMSO / 5% Tween 80 / 85% Saline | [18] |
| DMSO / PEG300 / Tween 80 / Saline | 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | [18] |
| DMSO / Corn Oil | 10% DMSO / 90% Corn Oil | [18] |
When using these formulations, the vehicle control must be an identical mixture of all co-solvents.
Efonidipine Mechanism of Action
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type voltage-gated calcium channels.[8][19][20][21]
-
L-type Channel Blockade: Occurs primarily in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[22]
-
T-type Channel Blockade: Occurs in the sinoatrial (SA) node of the heart. This action helps to suppress the reflex tachycardia (increased heart rate) that can be a side effect of other dihydropyridine calcium channel blockers that only act on L-type channels.[19][22]
Caption: Simplified signaling pathway for Efonidipine.
References
- 1. benchchem.com [benchchem.com]
- 2. Breaking barriers: enhancing solubility and dissolution of efonidipine using co-amorphous formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical advancement of efonidipine hydrochloride ethanolate through amorphous solid dispersion of a Parteck SLC mesoporous silica polymer - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00113C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Efonidipine hydrochloride | T-type and L-type calcium channel blocker (CCB) | CAS# 111011-53-1 | InvivoChem [invivochem.com]
- 19. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 21. What is Efonidipine used for? [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
Enantioselective Blockade of L-type Calcium Channels: A Comparative Analysis of (+)-Efonidipine and S(-)-Efonidipine
For Immediate Release
This guide provides a detailed comparison of the efficacy of the two enantiomers of Efonidipine (B1671133), (+)-Efonidipine (S-isomer) and S(-)-Efonidipine (R-isomer), in blocking L-type voltage-gated calcium channels. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the stereospecific interactions of Efonidipine with its target ion channels.
Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is clinically used as a racemic mixture for the treatment of hypertension. It is known to block both L-type and T-type calcium channels. However, pharmacological studies have revealed a significant difference in the activity of its stereoisomers. The S(+)-enantiomer is primarily responsible for the blockade of both L-type and T-type calcium channels, while the R(-)-enantiomer exhibits high selectivity for T-type channels with minimal effect on L-type channels.[1]
Comparative Efficacy on L-type Calcium Channels
The inhibitory potency of (+)-Efonidipine and S(-)-Efonidipine on L-type calcium channels has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the channel activity, serve as a key metric for this comparison.
Data from studies utilizing whole-cell patch-clamp techniques on cells expressing L-type calcium channels demonstrate a marked difference in the efficacy of the two enantiomers. As summarized in the table below, S(+)-Efonidipine is a potent blocker of L-type calcium channels, whereas R(-)-Efonidipine is significantly less effective, requiring a much higher concentration to achieve a comparable level of inhibition.
| Compound | Cell Type | Holding Potential | IC50 (µM) on L-type Channels |
| (+)-Efonidipine (S-isomer) | BHK cells | -60 mV | 0.053 |
| BHK cells | -100 mV | 0.55 | |
| Xenopus oocytes | -60 mV | 0.17 | |
| Xenopus oocytes | -100 mV | 5.7 | |
| S(-)-Efonidipine (R-isomer) | BHK cells | -60 mV | > 10 |
| BHK cells | -100 mV | > 10 | |
| Xenopus oocytes | -60 mV | > 30 | |
| Xenopus oocytes | -100 mV | > 30 |
Data extracted from Furukawa T, et al. Br J Pharmacol. 2004.[1]
The data clearly indicates that the S(+)-enantiomer is the active component for L-type channel blockade. The blocking action of S(+)-Efonidipine is also voltage-dependent, showing higher potency at a more depolarized holding potential (-60 mV) compared to a more hyperpolarized potential (-100 mV).[1] In stark contrast, the R(-)-isomer shows negligible activity on L-type channels at concentrations up to 30 µM.[1] One study on guinea pig ventricular cardiomyocytes reported that 1 µM of R(-)-efonidipine had no effect on the L-type Ca2+ current.[2]
Experimental Protocols
The following is a detailed methodology for a typical whole-cell patch-clamp experiment used to compare the efficacy of (+)-Efonidipine and S(-)-Efonidipine on L-type calcium channels.
1. Cell Preparation and Culture:
-
Baby Hamster Kidney (BHK) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml).
-
Cells are transiently co-transfected with cDNAs encoding the subunits of the human L-type calcium channel (e.g., α1C, β1a, and α2δ).
-
Transfected cells are incubated for 2-3 days to allow for protein expression before electrophysiological recording.
2. Electrophysiological Recording:
-
Apparatus: A standard patch-clamp setup is used, consisting of an inverted microscope, a micromanipulator, a patch-clamp amplifier, and a data acquisition system.
-
Pipette Solution (Internal): The recording pipette is filled with a solution containing (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg, with the pH adjusted to 7.2 with CsOH.
-
External Solution: The external solution contains (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (0.5 µM) is often included to block voltage-gated sodium channels.
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-4 MΩ is brought into contact with a transfected cell to form a high-resistance seal (GΩ seal).
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a specific holding potential (e.g., -100 mV or -60 mV).
-
L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Baseline currents are recorded before the application of any drug.
-
(+)-Efonidipine or S(-)-Efonidipine is then perfused into the bath at increasing concentrations.
-
The effect of each concentration on the peak L-type current is measured after the current reaches a steady state.
-
3. Data Analysis:
-
The peak inward current amplitude at each drug concentration is measured and normalized to the control (pre-drug) current.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.
-
The IC50 values and Hill coefficients are determined by fitting the concentration-response data to the Hill equation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an electrophysiological experiment designed to compare the effects of Efonidipine enantiomers on L-type calcium channels.
Caption: Workflow for comparing Efonidipine enantiomers on L-type channels.
Signaling Pathway Blockade
The mechanism of action for both enantiomers on L-type calcium channels is direct blockade. The drug molecule is thought to bind to the channel protein, thereby occluding the pore and preventing the influx of calcium ions into the cell in response to membrane depolarization.
References
Efonidipine vs. Amlodipine: A Head-to-Head Comparison of Renal Function Effects
For researchers and drug development professionals navigating the landscape of antihypertensive therapies, the nuanced effects of calcium channel blockers (CCBs) on renal function are of paramount importance. This guide provides a detailed, data-driven comparison of two prominent CCBs, efonidipine (B1671133) and amlodipine (B1666008), with a specific focus on their impact on renal hemodynamics and proteinuria. While both are effective antihypertensive agents, their distinct mechanisms of action at the level of the renal microvasculature may lead to different outcomes in patients with or at risk for kidney disease.
Mechanism of Action: The L-Type vs. Dual L/T-Type Blockade
Amlodipine, a dihydropyridine (B1217469) CCB, primarily exerts its effects by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] In the kidney, this action is predominantly on the afferent (inflowing) arteriole of the glomerulus.[2]
Efonidipine, also a dihydropyridine, distinguishes itself by being a dual blocker of both L-type and T-type calcium channels.[3][4] This dual blockade is hypothesized to confer additional renal protection. T-type calcium channels are present in both the afferent and efferent (outflowing) glomerular arterioles.[1] By dilating both, efonidipine is thought to reduce intraglomerular pressure more effectively than L-type selective blockers.[2][5] This reduction in glomerular hypertension is a key mechanism for reducing proteinuria and preserving renal function.[5]
Comparative Efficacy on Renal Parameters: A Data-Driven Overview
Clinical studies have directly compared the effects of efonidipine and amlodipine on various markers of renal function. The following table summarizes key quantitative data from these studies.
| Parameter | Efonidipine | Amlodipine | Study Population & Duration | Key Findings & Significance |
| Urinary Protein Excretion (g/g creatinine) | 1.7 ± 1.5 | 2.0 ± 1.6 | 21 patients with chronic glomerulonephritis; 4-month crossover | Efonidipine resulted in significantly less proteinuria (p=0.04).[6] |
| Plasma Aldosterone (B195564) (pg/mL) | 52 ± 46 | 72 ± 48 | 21 patients with chronic glomerulonephritis; 4-month crossover | Efonidipine led to a significantly lower plasma aldosterone level (p=0.009).[6] |
| Serum Albumin (mEq/L) | 4.0 ± 0.5 | 3.8 ± 0.5 | 21 patients with chronic glomerulonephritis; 4-month crossover | Serum albumin was significantly higher with efonidipine (p=0.03).[6] |
| Glomerular Filtration Rate (GFR) | No significant change | No significant change | 21 patients with chronic glomerulonephritis; 4-month crossover | Both drugs did not significantly alter GFR in this study.[6] |
| Estimated GFR | No significant change | Significant decrease | 40 type 2 diabetic patients with hypertension and nephropathy; 12 months | Efonidipine group showed no significant change in eGFR, while the amlodipine group showed a significant decrease.[7] |
| Serum Creatinine (B1669602) | No significant change | Significant increase | 40 type 2 diabetic patients with hypertension and nephropathy; 12 months | A significant increase in serum creatinine was observed only in the amlodipine group.[7] |
| Urinary Albumin | No significant change | Significant increase | 40 type 2 diabetic patients with hypertension and nephropathy; 12 months | A significant increase in urinary albumin was observed only in the amlodipine group.[7] |
Experimental Protocols
To provide a comprehensive understanding of the presented data, the methodologies of the key clinical trials are detailed below.
Study 1: Efonidipine Reduces Proteinuria and Plasma Aldosterone in Patients with Chronic Glomerulonephritis[6]
-
Study Design: A randomized, crossover study.
-
Participants: 21 patients with chronic glomerulonephritis, proteinuria (>30 mg/dL), and serum creatinine ≤1.3 mg/dL for men or ≤1.1 mg/dL for women. All patients were either on antihypertensive medication or had a blood pressure ≥130/85 mmHg.
-
Intervention: Patients were randomly assigned to receive either efonidipine (20-60 mg twice daily) or amlodipine (2.5-7.5 mg once daily) for 4 months. After a washout period, they were crossed over to the other treatment for another 4 months. Dosages were titrated to achieve a target blood pressure of <130/85 mmHg.
-
Primary Outcome Measures: Urinary protein excretion, plasma aldosterone concentration, and serum albumin.
-
Data Collection: Blood and urine samples were collected at the end of each 4-month treatment period.
Study 2: Protective effects of efonidipine on renal function in type 2 diabetic patients with hypertension and nephropathy[7]
-
Study Design: A randomized, parallel-group study.
-
Participants: 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers (ARBs).
-
Intervention: Patients were randomly assigned to one of two groups: the efonidipine group (40 mg/day) or the amlodipine group (5 mg/day) for 12 months.
-
Primary Outcome Measures: Serum creatinine, estimated glomerular filtration rate (eGFR), and urinary albumin.
-
Data Collection: Measurements were taken at baseline and after 12 months of treatment.
Conclusion
The available evidence suggests that efonidipine may offer superior renal-protective effects compared to amlodipine, particularly in patients with pre-existing kidney disease or risk factors such as diabetes.[5][7] This advantage is likely attributable to its dual L-type and T-type calcium channel blocking mechanism, which leads to a more favorable renal hemodynamic profile by reducing intraglomerular pressure.[2] Specifically, efonidipine has demonstrated a greater ability to reduce proteinuria and plasma aldosterone levels, and may be better at preserving the glomerular filtration rate over the long term.[6][7] While both drugs are effective at lowering systemic blood pressure, the nuanced differences in their renal effects are a critical consideration for clinicians and researchers in the field of nephrology and hypertension. Further large-scale clinical trials are warranted to solidify these findings and guide therapeutic choices in patients with renal disease.[6]
References
- 1. sdiarticle2.in [sdiarticle2.in]
- 2. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 4. What is Efonidipine used for? [synapse.patsnap.com]
- 5. zuventus.com [zuventus.com]
- 6. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efonidipine vs. Cilnidipine: A Comparative Analysis of Antiproteinuric Effects in Hypertensive Patients
For researchers and drug development professionals navigating the landscape of antihypertensive therapies with renal benefits, the choice between different calcium channel blockers (CCBs) can be critical. This guide provides a detailed comparison of efonidipine (B1671133), an L/T-type CCB, and cilnidipine (B1669028), an L/N-type CCB, focusing on their efficacy in reducing proteinuria in hypertensive patients. This analysis is supported by data from clinical trials, experimental protocols, and an exploration of their distinct mechanisms of action.
Mechanism of Action: A Tale of Two Channels
The differential effects of efonidipine and cilnidipine on proteinuria are rooted in their unique calcium channel blocking profiles. Efonidipine is distinguished by its ability to block both L-type and T-type calcium channels, while cilnidipine dually inhibits L-type and N-type calcium channels.[1][2] This divergence in mechanism leads to distinct physiological effects on the kidneys.
Efonidipine's blockade of T-type calcium channels in addition to L-type channels contributes to the dilation of both afferent (incoming) and efferent (outgoing) arterioles of the glomerulus.[3][4][5] This balanced vasodilation helps to reduce intraglomerular pressure, a key factor in the pathogenesis of proteinuria.
Cilnidipine's inhibition of N-type calcium channels, located at sympathetic nerve terminals, suppresses the release of norepinephrine.[6][7] This sympatholytic activity leads to the dilation of both afferent and efferent arterioles, thereby lowering glomerular pressure and reducing protein leakage.[6][8]
Head-to-Head Clinical Comparison: The PERFECT Trial
A recent prospective, randomized, comparative trial, the PERFECT trial, provides the most direct evidence for comparing the antiproteinuric effects of efonidipine and cilnidipine.[1][2] The study enrolled 1035 hypertensive patients who received either efonidipine or cilnidipine daily for 90 days.[1][2]
While both drugs effectively lowered blood pressure to a similar extent, efonidipine demonstrated a more pronounced reduction in proteinuria.[1][2]
Table 1: Key Efficacy Outcomes from the PERFECT Trial [1][2]
| Outcome | Efonidipine | Cilnidipine | p-value |
| Change in Systolic Blood Pressure (mmHg) | From 155.17 ± 10.38 to 132.92 ± 9.60 | From 154.75 ± 10.05 to 132.90 ± 9.47 | <0.001 (for both) |
| Change in Diastolic Blood Pressure (mmHg) | Significant reduction (data not fully specified) | Significant reduction (data not fully specified) | <0.001 (for both) |
| Change in Urine Albumin-to-Creatinine Ratio (UACR) (mg/g Cr) | From 151.45 ± 4.4 to 123.52 ± 3.9 | From 161.64 ± 8.9 to 152.10 ± 7.8 | <0.001 (Efonidipine) vs. p=0.4240 (Cilnidipine) |
Notably, the reduction in proteinuria with efonidipine was observed to be independent of its blood pressure-lowering effect.[1][2]
Supporting Clinical Evidence
Further studies, while not direct head-to-head comparisons with cilnidipine, have consistently demonstrated efonidipine's efficacy in reducing proteinuria, often superior to the L-type CCB amlodipine (B1666008).[9][10] Similarly, multiple clinical trials have established the antiproteinuric effects of cilnidipine, particularly when added to renin-angiotensin system (RAS) inhibitors.[6][8][11][12]
Table 2: Summary of Supporting Clinical Trials on Efonidipine and Cilnidipine
| Drug | Comparator | Key Findings on Proteinuria | Reference |
| Efonidipine | Amlodipine | Significantly decreased urine spot protein/creatinine (B1669602) ratio (from 2.9 ± 2.6 to 2.3 ± 1.9 g/g) compared to amlodipine in CKD patients on RAS blockade. | [9] |
| Efonidipine | Amlodipine | Urinary protein excretion was significantly less during the efonidipine period (1.7 ± 1.5 g/g creatinine) compared to the amlodipine period (2.0 ± 1.6 g/g creatinine) in patients with chronic glomerulonephritis. | [10] |
| Efonidipine | ACE Inhibitor | Produced a significant reduction in proteinuria in patients with >1 g/day of protein excretion (from 2.7 ± 0.3 to 2.1 ± 0.3 g/day ), similar to an ACE inhibitor. | [13] |
| Cilnidipine | Amlodipine | The decrease in urinary protein creatinine ratio was significantly higher in the cilnidipine group when added to losartan (B1675146) in diabetic CKD patients. | [6] |
| Cilnidipine | Amlodipine | After 48 weeks, urinary protein significantly decreased in the cilnidipine group (from 0.48 to 0.22 g/day ) but not in the amlodipine group (0.52 to 0.50 g/day ) in hypertensive patients on RAS inhibitors. | [12] |
| Cilnidipine | Amlodipine | Switching from amlodipine to cilnidipine resulted in a significant decrease in urinary albumin-to-creatinine ratio in hypertensive patients with CKD. | [11] |
Experimental Protocols: A Closer Look
The methodologies employed in these clinical trials provide a framework for understanding how the antiproteinuric effects of these drugs are evaluated.
The PERFECT Trial: A Snapshot of the Protocol[1][2]
-
Study Design: A randomized, comparative trial conducted from May 2019 to August 2023.
-
Participants: 1035 adults with hypertension (≥140/90 mmHg).
-
Intervention: Daily administration of either efonidipine or cilnidipine for 90 days.
-
Primary Endpoint: Change in mean sitting blood pressure.
-
Secondary Endpoints: Change in urine albumin/creatinine ratio (UACR), change in blood pressure at 30 and 60 days, and the number of patients achieving target blood pressure.
-
Proteinuria Assessment: Measurement of UACR.
General Protocol for Assessing Antiproteinuric Effects in Hypertensive CKD Patients[6][9][14]
-
Study Design: Often a randomized, open-label, prospective, parallel-group or cross-over study.
-
Participants: Hypertensive patients with chronic kidney disease (often stages 2-4) and evidence of proteinuria (e.g., spot urine protein/creatinine ratio ≥0.2 or >0.5). Many studies include patients already on a stable dose of a RAS inhibitor.
-
Intervention: Administration of the study drug (e.g., efonidipine 40 mg/day or cilnidipine 10-20 mg/day) for a specified period (e.g., 12 weeks to 12 months).
-
Data Collection: Baseline and follow-up measurements of blood pressure, heart rate, serum creatinine, estimated glomerular filtration rate (eGFR), and urinary protein/creatinine ratio or 24-hour urinary protein excretion.
-
Statistical Analysis: Appropriate statistical tests (e.g., paired t-test for within-group changes, independent t-test or ANOVA for between-group comparisons) are used to analyze the data.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.
Caption: Comparative Mechanism of Action of Efonidipine and Cilnidipine on Renal Hemodynamics.
Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.
Conclusion
Both efonidipine and cilnidipine are effective antihypertensive agents with the added benefit of reducing proteinuria, a key marker of renal damage. Their unique mechanisms of action, centered on dual calcium channel blockade, offer renoprotective effects beyond simple blood pressure reduction. The head-to-head PERFECT trial suggests that efonidipine may have a more potent antiproteinuric effect compared to cilnidipine. However, both drugs represent valuable therapeutic options, particularly for hypertensive patients with or at risk of chronic kidney disease. The choice between these agents may be guided by the specific clinical context, including the patient's comorbidities and the primary therapeutic goal. Further long-term studies are warranted to fully elucidate the comparative impact of these two drugs on major renal and cardiovascular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. zuventus.com [zuventus.com]
- 3. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 4. Renal protective effects of efonidipine in partially nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiproteinuric effect of the calcium channel blocker cilnidipine added to renin-angiotensin inhibition in hypertensive patients with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the N/L‐Type Calcium Channel Blocker Cilnidipine on Nephropathy and Uric Acid Metabolism in Hypertensive Patients With Chronic Kidney Disease (J‐CIRCLE Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproteinuric effect of cilnidipine in hypertensive Japanese treated with renin-angiotensin-system inhibitors - a multicenter, open, randomized trial using 24-hour urine collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Is R(-)-Efonidipine a more selective T-type calcium channel blocker?
A Comparative Analysis of Efonidipine (B1671133) Stereoisomers and Other Calcium Channel Blockers
For researchers and professionals in drug development, the precise targeting of ion channels is a critical aspect of creating effective and safe therapeutics. Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, is known to inhibit both L-type and T-type calcium channels.[1][2][3] However, emerging evidence demonstrates a significant stereoselectivity in its action, with the R(-)-enantiomer showing a remarkable preference for T-type calcium channels. This guide provides an objective comparison of R(-)-Efonidipine's performance against its S(+)-enantiomer, the racemic mixture, and other calcium channel blockers, supported by experimental data.
Comparative Selectivity of Efonidipine Isomers
Electrophysiological studies have elucidated the distinct pharmacological profiles of efonidipine's stereoisomers. While the S(+)-isomer blocks both L-type and T-type calcium channels, the R(-)-isomer exhibits a pronounced selectivity for T-type channels.[1][4] This indicates that the dual-blocking characteristic of racemic efonidipine is primarily attributed to the S(+)-enantiomer, whereas the R(-)-enantiomer is a specific blocker of T-type calcium channels.[1][4]
Quantitative Comparison of Inhibitory Potency (IC50)
The inhibitory potency of R(-)-Efonidipine and its counterparts on L-type (α1C) and T-type (α1G) calcium channels has been quantified in different expression systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from studies using Xenopus oocytes and baby hamster kidney (BHK) cells.[4]
| Compound | Expression System | Channel Type | Holding Potential | IC50 (μM) |
| R(-)-Efonidipine | Xenopus Oocytes | T-type | -100 mV | 1.2 |
| L-type | -100 mV | >300 | ||
| BHK Cells | T-type | -100 mV | 0.1 | |
| L-type | -100 mV | >10 | ||
| S(+)-Efonidipine | Xenopus Oocytes | T-type | -100 mV | 1.8 |
| L-type | -100 mV | 2.1 | ||
| BHK Cells | T-type | -100 mV | 0.2 | |
| L-type | -100 mV | 0.3 | ||
| Racemic Efonidipine | Xenopus Oocytes | T-type | -100 mV | 1.4 |
| L-type | -100 mV | 2.5 | ||
| BHK Cells | T-type | -100 mV | 0.15 | |
| L-type | -100 mV | 0.4 |
Data sourced from Furukawa et al.[4]
The data clearly indicates that in both expression systems, R(-)-Efonidipine is significantly more potent in blocking T-type channels compared to L-type channels.[4] Notably, in Xenopus oocytes, the IC50 for L-type channels was over 250-fold greater than for T-type channels.[4]
Comparison with Other T-type Calcium Channel Blockers
Further studies in mammalian central nervous system neurons have compared the selectivity of R(-)-Efonidipine with other known T-type calcium channel blockers, such as flunarizine (B1672889) and mibefradil (B1662139).[5][6] These experiments revealed that while flunarizine and mibefradil non-selectively inhibited both T-type and high-voltage-activated (HVA) calcium channels, R(-)-Efonidipine exclusively inhibited T-type channels without any discernible effect on HVA channels.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the differential effects of efonidipine isomers on calcium channels and a typical experimental workflow for assessing channel blockade.
Experimental Protocols
The data presented in this guide were primarily obtained through electrophysiological recordings, specifically the whole-cell patch-clamp technique, in cells heterologously expressing specific calcium channel subunits.
Cell Culture and Transfection
Baby hamster kidney (BHK) cells were cultured and transiently transfected with plasmids encoding the desired calcium channel subunits (e.g., α1G for T-type, α1C for L-type) along with auxiliary subunits. Electrophysiological measurements were typically performed 24-48 hours post-transfection.
Electrophysiological Recordings
Whole-cell calcium currents were recorded using an Axopatch amplifier. The external bath solution contained BaCl2 as the charge carrier to isolate calcium channel currents. The internal pipette solution was cesium-based to block potassium currents.
A typical voltage-clamp protocol involved holding the membrane potential at -100 mV to ensure the availability of T-type channels. Depolarizing voltage steps were then applied to elicit channel opening and record the resulting currents. To assess the effect of the compounds, currents were first recorded under control conditions, followed by perfusion of the bath solution containing the desired concentration of the efonidipine isomer. The percentage of current inhibition was then calculated to determine the IC50 values.
Conclusion
References
- 1. Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of R(−)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective T-type Ca2+ channel blocker R(-) efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
A Comparative Analysis of Efonidipine and Nicardipine in Preclinical Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of two dihydropyridine (B1217469) calcium channel blockers, efonidipine (B1671133) and nicardipine (B1678738), in various experimental models of cerebral ischemia. The information presented is collated from preclinical studies to assist researchers in evaluating their potential as therapeutic agents for stroke and other ischemic brain injuries.
Executive Summary
Efonidipine and nicardipine, both calcium channel antagonists, have demonstrated neuroprotective properties in preclinical models of cerebral ischemia. Efonidipine, a dual blocker of L-type and T-type calcium channels, has shown superior efficacy in improving survival rates and tolerance to anoxia in direct comparative studies.[1] It has also been shown to reduce infarct volume and improve neurological outcomes in a rat model of focal ischemia, potentially through the downregulation of the TGF-β/SMAD-2 signaling pathway.[2] Nicardipine, primarily an L-type calcium channel blocker, exhibits strong cerebral vasodilatory effects and has been shown to reduce ischemic brain injury.[3] Its neuroprotective mechanism may also involve anti-inflammatory actions by inhibiting microglial activation. While both drugs show promise, their efficacy can vary depending on the specific ischemic model and the endpoints measured.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative and individual studies of efonidipine and nicardipine in various cerebral ischemia models.
Table 1: Comparative Efficacy of Efonidipine and Nicardipine in Ischemia/Anoxia Models [1]
| Parameter | Animal Model | Efonidipine | Nicardipine | Control/Vehicle |
| Survival Rate at 20 hr (%) | Bilateral Carotid Artery Ligation (Mouse) | 33% (4 mg/kg, i.p.) | 0% | 0% |
| Tolerance Time (sec) | Asphyxic Anoxia (Mouse) | Prolonged (1 mg/kg, i.p.) | No significant effect | Baseline |
Table 2: Neuroprotective Effects of Efonidipine in a Middle Cerebral Artery Occlusion (MCAO) Model [2]
| Parameter | Animal Model | Efonidipine (1 mg/kg/day) | MCAO Control |
| Infarct Volume (%) | Diabetic Rat (MCAO) | Significant reduction | - |
| Neurological Score | Diabetic Rat (MCAO) | Significant improvement | - |
Table 3: Effects of Nicardipine in Various Cerebral Ischemia Models
| Parameter | Animal Model | Nicardipine | Outcome |
| Neurological Recovery | Complete Cerebral Ischemia (Dog) | 20 µg/kg pre-ischemia + 2 µg/kg/min infusion | No improvement in neurologic outcome at 48h, despite increased cerebral blood flow. |
| Infarct Size | Focal Cerebral Ischemia (Rat, MCAO) | 30 mg/kg, p.o. | Significant reduction in infarct size. |
| Edema | Focal Cerebral Ischemia (Cat, MCAO) | 10 mg/kg/hr bolus + 8 mg/kg/hr infusion | Significant reduction in edema in cortex, internal capsule, and basal ganglia.[3] |
Experimental Protocols
Bilateral Carotid Artery Ligation in Mice[1]
This model induces cerebral ischemia by surgically occluding both common carotid arteries.
-
Animal Model: Male ICR mice.
-
Procedure: Under anesthesia, a ventral midline incision is made in the neck to expose the common carotid arteries. Both arteries are then carefully separated from the vagus nerves and ligated with surgical silk.
-
Drug Administration: Efonidipine (4 mg/kg) or nicardipine was administered intraperitoneally (i.p.) at specified times relative to the ligation.
-
Endpoint: Survival rate is monitored over a 20-hour period post-ligation.
Middle Cerebral Artery Occlusion (MCAO) in Rats[2]
This model creates a focal ischemic stroke by blocking blood flow to the middle cerebral artery.
-
Animal Model: Neonatal streptozotocin-induced diabetic rats.
-
Procedure: An intraluminal filament is inserted through the external carotid artery and advanced to the origin of the middle cerebral artery to induce occlusion. Reperfusion can be achieved by withdrawing the filament after a specific duration.
-
Drug Administration: Efonidipine (1 mg/kg/day) was administered for 4 weeks prior to MCAO induction.
-
Endpoints:
-
Infarct Volume: 24 hours post-MCAO, brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarcted tissue.
-
Neurological Score: A battery of behavioral tests is used to assess motor and sensory deficits.
-
Asphyxic Anoxia in Mice[1]
This model assesses the tolerance of animals to a lack of oxygen.
-
Animal Model: Male ddY mice.
-
Procedure: Animals are placed in a sealed container, and the time until the cessation of respiration is recorded.
-
Drug Administration: Efonidipine (1 mg/kg) or nicardipine was administered i.p. prior to the induction of anoxia.
-
Endpoint: Tolerance time, defined as the duration from the start of anoxia to the last gasp.
Signaling Pathways and Mechanisms of Action
Efonidipine: Dual Calcium Channel Blockade and TGF-β/SMAD-2 Pathway
Efonidipine exerts its neuroprotective effects through a dual mechanism of blocking both L-type and T-type voltage-gated calcium channels. This dual blockade is thought to provide more comprehensive protection against calcium overload-induced neuronal death. Furthermore, studies have shown that efonidipine can downregulate the Transforming Growth Factor-beta (TGF-β)/SMAD-2 signaling pathway in the context of cerebral ischemia.[2] This pathway is involved in inflammation and fibrosis, and its inhibition may contribute to the observed reduction in ischemic damage.
Caption: Efonidipine's neuroprotective mechanism in cerebral ischemia.
Nicardipine: L-type Calcium Channel Blockade and Anti-inflammatory Effects
Nicardipine's primary mechanism is the blockade of L-type voltage-gated calcium channels, leading to cerebral vasodilation and increased cerebral blood flow. This can improve perfusion to ischemic areas. Additionally, emerging evidence suggests that nicardipine possesses anti-inflammatory properties by inhibiting the activation of microglia, the resident immune cells of the brain. This can reduce the secondary inflammatory damage that often exacerbates ischemic injury.
Caption: Nicardipine's dual action in cerebral ischemia.
Experimental Workflow Overview
The general workflow for preclinical evaluation of neuroprotective agents in cerebral ischemia models is outlined below.
Caption: General workflow for preclinical stroke studies.
References
- 1. [Effect of efonidipine hydrochloride, a calcium channel blocker, on the experimental cerebral ischemia/anoxia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efonidipine Exerts Cerebroprotective Effect by Down-regulation of TGF-β/SMAD-2-Dependent Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
A Comparative Guide to the Anti-inflammatory Effects of Efonidipine on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Efonidipine and other calcium channel blockers (CCBs) with a specific focus on their inhibitory action on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is collated from preclinical studies and is intended to inform research and development in inflammation and drug discovery.
Introduction to Efonidipine and its Anti-inflammatory Potential
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and T-type calcium channels.[1] While widely recognized for its antihypertensive properties, emerging evidence highlights its significant anti-inflammatory and immunomodulatory effects.[2][3] A key mechanism underlying these effects is the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.[4][5] This guide will delve into the experimental data validating this effect and compare it with other commonly used CCBs, namely Amlodipine, Verapamil (B1683045), and Nifedipine (B1678770).
Comparative Analysis of NF-κB Pathway Inhibition
The following tables summarize the quantitative data from various studies on the effects of Efonidipine and other CCBs on key markers of NF-κB pathway activation and downstream inflammatory responses.
Disclaimer: A direct comparison of the potency of these drugs is challenging due to variations in experimental models, cell types, and stimuli used across different studies. The presented data should be interpreted within the context of each specific experiment.
Table 1: Efonidipine - Quantitative Effects on the NF-κB Pathway
| Experimental Model | Stimulus | Drug Concentration | Measured Parameter | Result | Citation |
| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 10 μM | Phosphorylation of IκBα | Significantly reversed LPS-induced phosphorylation | [6] |
| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 1, 5, 10 μM | IL-1β Production | Dose-dependent reduction | [6] |
| Human HMC3 Microglial Cells | Lipopolysaccharide (LPS) | Not specified | IL-1β Production | Inhibited | [4] |
Table 2: Amlodipine - Quantitative Effects on the NF-κB Pathway
| Experimental Model | Stimulus | Drug Concentration | Measured Parameter | Result | Citation |
| Neonatal Rat Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | Degradation and Phosphorylation of IκBα | Suppressed | [7] |
| Neonatal Rat Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | TNF-α Release | Concentration-dependent decrease | [7] |
| Elderly Spontaneously Hypertensive Rats | - | Not specified | Myocardial TNF-α and IL-1β protein levels | Significantly reduced | [8] |
| Elderly Spontaneously Hypertensive Rats | - | Not specified | NF-κB activity | Inhibited | [8] |
Table 3: Verapamil - Quantitative Effects on the NF-κB Pathway
| Experimental Model | Stimulus | Drug Concentration | Measured Parameter | Result | Citation |
| Bone Marrow-Derived Macrophages (BMDM) | Tumor Necrosis Factor-alpha (TNF-α) | 1, 5, 20 μM | NF-κB-dependent reporter gene activation | Dose-dependent inhibition | [6] |
| Bone Marrow-Derived Macrophages (BMDM) | Tumor Necrosis Factor-alpha (TNF-α) | 5 μM | Nuclear translocation of NF-κB p65 | Suppressed | [6] |
| Rat Air Pouch Inflammation Model | Carrageenan | 0.1 mg/rat | IL-1β concentration in exudate | Lowered | [9] |
| Rat Model of Ulcerative Colitis | Acetic Acid | Not specified | NF-κB expression | Suppressed | [10] |
Table 4: Nifedipine - Quantitative Effects on the NF-κB Pathway
| Experimental Model | Stimulus | Drug Concentration | Measured Parameter | Result | Citation |
| Murine Macrophages | Prevotella intermedia LPS | Not specified | NF-κB activation | Suppressed | [11] |
| Murine Macrophages | Prevotella intermedia LPS | Not specified | iNOS-derived NO and IL-1β generation | Markedly suppressed | [11] |
| Human Platelets | Collagen | Not specified | Phosphorylation of IκB kinase-β, IκBα, and p65NF-κB | Reduced | [12] |
| Mononuclear cells from SLE patients | anti-CD3 + anti-CD28 | 1 μM | IL-10 secretion | Suppressed | [5] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and Point of Intervention by Calcium Channel Blockers
Caption: Canonical NF-κB signaling pathway and the inhibitory point of Efonidipine.
Experimental Workflow for Validating Anti-inflammatory Effects
Caption: A typical experimental workflow for validating the anti-inflammatory effects of CCBs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of the anti-inflammatory effects of Efonidipine and other CCBs on the NF-κB pathway.
Western Blot for Phospho-IκBα and Nuclear Translocation of NF-κB p65
This protocol is a composite based on standard procedures and details found in studies investigating NF-κB signaling.[13][14][15][16]
-
Cell Culture and Treatment:
-
Plate appropriate cells (e.g., BV2 microglia, macrophages) and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of Efonidipine or other CCBs for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 30-60 minutes for IκBα phosphorylation, 1-4 hours for p65 translocation).
-
-
Protein Extraction:
-
For Phospho-IκBα: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For Nuclear Translocation: Perform nuclear and cytoplasmic fractionation using a commercial kit or a hypotonic buffer lysis method.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and loading controls (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 or Histone H3 for nuclear lysates) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the respective loading controls.
-
NF-κB Luciferase Reporter Assay
This protocol is based on standard luciferase reporter assay procedures.[17][18][19][20][21]
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with different concentrations of Efonidipine or other CCBs for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each drug concentration relative to the stimulated control.
-
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is a generalized procedure for EMSA to detect NF-κB DNA binding activity.[22][23][24][25][26]
-
Nuclear Extract Preparation:
-
Treat cells with Efonidipine or other CCBs and stimulate as described for the Western blot protocol.
-
Prepare nuclear extracts from the treated cells.
-
-
Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, include an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
-
Gel Electrophoresis:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
-
Detection:
-
Transfer the complexes to a nylon membrane and detect the labeled probe using a method compatible with the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescence).
-
-
Data Analysis:
-
Analyze the shift in the mobility of the labeled probe, which indicates the formation of a protein-DNA complex.
-
Conclusion
The available evidence strongly suggests that Efonidipine possesses significant anti-inflammatory properties mediated, at least in part, by the inhibition of the NF-κB signaling pathway. Its ability to suppress the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines like IL-1β. Other calcium channel blockers, including Amlodipine, Verapamil, and Nifedipine, also exhibit anti-inflammatory effects that involve the NF-κB pathway. However, the unique dual L- and T-type calcium channel blocking mechanism of Efonidipine may offer a distinct advantage in modulating inflammatory responses.
For researchers and drug development professionals, Efonidipine represents a promising candidate for further investigation in the context of inflammatory diseases. The experimental protocols and comparative data presented in this guide provide a foundational resource for designing and conducting studies to further elucidate the anti-inflammatory mechanisms and therapeutic potential of Efonidipine and other calcium channel blockers. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and efficacy of these compounds in inhibiting the NF-κB pathway.
References
- 1. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 2. ijsr.net [ijsr.net]
- 3. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Nifedipine suppresses Th1/Th2 cytokine production and increased apoptosis of anti-CD3 + anti-CD28-activated mononuclear cells from patients with systemic lupus erythematosus via calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amlodipine and atorvastatin improve ventricular hypertrophy and diastolic function via inhibiting TNF-α, IL-1β and NF-κB inflammatory cytokine networks in elderly spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Anti-Angiogenesis Effects of Verapamil on Rat Air Pouch Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verapamil inhibits TXNIP-dependent NLRP3 Inflammasome activation in an ulcerative colitis rat model: A new evolving role of the calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of nifedipine, a calcium channel blocker, on the generation of nitric oxide and interleukin-1β by murine macrophages activated by lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiplatelet activity of nifedipine is mediated by inhibition of NF-κB activation caused by enhancement of PPAR-β/-γ activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blocking the BKCa channel induces NF-κB nuclear translocation by increasing nuclear calcium concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. protocols.io [protocols.io]
- 26. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Efonidipine's Negative Chronotropic Effects: A Cross-Study Comparative Analysis
A detailed examination of the experimental evidence demonstrates Efonidipine's distinct heart rate-lowering properties compared to other calcium channel blockers, attributable to its dual L- and T-type calcium channel antagonism.
This guide provides a cross-study analysis of the negative chronotropic effects of Efonidipine (B1671133), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB). Unlike traditional dihydropyridines that can induce reflex tachycardia, Efonidipine consistently demonstrates a heart rate-lowering or attenuating effect. This analysis synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Comparative Analysis of Negative Chronotropic Effects
Efonidipine's negative chronotropic action has been quantified in both preclinical models and clinical trials. The data consistently shows a significant reduction in heart rate, contrasting with other dihydropyridine CCBs.
Preclinical Data: In Vitro Studies
In vitro studies on isolated guinea pig atrial preparations provide a direct comparison of the negative chronotropic potencies of various CCBs without the influence of systemic physiological reflexes.
| Drug | Model | Parameter | Value (M) | Potency Ranking for Negative Chronotropy |
| Efonidipine | Isolated Guinea-pig Atria | EC30 | 3.08 x 10-8 | 1 |
| Nifedipine | Isolated Guinea-pig Atria | EC30 | 3.48 x 10-8 | 2 |
| Diltiazem | Isolated Guinea-pig Atria | EC30 | 1.27 x 10-7 | 3 |
| Verapamil | Isolated Guinea-pig Atria | EC30 | 1.47 x 10-7 | 4 |
| Efonidipine | Isolated Guinea-pig Atria | EC50 Ratio | 35.4 | High Chrono-selectivity |
| Nifedipine | Isolated Guinea-pig Atria | EC50 Ratio | 0.29 | Low Chrono-selectivity |
| Amlodipine | Isolated Guinea-pig Atria | EC50 Ratio | 37.1 | High Chrono-selectivity |
| Verapamil | Isolated Guinea-pig Atria | EC50 Ratio | 0.65 | Low Chrono-selectivity |
| Diltiazem | Isolated Guinea-pig Atria | EC50 Ratio* | 0.92 | Low Chrono-selectivity |
*EC50 Ratio (Negative Inotropic Effect / Negative Chronotropic Effect): A higher ratio indicates greater selectivity for heart rate reduction over myocardial contractility suppression.[1]
Clinical Data: Human Studies
Clinical trials in patients with hypertension confirm Efonidipine's heart rate-lowering effect in a therapeutic setting.
| Study (Reference) | Patient Population | Efonidipine Dosage | Duration | Baseline Heart Rate (bpm) | End-of-Study Heart Rate (bpm) | Mean Change (bpm) | Percent Change (%) |
| Shimizu M, et al. (2003)[2] | Mild to severe hypertension with angina | 40 mg/day | 12 weeks | 94 ± 7 | 86 ± 11 | -8.0 | ~ -8.5% |
| Lee SK, et al. (2013)[3] | Mild to moderate essential hypertension | 40-60 mg/day | 12 weeks | 81.5 ± 5.3 | 71.8 ± 9.9 | -9.7 | -11.9% |
| Dewan B, et al. (2024)[4] | Hypertensive Patients | Not Specified | 90 days | 83.5 ± 7.2 | 80.1 ± 6.3 | -3.4 | ~ -4.1% |
| Jha UC, et al. (2021)[5] | Mild to moderate primary hypertension | 40-60 mg/day | 12 weeks | 86.3 ± 4.86 | Not directly stated, but significant reduction observed | - | - |
| Anonymous (2018)[6] | Stage-I Hypertension | Not Specified | 28 days | 88.7 ± 5.9 | 80.6 ± 6.8 | -8.1 | ~ -9.1% |
Mechanism of Action: Sinoatrial Node Modulation
The primary mechanism for Efonidipine's negative chronotropic effect is its dual blockade of both L-type and T-type calcium channels located in the sinoatrial (SA) node, the heart's natural pacemaker.[7][8][9]
-
L-type Ca2+ Channels: Blockade of these channels, which are responsible for the upstroke of the action potential in SA node cells, contributes to the negative chronotropic effect shared by most CCBs.[10]
-
T-type Ca2+ Channels: Efonidipine's unique antagonism of T-type calcium channels is crucial. These channels are involved in the early phase of pacemaker depolarization (Phase 4).[8][9] By inhibiting the T-type Ca2+ current, Efonidipine selectively suppresses and prolongs the later part of Phase 4 depolarization.[10][11] This delays the time it takes for the membrane potential to reach the threshold for firing the next action potential, thereby slowing the heart rate.[8][10] This action counteracts the baroreceptor reflex that typically causes tachycardia with other dihydropyridine vasodilators.[2][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zuventus.com [zuventus.com]
- 5. medpulse.in [medpulse.in]
- 6. zuventus.co.in [zuventus.co.in]
- 7. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 10. Effects of Ca2+ channel antagonists on sinus node: prolongation of late phase 4 depolarization by efonidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Amlodipine vs. Efonidipine: A Comparative Analysis of Their Effects on Plasma Aldosterone Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcium channel blockers amlodipine (B1666008) and efonidipine (B1671133), with a specific focus on their differential effects on plasma aldosterone (B195564) levels. The information presented is supported by experimental data from clinical studies to inform research and drug development in cardiovascular and renal medicine.
Introduction
Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, primarily targets L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2][3][4] Efonidipine is also a dihydropyridine calcium channel blocker but possesses a dual mechanism of action, inhibiting both L-type and T-type calcium channels.[5][6] This distinction in targeting T-type calcium channels, which are involved in aldosterone synthesis and secretion in the adrenal glands, is thought to underlie the varying effects of these two drugs on the renin-angiotensin-aldosterone system (RAAS).[7][8][9] While amlodipine has been observed to potentially activate the RAAS, efonidipine has been shown to decrease plasma aldosterone levels.[10][11][12][13]
Quantitative Data Summary
The following table summarizes the quantitative data from comparative studies on the effects of amlodipine and efonidipine on plasma aldosterone levels and other relevant clinical parameters.
| Study | Patient Population | Dosage | Treatment Duration | Plasma Aldosterone Levels (pg/mL) | Blood Pressure (mmHg) | Heart Rate (beats/min) | Key Findings |
| Tanaka T, et al. (2007)[7][8][14] | 40 essential hypertensive outpatients | Amlodipine (unspecified dose for >1 year) followed by Efonidipine (unspecified dose) | 6 months for efonidipine | Amlodipine: 97.7 ± 7.9Efonidipine: 79.7 ± 5.6 (p<0.0001) | No significant difference | Amlodipine: 72.0 ± 1.3Efonidipine: 69.8 ± 1.3 (p<0.01) | Efonidipine significantly decreased plasma aldosterone and heart rate compared to amlodipine. |
| Ishimitsu T, et al. (2007)[15] | 21 patients with chronic glomerulonephritis | Amlodipine: 2.5-7.5 mg once dailyEfonidipine: 20-60 mg twice daily | 4 months for each drug (random crossover) | Amlodipine: 72 ± 48Efonidipine: 52 ± 46 (p=0.009) | Amlodipine: 132 ± 8 / 86 ± 5Efonidipine: 133 ± 10 / 86 ± 5 | Not reported | Efonidipine resulted in a greater reduction in plasma aldosterone and proteinuria than amlodipine, independent of blood pressure reduction. |
| Tsutamoto T, et al. (2009)[16] | 60 stable outpatients with essential hypertension on ACE-I or ARB | Amlodipine: 5 mg/dayEfonidipine: 40 mg/day | 18 months | In the efonidipine group, plasma aldosterone was significantly decreased at 6 months and sustained for 18 months. No significant change in the amlodipine group. | No significant change in either group | Not reported | Long-term efonidipine therapy sustained the suppression of plasma aldosterone and was associated with a decrease in left ventricular mass index. |
| Unspecified Study in Hemodialysis Patients[10] | 20 hypertensive patients on chronic hemodialysis | Amlodipine: 2.5-7.5 mg once dailyEfonidipine: 20-60 mg twice daily | 12 weeks for each drug (random crossover) | Amlodipine: 146 ± 150Efonidipine: 123 ± 118 (p=0.027) | Amlodipine: 153 ± 15 / 76 ± 8Efonidipine: 151 ± 15 / 77 ± 8 | No significant change | Efonidipine significantly lowered plasma aldosterone levels compared to amlodipine in hemodialysis patients. |
Experimental Protocols
Study Design: Crossover and Parallel Group Trials
The cited studies employed robust clinical trial designs to compare the effects of amlodipine and efonidipine. Both randomized crossover and parallel group designs were utilized. In the crossover studies, each patient served as their own control, receiving both treatments sequentially, which minimizes inter-individual variability.[10][15] The parallel group study involved randomizing patients to either continuous amlodipine treatment or a switch to efonidipine, allowing for the assessment of long-term effects.[16]
Patient Populations
The studies included diverse patient populations, such as those with essential hypertension, chronic glomerulonephritis, and hypertensive patients on chronic hemodialysis.[7][8][10][14][15][16] This allows for a broader understanding of the drugs' effects in different clinical contexts.
Interventions and Dosages
The dosages of amlodipine and efonidipine were in line with standard clinical practice. For instance, amlodipine was typically administered at 2.5-7.5 mg once daily, while efonidipine was given at 20-60 mg twice daily or 40 mg once daily.[10][15][16] Treatment durations ranged from 12 weeks to 18 months, enabling the evaluation of both short-term and long-term effects.[10][16]
Laboratory Methods
Plasma aldosterone concentrations were measured using established laboratory techniques, though specific assay details were not consistently provided in the summaries. Blood pressure was measured using standard clinical procedures.
Mandatory Visualizations
Experimental Workflow: Comparative Study of Amlodipine and Efonidipine
Caption: A flowchart illustrating the typical experimental workflow for a comparative clinical trial of amlodipine and efonidipine.
Signaling Pathway: Proposed Mechanism of Action on Aldosterone Secretion
Caption: A diagram illustrating the proposed signaling pathway for aldosterone secretion and the inhibitory effects of amlodipine and efonidipine.
Conclusion
The available evidence from comparative clinical trials consistently demonstrates that efonidipine significantly reduces plasma aldosterone levels compared to amlodipine in various patient populations. This effect is attributed to efonidipine's dual blockade of both L-type and T-type calcium channels, with the latter playing a key role in aldosterone synthesis. The reduction in aldosterone levels with efonidipine is observed independently of its blood pressure-lowering effects and may contribute to its potential for providing additional cardiovascular and renal protection. For researchers and drug development professionals, the differential impact of these two calcium channel blockers on the renin-angiotensin-aldosterone system highlights the importance of considering the specific pharmacological profiles of antihypertensive agents beyond their primary hemodynamic effects.
References
- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. Amlodipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 5. zuventus.co.in [zuventus.co.in]
- 6. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Comparison of the Effects of Efonidipine and Amlodipine on Aldosterone in Patients with Hypertension | Semantic Scholar [semanticscholar.org]
- 8. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of efonidipine on aldosterone synthesis and secretion in human adrenocarcinoma (H295R) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of amlodipine and the combination of amlodipine and enalapril on the renin-angiotensin-aldosterone system in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term effect of efonidipine therapy on plasma aldosterone and left ventricular mass index in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Efonidipine Demonstrates Superior Renoprotective Effects in Diabetic Nephropathy Models
A comprehensive analysis of preclinical and clinical data highlights the potential of Efonidipine (B1671133), a dual L- and T-type calcium channel blocker, in mitigating kidney damage associated with diabetic nephropathy. Comparative studies against other antihypertensive agents, including L-type specific calcium channel blockers and ACE inhibitors, underscore its unique mechanism of action that confers enhanced renal protection.
Researchers and drug development professionals will find compelling evidence in the following guide, which systematically compares the performance of Efonidipine with alternative treatments. The data presented, derived from robust experimental models of diabetic nephropathy, confirms its efficacy in reducing proteinuria and preserving renal function.
Comparative Efficacy of Efonidipine in Diabetic Nephropathy
Efonidipine has been rigorously evaluated in various models of diabetic nephropathy, consistently demonstrating significant renoprotective effects. The following tables summarize the key quantitative data from these studies, offering a clear comparison with other widely used antihypertensive drugs.
Table 1: Comparison of Efonidipine and Amlodipine (B1666008) in Type 2 Diabetic Patients with Hypertension and Nephropathy
| Parameter | Efonidipine Group | Amlodipine Group | Duration |
| Change in Serum Creatinine (B1669602) | No significant change | Significant increase | 12 months |
| Change in Urinary Albumin | No significant change | Significant increase | 12 months |
| Change in eGFR | No significant change | Significant decrease | 12 months |
| Change in Plasma Aldosterone (B195564) | Significant decrease | No significant change | 12 months |
| Change in Urinary 8-OHdG | Significant decrease | No significant change | 12 months |
| Data sourced from a randomized controlled trial involving 40 type 2 diabetic patients with hypertension and nephropathy receiving angiotensin receptor II blockers.[1][2] |
Table 2: Comparison of Efonidipine, Enalapril, and Nifedipine (B1678770) in Partially Nephrectomized Spontaneously Hypertensive Rats
| Parameter | Control Group | Efonidipine Group | Enalapril Group | Nifedipine Group | Duration |
| Systolic Blood Pressure (mmHg) | 267 ± 7 | 181 ± 7 | 200 ± 12 | 184 ± 6 | 8 weeks |
| Urinary Protein Excretion (mg/day) | 301 ± 28 | 180 ± 16 | 186 ± 16 | 258 ± 22 | 8 weeks |
| Glomerular Sclerosis | Marked development | Partially prevented | Partially prevented | Partially prevented | 8 weeks |
| Data from a study on salt-loaded partially nephrectomized spontaneously hypertensive rats.[3] |
Table 3: Effects of Efonidipine in STZ-Induced Diabetic Spontaneously Hypertensive Rats
| Parameter | Diabetic Control SHRs | Efonidipine-treated Diabetic SHRs | Duration |
| Urinary Albumin (mg/day at 12 weeks) | 4.41 ± 0.12 | Significantly less than control (P < 0.01) | 12 weeks |
| Creatinine Clearance | Increased | Decreased compared to control | 12 weeks |
| Glomerular Tuft to Bowman's Area Ratio | Increased | Significantly decreased (P < 0.05) | 12 weeks |
| Findings from an investigation on the renal protective effect of efonidipine in STZ-induced diabetic spontaneously hypertensive rats.[4] |
Unveiling the Mechanism: Dual Blockade of L- and T-type Calcium Channels
The superior renoprotective effects of Efonidipine are attributed to its unique ability to block both L-type and T-type calcium channels.[5][6] This dual action leads to the dilation of both afferent and efferent glomerular arterioles, which in turn reduces intraglomerular pressure and hyperfiltration, key factors in the progression of diabetic nephropathy.[7] In contrast, traditional dihydropyridine (B1217469) calcium channel blockers like nifedipine and amlodipine primarily act on L-type channels, leading to preferential dilation of the afferent arteriole, which can potentially increase intraglomerular pressure.[3] Furthermore, Efonidipine has been shown to decrease plasma aldosterone levels, a hormone implicated in renal fibrosis and inflammation.[1][8]
Caption: Mechanism of Efonidipine's renoprotective effect.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Animal Studies
-
Model: Spontaneously Hypertensive Rats (SHR) with Streptozotocin (STZ)-induced diabetes.[4]
-
Induction of Diabetes: A single intraperitoneal injection of STZ (typically 50-65 mg/kg) is administered to induce diabetes.
-
Treatment Groups:
-
Diabetic SHRs (Control)
-
Diabetic SHRs treated with Efonidipine (e.g., 15 mg/kg/day orally)[4]
-
-
Duration: 12 weeks.[4]
-
Key Parameters Measured: Urinary albumin excretion, creatinine clearance, and glomerular histology (ratio of glomerular tuft to Bowman's areas).[4]
-
-
Model: Partially Nephrectomized Spontaneously Hypertensive Rats (SHR).[3]
-
Surgical Procedure: 5/6 nephrectomy is performed to induce progressive renal injury.
-
Treatment Groups:
-
Control (no treatment)
-
Efonidipine-treated
-
Enalapril-treated
-
Nifedipine-treated
-
-
Diet: High-salt diet (5% NaCl) to accelerate hypertension and renal damage.[3]
-
Duration: 8 weeks.[3]
-
Key Parameters Measured: Systolic blood pressure, daily urinary protein excretion, serum creatinine, and renal histology (glomerular sclerosis).[3]
-
Caption: Generalized experimental workflow for animal studies.
Human Clinical Trial
-
Study Design: Randomized, parallel-group clinical trial.[1]
-
Participants: Type 2 diabetic patients with hypertension and nephropathy already receiving angiotensin receptor II blockers.[1]
-
Treatment Groups:
-
Efonidipine hydrochloride ethanolate (B101781) (40 mg/day)[1]
-
Amlodipine besilate (5 mg/day)[1]
-
-
Duration: 12 months.[1]
-
Key Parameters Measured: Serum creatinine, urinary albumin, estimated glomerular filtration rate (eGFR), plasma aldosterone, and urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress).[1]
-
Conclusion
The presented data strongly supports the renoprotective effects of Efonidipine in the context of diabetic nephropathy. Its unique dual L- and T-type calcium channel blockade offers a significant advantage over traditional L-type blockers by effectively reducing intraglomerular pressure and proteinuria. For researchers and clinicians in the field of diabetic kidney disease, Efonidipine represents a promising therapeutic agent worthy of further investigation and consideration.
References
- 1. Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renal protective effects of efonidipine in partially nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antihypertensive drug efonidipine hydrochloride on albuminuria and renal histopathology in young spontaneously hypertensive rats with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. zuventus.com [zuventus.com]
- 8. Efonidipine reduces proteinuria and plasma aldosterone in patients with chronic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the metabolites of (+)-Efonidipine and racemic Efonidipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolites of (+)-Efonidipine and racemic Efonidipine (B1671133), offering insights for researchers, scientists, and professionals in drug development. While direct comparative metabolic studies on the individual enantiomers of efonidipine are limited in publicly available literature, this document synthesizes the existing knowledge on the metabolism of racemic efonidipine and draws parallels from studies on other dihydropyridine (B1217469) calcium channel blockers to infer potential stereoselective differences.
Introduction to Efonidipine and its Stereochemistry
Efonidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It is administered clinically as a racemate, a mixture of two enantiomers: the R(-) and S(+) forms. These enantiomers exhibit different pharmacological activities, with the R(-)-isomer being a selective blocker of T-type Ca2+ channels, while the S(+)-isomer blocks both L- and T-type channels.[2][3] Understanding the metabolic fate of the individual enantiomers is crucial for a comprehensive assessment of the drug's efficacy and safety profile.
Metabolic Profile of Racemic Efonidipine
The metabolism of racemic efonidipine has been primarily studied in humans and rats. The liver is the main site of metabolism.[1][4][5]
Key Metabolites:
The primary metabolites of racemic efonidipine are:
Other identified metabolites include the pyridine (B92270) analogue of deaminated-efonidipine.[6]
Pharmacological Activity of Metabolites:
Both N-debenzylated Efonidipine (DBZ) and N-dephenylated Efonidipine (DPH) exhibit calcium antagonist activity. However, their vasodilating properties are less potent than the parent compound. The vasodilating activity of DBZ is approximately two-thirds, and that of DPH is about one-third of the parent efonidipine.[1][5] The majority of the pharmacological effect following oral administration of efonidipine hydrochloride is attributed to the unchanged drug, with metabolites making a minor contribution.[1][5]
Comparative Analysis of Metabolites: (+)-Efonidipine vs. Racemic Efonidipine
For instance, the in vitro metabolism of felodipine (B1672334), another dihydropyridine, in human liver microsomes showed that the (R)-enantiomer was metabolized more rapidly than the (S)-enantiomer.[7] Conversely, a study on benidipine (B10687) indicated that its metabolism by CYP3A4 and CYP3A5, the major enzymes involved, was not significantly stereoselective.[8]
Given these conflicting examples, it is plausible that the metabolism of efonidipine enantiomers could be stereoselective, leading to different pharmacokinetic profiles for the (+) and (-) isomers. However, without direct experimental evidence, it is not possible to definitively state the quantitative differences in their metabolite formation. A stereoselective pharmacokinetic study of efonidipine has been conducted, which developed a method to determine the enantiomers in human plasma, but detailed metabolic profiles of each enantiomer were not reported.[9]
Data Presentation
Table 1: Major Metabolites of Racemic Efonidipine and Their Properties
| Metabolite | Abbreviation | Pharmacological Activity | Relative Vasodilating Potency (Compared to Efonidipine) |
| N-debenzylated Efonidipine | DBZ | Calcium Antagonist | ~ 66% |
| N-dephenylated Efonidipine | DPH | Calcium Antagonist | ~ 33% |
| Deaminated Efonidipine | AL | Not specified | Not specified |
| Pyridine analogue of deaminated-efonidipine | - | Not specified | Not specified |
Experimental Protocols
In Vivo Metabolite Profiling in Humans
Objective: To identify and quantify the metabolites of efonidipine in human plasma and urine following oral administration of racemic efonidipine hydrochloride.
Methodology:
-
Study Population: Healthy male volunteers.
-
Dosing: Oral administration of a single dose of efonidipine hydrochloride.
-
Sample Collection: Blood and urine samples were collected at predetermined time points.
-
Sample Preparation:
-
Plasma: Unchanged drug was determined by HPLC-MS. Metabolites were identified by HPLC.
-
Urine: Metabolites and unchanged drug were identified by HPLC.
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) for the identification of metabolites. Mass Spectrometry (MS) coupled with HPLC for the determination of the unchanged drug.[6]
In Vitro Metabolism using Human Liver Microsomes
While a specific protocol for efonidipine enantiomers is not available, a general methodology for studying the in vitro metabolism of drug enantiomers using human liver microsomes is described below, based on protocols for other dihydropyridines like felodipine and benidipine.[7][8]
Objective: To investigate the stereoselective metabolism of efonidipine enantiomers.
Methodology:
-
Enzyme Source: Pooled human liver microsomes.
-
Substrates: (+)-Efonidipine and (-)-Efonidipine.
-
Incubation:
-
The individual enantiomers are incubated with human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.
-
The reaction is initiated by the addition of the substrate and terminated at various time points by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated stereoselective analytical method, such as chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to separate and quantify the parent enantiomers and their respective metabolites.
-
-
Enzyme Kinetics: Michaelis-Menten kinetics (Vmax and Km) can be determined by incubating varying concentrations of each enantiomer.
Visualizations
Metabolic Pathways of Racemic Efonidipine
Caption: Major metabolic pathways of racemic efonidipine.
Experimental Workflow for In Vitro Stereoselective Metabolism Study
References
- 1. Efonidipine - Wikipedia [en.wikipedia.org]
- 2. Identification of R(-)-isomer of efonidipine as a selective blocker of T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. descubridor.banrepcultural.org [descubridor.banrepcultural.org]
- 4. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. johsr.com [johsr.com]
- 6. Plasma and urinary metabolites of efonidipine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective metabolism of felodipine in liver microsomes from rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of benidipine and its enantiomers' metabolism by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Does (+)-Efonidipine show superiority over L-type selective CCBs in reducing arterial stiffness?
A comprehensive review of experimental data suggests that (+)-Efonidipine, a dual L-type and T-type calcium channel blocker (CCB), may offer superior benefits in reducing arterial stiffness compared to L-type selective CCBs. This superiority appears to be attributed to its unique mechanism of action that extends beyond simple vasodilation, influencing endothelial function and reducing oxidative stress.
This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and the underlying signaling pathways.
Executive Summary
Clinical evidence, primarily from studies comparing (+)-Efonidipine to the L-type selective CCB amlodipine (B1666008), indicates that while both effectively lower blood pressure, efonidipine (B1671133) demonstrates a more pronounced effect on reducing arterial stiffness. A key study by Sasaki et al. (2009) in type 2 diabetic patients with hypertension and nephropathy found that efonidipine significantly decreased the cardio-ankle vascular index (CAVI), a measure of arterial stiffness, whereas amlodipine did not show a significant reduction.[1][2] This difference is likely due to efonidipine's dual blockade of both L-type and T-type calcium channels, which confers additional vasculoprotective effects.
Mechanism of Action: The Dual Blockade Advantage
L-type selective CCBs, such as amlodipine, nifedipine, and felodipine, primarily target L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] In contrast, (+)-Efonidipine inhibits both L-type and T-type calcium channels.[5] The blockade of T-type calcium channels is believed to contribute to its enhanced effects on arterial stiffness through several mechanisms:
-
Improved Endothelial Function: Efonidipine has been shown to increase the bioavailability of nitric oxide (NO), a key molecule in maintaining vascular health and regulating arterial tone.[6] This may be partly mediated through the activation of endothelial nitric oxide synthase (eNOS).
-
Reduced Oxidative Stress: Studies have indicated that efonidipine can decrease markers of oxidative stress, which is a known contributor to arterial stiffening.[1][2]
-
Attenuation of Vascular Remodeling: By influencing signaling pathways in vascular smooth muscle cells, efonidipine may help to prevent or reverse the structural changes in the arterial wall that lead to increased stiffness.
Comparative Data on Arterial Stiffness
The most direct evidence for the superiority of (+)-Efonidipine comes from a randomized controlled trial comparing it to amlodipine.
| Parameter | Efonidipine Group | Amlodipine Group | p-value | Reference |
| Baseline CAVI | 9.7 ± 1.2 | 9.8 ± 1.3 | NS | [Sasaki et al., 2009][1][7] |
| CAVI at 12 months | 9.0 ± 1.1 | 9.6 ± 1.4 | < 0.05 (vs. baseline) | [Sasaki et al., 2009][1][7] |
| Change in CAVI | -0.7 ± 0.8 | -0.2 ± 0.9 | < 0.05 | [Sasaki et al., 2009][1][7] |
| Baseline Systolic BP (mmHg) | 148 ± 14 | 147 ± 15 | NS | [Sasaki et al., 2009][1][7] |
| Systolic BP at 12 months (mmHg) | 134 ± 12 | 135 ± 13 | NS | [Sasaki et al., 2009][1][7] |
| Baseline Diastolic BP (mmHg) | 82 ± 10 | 81 ± 9 | NS | [Sasaki et al., 2009][1][7] |
| Diastolic BP at 12 months (mmHg) | 74 ± 8 | 73 ± 7 | NS | [Sasaki et al., 2009][1][7] |
CAVI: Cardio-Ankle Vascular Index; BP: Blood Pressure; NS: Not Significant. Data are presented as mean ± standard deviation.
While both treatments achieved similar blood pressure control, only efonidipine resulted in a statistically significant reduction in CAVI over the 12-month period.[1][7]
Experimental Protocols
Sasaki et al., 2009: A Randomized Controlled Trial
-
Study Design: A 12-month, prospective, randomized, open-label, parallel-group study.
-
Participants: 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers (ARBs).
-
Intervention: Patients were randomly assigned to receive either (+)-Efonidipine (40 mg/day; n=20) or amlodipine (5 mg/day; n=20) in addition to their ongoing ARB therapy.
-
Primary Outcome: Change in Cardio-Ankle Vascular Index (CAVI) from baseline to 12 months.
-
Secondary Outcomes: Changes in blood pressure, serum creatinine, urinary albumin, estimated glomerular filtration rate (eGFR), plasma aldosterone, and urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress).
-
Arterial Stiffness Measurement: CAVI was measured using the VaSera CAVI-1500 instrument (Fukuda Denshi). Measurements were taken at baseline and at 3, 6, and 12 months of treatment. The average of the right and left CAVI values was used for analysis.
-
Statistical Analysis: Changes in parameters from baseline were analyzed using a paired t-test. Between-group differences were assessed using an unpaired t-test. A p-value of < 0.05 was considered statistically significant.
Signaling Pathways
The differential effects of (+)-Efonidipine and L-type selective CCBs on arterial stiffness can be attributed to their distinct interactions with cellular signaling pathways in vascular endothelial and smooth muscle cells.
Caption: Efonidipine's dual blockade of L- and T-type calcium channels leads to vasodilation, increased nitric oxide production, and reduced oxidative stress, collectively decreasing arterial stiffness.
Caption: L-type selective CCBs primarily induce vasodilation by blocking L-type calcium channels. *Some studies suggest potential for increased oxidative stress with certain L-type CCBs.
Experimental Workflow for a Comparative Study
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of (+)-Efonidipine and an L-type selective CCB on arterial stiffness.
Caption: A typical randomized controlled trial workflow to compare the effects of different antihypertensive agents on arterial stiffness.
Conclusion
References
- 1. Efonidipine, Another Beauty Relieving the Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of efonidipine, a T- and L-type calcium channel blocker, on renal function and arterial stiffness in type 2 diabetic patients with hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpulse.in [medpulse.in]
- 4. Benidipine stimulates nitric oxide synthase and improves coronary circulation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efonidipine hydrochloride: a dual blocker of L- and T-type ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Various Antihypertensive Drugs on Arterial Stiffness and Wave Reflections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Verifying JNK Pathway Inhibition by Efonidipine: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Efonidipine's inhibitory effects on the c-Jun N-terminal kinase (JNK) pathway, benchmarked against other well-characterized JNK inhibitors. The information presented herein is based on available in vitro experimental data to assist researchers in evaluating Efonidipine as a potential modulator of this critical signaling cascade.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a crucial signaling cascade within the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in orchestrating cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The pathway's activation culminates in the phosphorylation of several downstream targets, most notably the transcription factor c-Jun. This phosphorylation enhances c-Jun's transcriptional activity, leading to the regulation of genes involved in fundamental cellular processes such as inflammation, apoptosis, and cell differentiation. Given its central role in these processes, the JNK pathway has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
Efonidipine as a JNK Pathway Inhibitor
Efonidipine, a dihydropyridine (B1217469) calcium channel blocker, has been identified as a potential inhibitor of the JNK pathway.[1][2] In vitro studies have demonstrated that Efonidipine can suppress the phosphorylation of JNK and its downstream substrate, c-Jun, in microglial cells stimulated with lipopolysaccharide (LPS).[1] Molecular docking simulations further suggest that Efonidipine may exert its inhibitory effect by binding to the ATP-binding site of JNK3, a JNK isoform predominantly expressed in the brain.[1][2]
While these findings indicate that Efonidipine can modulate JNK signaling within a cellular context, publicly available data on its direct enzymatic inhibition, such as IC50 values against purified JNK isoforms, is currently limited. One study performed an in vitro JNK3 activity assay using 10 μM of Efonidipine, utilizing the well-known JNK inhibitor SP600125 as a positive control, however, specific quantitative values of inhibition were not provided.
Comparative Analysis of JNK Inhibitors
To provide a clear benchmark for evaluating Efonidipine's potential, this section presents quantitative data for several established JNK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of the target enzyme's activity in vitro.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| Efonidipine | Not Reported | Not Reported | Not Reported | Inhibits JNK phosphorylation in cells.[1] Tested at 10 µM in an in vitro JNK3 activity assay. |
| SP600125 | 40[3][4] | 40[3][4] | 90[3][4] | A widely used, reversible, ATP-competitive pan-JNK inhibitor.[5][6] |
| AS601245 | 150[7][8][9][10] | 220[7][8][9][10] | 70[7][8][9][10] | An ATP-competitive inhibitor with good cell permeability.[7] |
| JNK-IN-8 | 4.7[11][12][13] | 18.7[11][12][13] | 1[11][12][13] | A potent and irreversible pan-JNK inhibitor.[11][14] |
Visualizing the JNK Signaling Pathway and Inhibition
The following diagrams illustrate the JNK signaling cascade and the experimental workflow for its investigation.
The JNK Signaling Pathway and the point of inhibition by Efonidipine.
Workflow for in vitro verification of JNK pathway inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and replication of studies investigating JNK pathway inhibition.
In Vitro JNK Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on JNK enzymatic activity.
Objective: To quantitatively measure the direct inhibition of a specific JNK isoform (e.g., JNK3) by Efonidipine in a cell-free system.
Materials:
-
Recombinant human JNK3 enzyme
-
JNK substrate (e.g., recombinant c-Jun or a synthetic peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Efonidipine
-
Positive control inhibitor (e.g., SP600125)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well or 384-well assay plates (white, low-volume)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Efonidipine and the positive control (SP600125) in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction:
-
Add the JNK3 enzyme, substrate, and either the test compound or control to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of Efonidipine and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated JNK and c-Jun
This protocol outlines the steps to semi-quantitatively assess the inhibition of JNK pathway activation in a cellular context.
Objective: To determine the effect of Efonidipine on the phosphorylation levels of JNK and its downstream target c-Jun in cultured cells.
Materials:
-
Cell line (e.g., BV2 murine microglial cells)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Lipopolysaccharide - LPS)
-
Efonidipine
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63/Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of Efonidipine for a specified time (e.g., 1 hour).
-
Stimulate the JNK pathway by adding the activator (e.g., LPS) and incubate for the appropriate duration (e.g., 30 minutes to 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Conclusion
The available in vitro evidence suggests that Efonidipine is capable of inhibiting the JNK signaling pathway at the cellular level, specifically by reducing the phosphorylation of JNK and its downstream target, c-Jun.[1] Molecular modeling also points to a potential direct interaction with the ATP-binding site of JNK3.[2] However, for a comprehensive understanding of its potency and to facilitate a direct comparison with other established JNK inhibitors, further studies are required to determine the IC50 values of Efonidipine against the different JNK isoforms in direct enzymatic assays. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such investigations and to further elucidate the therapeutic potential of Efonidipine as a modulator of the JNK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. AS601245 - MedChem Express [bioscience.co.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. stemcell.com [stemcell.com]
Efonidipine vs. Amlodipine in Hypertension: A Non-Inferiority Trial Comparison
This guide provides a detailed comparison of Efonidipine and Amlodipine for the treatment of hypertension, focusing on the findings of non-inferiority trials. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the comparative efficacy and safety of these two calcium channel blockers.
Efficacy and Safety: A Quantitative Comparison
Clinical evidence suggests that Efonidipine is as effective as Amlodipine in reducing blood pressure in patients with mild to moderate hypertension.[1][2] A key randomized, double-blind, non-inferiority trial conducted by Dewan and Wani provides robust comparative data.[3][4]
Blood Pressure and Heart Rate Reduction
The study demonstrated that both Efonidipine and Amlodipine achieved significant reductions in systolic and diastolic blood pressure over a 28-day treatment period.[5] Efonidipine was found to be non-inferior to Amlodipine in these efficacy endpoints.[5]
| Parameter | Efonidipine (40mg daily) | Amlodipine (5mg daily) |
| Mean Systolic Blood Pressure Reduction | 18.2 ± 12.2 mmHg | 19.2 ± 11.8 mmHg |
| Mean Diastolic Blood Pressure Reduction | 10.7 ± 7.0 mmHg | 10.2 ± 7.7 mmHg |
| Mean Heart Rate Reduction | 8.1 ± 8.3 bpm | 7.2 ± 9.9 bpm |
| Table 1: Comparative Efficacy of Efonidipine and Amlodipine in Stage-I Hypertension after 28 days.[3][4] |
Safety and Tolerability Profile
While both drugs were generally well-tolerated, some studies suggest Efonidipine may have a more favorable side-effect profile, particularly concerning peripheral edema.[1][2] In the Dewan and Wani trial, the overall incidence of adverse events was comparable between the two groups.[5]
| Adverse Event | Efonidipine Group (n=95) | Amlodipine Group (n=105) |
| Number of Patients with Adverse Events | 11 (11.57%) | 16 (15.23%) |
| Table 2: Incidence of Adverse Events.[5] |
One of the notable advantages of Efonidipine highlighted in broader reviews is its lower propensity to cause peripheral edema and reflex tachycardia compared to Amlodipine.[1][2]
Experimental Protocol: A Randomized Controlled Trial
The data presented above is primarily from a prospective, cohort, double-blind, double-dummy, randomized phase-III clinical trial.[3][4]
-
Study Population: The trial enrolled 200 patients diagnosed with Stage-I hypertension.[3][4]
-
Randomization and Blinding: Patients were randomized to receive either Efonidipine 40mg (n=95) or Amlodipine 5mg (n=105) once daily.[3][4] The double-dummy design ensured that both patients and investigators were blinded to the treatment allocation.
-
Primary Endpoints: The primary efficacy endpoints were the changes in systolic blood pressure (SBP) and diastolic blood pressure (DBP) from baseline.[3][4]
-
Safety Assessments: Safety was evaluated through the monitoring and reporting of adverse events.[5]
Visualizing the Trial Workflow
The following diagram illustrates the workflow of the non-inferiority trial comparing Efonidipine and Amlodipine.
Figure 1: Experimental workflow of the Efonidipine vs. Amlodipine non-inferiority trial.
Signaling Pathways and Mechanism of Action
Efonidipine is a dual L-type and T-type calcium channel blocker, whereas Amlodipine primarily acts on L-type calcium channels.[1][2] This difference in mechanism may contribute to the observed variations in their side-effect profiles.
Figure 2: Comparative mechanism of action of Efonidipine and Amlodipine.
References
Efonidipine's Attenuation of Stress-Induced Cardiovascular Responses: A Comparative Analysis
A comprehensive review of existing research confirms the reproducibility of efonidipine's effects in mitigating stress-induced hypertension and tachycardia. As a dual inhibitor of L-type and T-type calcium channels, efonidipine (B1671133) demonstrates a unique clinical profile compared to traditional dihydropyridine (B1217469) calcium channel blockers, which primarily target L-type channels. This guide provides a comparative analysis of efonidipine's efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
Efonidipine has been shown to be as effective as other dihydropyridine calcium channel blockers in lowering blood pressure.[1][2] However, its additional T-type calcium channel blocking activity confers a distinct advantage in controlling heart rate, particularly in response to stress.[3][4] This dual-action mechanism is believed to be responsible for its ability to inhibit increases in heart rate and blood pressure during both mental and physical stress.[4] Studies have demonstrated that efonidipine can significantly reduce these stress-induced cardiovascular responses, a feature not typically observed with L-type selective calcium channel blockers like amlodipine (B1666008).[5][6]
Comparative Efficacy in Stress-Induced Hypertension and Tachycardia
The following tables summarize the quantitative data from key studies, comparing the effects of efonidipine and other calcium channel blockers on cardiovascular parameters during stress tests.
Table 1: Effects of Efonidipine on Mental Stress-Induced Cardiovascular Changes
| Study | Drug/Dosage | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (bpm) |
| Morimoto et al. | Efonidipine (40mg) | Significantly inhibited increase | Significantly inhibited increase | Significantly inhibited increase |
| Control | No Drug | Significant increase | Significant increase | Significant increase |
Data from a study involving a mental arithmetic test.[4]
Table 2: Comparative Effects of Efonidipine and Amlodipine on Heart Rate and Blood Pressure in Hypertensive Patients
| Parameter | Efonidipine | Amlodipine |
| Heart Rate Change | Significant decrease[7] | No significant change or reflex tachycardia[5] |
| Systolic BP Reduction | Comparable to Amlodipine[8] | Comparable to Efonidipine[8] |
| Diastolic BP Reduction | Comparable to Amlodipine[8] | Comparable to Efonidipine[8] |
| Plasma Aldosterone (B195564) | Significant decrease[7] | No significant change[7] |
This table synthesizes findings from multiple comparative studies.
Experimental Protocols
The reproducibility of these findings is grounded in standardized experimental protocols designed to induce a stress response in human subjects.
Mental Stress Test (Arithmetic Task)
A commonly employed method to induce mental stress involves a timed arithmetic test.[1][4]
-
Procedure: Participants are asked to perform serial subtractions or other challenging calculations under time pressure.
-
Measurements: Blood pressure and heart rate are continuously monitored before, during, and after the task to assess the cardiovascular response to mental stress.
-
Drug Administration: In pharmacological studies, the drug (e.g., efonidipine) is administered at a specified time before the stress test to evaluate its inhibitory effects.[4]
Physical Stress Test (Cold Pressor Test)
The cold pressor test is a standard method for inducing physical stress and observing the subsequent cardiovascular response.[4]
-
Procedure: Participants immerse one hand in ice water (typically 0-4°C) for a defined period (e.g., 2 minutes).[4]
-
Measurements: Continuous monitoring of blood pressure and heart rate is conducted before, during, and after the cold stimulus.
-
Drug Administration: Similar to the mental stress test, the investigational drug is administered prior to the test to assess its impact on the physiological stress response.[4]
Signaling Pathways and Mechanism of Action
Efonidipine's unique effects on stress-induced tachycardia are attributed to its dual blockade of L-type and T-type calcium channels. The following diagram illustrates this mechanism.
Caption: Efonidipine's dual blockade of L- and T-type calcium channels.
The following workflow diagram illustrates the experimental design for evaluating efonidipine's effects.
Caption: A typical experimental workflow for stress response studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial Effect of Efonidipine, an L- and T-Type Dual Calcium Channel Blocker, on Heart Rate and Blood Pressure in Patients With Mild-to-Moderate Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of efonidipine hydrochloride on heart rate and circulatory changes due to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of efonidipine and amlodipine on aldosterone in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zuventus.co.in [zuventus.co.in]
Safety Operating Guide
Proper Disposal of Efonidipine: A Procedural Guide for Laboratory Professionals
Introduction
Efonidipine is a dihydropyridine (B1217469) calcium channel blocker distinguished by its dual inhibitory action on both L-type and T-type calcium channels.[1][2][3] This mechanism of action makes it an important compound in cardiovascular research, particularly in the study of hypertension and angina pectoris.[3] The responsible management and disposal of Efonidipine and its associated waste are paramount to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential safety and logistical information, including detailed operational and disposal plans for researchers, scientists, and drug development professionals.
Regulatory Framework for Pharmaceutical Waste
The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, pharmaceutical waste is categorized as either hazardous or non-hazardous.[4] Hazardous wastes include those specifically listed (P- and U-listed wastes) and those that exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
Efonidipine is not found on the P- or U-lists of hazardous waste. Therefore, its classification as a hazardous waste would depend on whether it exhibits any of the aforementioned characteristics. It is best practice to manage all pharmaceutical waste with a high degree of caution. The EPA recommends that all facilities prohibit the sewering of hazardous waste pharmaceuticals.[5]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Efonidipine waste, a thorough hazard assessment should be conducted by consulting the Safety Data Sheet (SDS). Appropriate Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after handling the compound. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of powdered Efonidipine or if there is a risk of aerosolization. Consult your institution's EHS for specific guidance. |
An accessible eyewash station and safety shower must be available in the vicinity where Efonidipine is handled.
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for the safe handling and disposal of Efonidipine waste in a laboratory setting.
Step-by-Step Disposal Protocol
-
Segregation: All materials contaminated with Efonidipine, including unused product, expired stock, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated as chemical waste. Do not mix Efonidipine waste with general trash, biohazardous waste, or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containment:
-
Solid Waste: Collect all solid waste contaminated with Efonidipine in a designated, leak-proof, and puncture-resistant container with a secure lid. The container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing Efonidipine in a dedicated, sealed, and chemically compatible container. Do not dispose of liquid Efonidipine waste down the drain. [4]
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with Efonidipine should be placed in a designated sharps container for chemical waste.
-
-
Labeling: All Efonidipine waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Efonidipine," and any other information required by your institution and local regulations.
-
Storage: Store sealed and labeled Efonidipine waste containers in a designated, secure area within the laboratory, away from incompatible materials. This area should have secondary containment to prevent the spread of material in case of a leak.
-
Disposal: The recommended method for the final disposal of Efonidipine waste is through a licensed hazardous waste disposal company.[4] Contact your institution's EHS department to arrange for pickup and disposal, which will typically involve high-temperature incineration.
Efonidipine Disposal Workflow
Caption: Workflow for the proper disposal of Efonidipine waste.
Spill Management
In the event of an Efonidipine spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Containment: Prevent the spill from spreading by using absorbent pads or other appropriate materials.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Use an inert absorbent material to soak up the liquid. Place the absorbent material into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with their policies.
Quantitative Data
While specific quantitative concentration limits for classifying Efonidipine waste as hazardous are not defined by regulations like RCRA, the following table provides quantitative data for a common experimental procedure involving Efonidipine.
| Animal Model | Maximum Recommended Oral Gavage Volume |
| Rat | 10-20 mL/kg |
| Mouse | 10 mL/kg |
Note: These volumes are for experimental dosing and not for disposal. Always consult your institution's IACUC-approved protocol for specific dosing volumes.[6][7]
Experimental Protocols
Detailed Methodology for a Typical Animal Experiment: Oral Gavage in Rats for Antihypertensive Studies
This protocol describes the administration of Efonidipine to rats via oral gavage, a common procedure in preclinical hypertension research.[8][9]
Materials:
-
Efonidipine solution/suspension at the desired concentration
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Scale for weighing the rat
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.[6] Mark this length on the needle.
-
-
Administration:
-
Hold the rat in an upright position and gently extend its head back to create a straight line from the mouth to the esophagus.[10]
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[11]
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.[11]
-
Once the needle is inserted to the pre-measured depth, slowly administer the Efonidipine solution over 2-3 seconds.[11]
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.[11]
-
Experimental Workflow: Oral Gavage in Rats
Caption: Experimental workflow for oral gavage of Efonidipine in rats.
Mechanism of Action: Signaling Pathway
Efonidipine exerts its therapeutic effects by blocking voltage-gated calcium channels.[1][2][3]
Efonidipine Signaling Pathway
Caption: Signaling pathway of Efonidipine's dual calcium channel blockade.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of Efonidipine, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Efonidipine | C34H38N3O7P | CID 119171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Efonidipine? [synapse.patsnap.com]
- 3. What is Efonidipine used for? [synapse.patsnap.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. epa.gov [epa.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Personal protective equipment for handling Efonidipine, (+)-
This guide provides crucial safety and logistical information for laboratory professionals handling Efonidipine. It outlines essential personal protective equipment, handling procedures, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Classification
Efonidipine hydrochloride is classified with several hazards that necessitate careful handling.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[3] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk when handling Efonidipine.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Full-face Respirator | Recommended if exposure limits are exceeded or if irritation is experienced.[4] |
| PAPR or Half/Full-Facepiece Respirator | For operations with a high risk of aerosol or dust generation (e.g., weighing, preparing solutions), a Powered Air-Purifying Respirator (PAPR) is recommended. For lower-risk activities, a reusable half or full-facepiece respirator with P100 (or FFP3) particulate filters should be used after a successful fit test.[5] | |
| Hand Protection | Chemical Impermeable Gloves | Nitrile gloves are recommended. Double gloving is a best practice, with the outer pair being changed immediately upon contamination.[4][5] |
| Eye/Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be required for splash protection.[5] |
| Body Protection | Protective Clothing / Coveralls | Wear suitable protective clothing to prevent skin contact.[4] Disposable coveralls (e.g., Tyvek®) are recommended to protect against chemical splashes and dust.[5] |
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][6]
Procedural Guidance: Spills and First Aid
Accidental Release Measures:
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][4]
-
Clean-up: Use personal protective equipment. Avoid dust formation.[4] Collect spillage using a liquid-binding material (e.g., diatomite) for solutions or by carefully sweeping up solids.[1][6] Place in suitable, closed containers for disposal.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] Remove contact lenses if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4] |
Disposal Plan
Dispose of Efonidipine and its containers in accordance with local, state, and federal regulations.
Waste Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
Do not discharge to sewer systems.[4]
Contaminated Packaging:
-
Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling Efonidipine in a laboratory setting.
Caption: Workflow for Safe Handling of Efonidipine.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
